molecular formula C10H9BFNO2 B1393126 (7-Fluoro-2-methylquinolin-8-yl)boronic acid CAS No. 1072945-61-9

(7-Fluoro-2-methylquinolin-8-yl)boronic acid

Cat. No.: B1393126
CAS No.: 1072945-61-9
M. Wt: 205 g/mol
InChI Key: JJUDZBZHUSMGRX-UHFFFAOYSA-N
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Description

(7-Fluoro-2-methylquinolin-8-yl)boronic acid is a useful research compound. Its molecular formula is C10H9BFNO2 and its molecular weight is 205 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(7-fluoro-2-methylquinolin-8-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BFNO2/c1-6-2-3-7-4-5-8(12)9(11(14)15)10(7)13-6/h2-5,14-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUDZBZHUSMGRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC2=C1N=C(C=C2)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674564
Record name (7-Fluoro-2-methylquinolin-8-yl)boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072945-61-9
Record name B-(7-Fluoro-2-methyl-8-quinolinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072945-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (7-Fluoro-2-methylquinolin-8-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Foreword: The Strategic Importance of Quinoline Boronic Acids in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 7-Fluoro-2-methylquinolin-8-yl Boronic Acid

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its fusion with the versatile boronic acid functional group gives rise to a class of compounds with significant potential in drug discovery and development. Boronic acids have emerged as crucial building blocks in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, and as pharmacophores in their own right.[2][3] The unique electronic properties of the boron atom, acting as a Lewis acid, enable reversible covalent interactions with biological nucleophiles, a feature that has been successfully exploited in the design of enzyme inhibitors.[2] The introduction of a fluorine atom to the quinoline ring system can further modulate the compound's physicochemical properties, such as acidity, lipophilicity, and metabolic stability, offering a powerful tool for fine-tuning drug-like characteristics.[4]

This guide provides a comprehensive overview of the known physicochemical properties of 7-fluoro-2-methylquinolin-8-yl boronic acid and outlines detailed experimental protocols for the determination of its complete physicochemical profile. This document is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis, characterization, and application of novel heterocyclic compounds.

Core Physicochemical Properties of 7-Fluoro-2-methylquinolin-8-yl Boronic Acid

A summary of the currently available physicochemical data for 7-fluoro-2-methylquinolin-8-yl boronic acid is presented below. It is important to note that while basic molecular information is established, comprehensive experimental data on properties such as melting point, solubility, and pKa are not widely available in the public domain and require experimental determination.

PropertyValueSource
Chemical Structure Chemical structure of 7-fluoro-2-methylquinolin-8-yl boronic acid
Molecular Formula C₁₀H₉BFNO₂[5][6]
Molecular Weight 205.0 g/mol [5][6]
CAS Number 1072945-61-9[5][7]
Melting Point Data not available
Boiling Point Data not available[8]
Density Data not available
Solubility Data not available
pKa Data not available

Note: Some databases may contain predicted data for these properties, but experimentally determined values are essential for regulatory submissions and reliable in vitro/in vivo studies.

Structural Elucidation and Spectroscopic Characterization

A thorough understanding of a compound's structure and purity is paramount. The following sections detail the standard methodologies for the comprehensive structural and spectroscopic characterization of 7-fluoro-2-methylquinolin-8-yl boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the structure of organic compounds in solution. For 7-fluoro-2-methylquinolin-8-yl boronic acid, a suite of NMR experiments including ¹H, ¹³C, ¹¹B, and ¹⁹F NMR is recommended for unambiguous structural confirmation and purity assessment.

Experimental Protocol for NMR Analysis:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry vial. Ensure complete dissolution.

    • Transfer the solution to a high-quality 5 mm NMR tube. For ¹¹B NMR, the use of a quartz NMR tube is highly recommended to minimize background signals from borosilicate glass.

    • Add a small amount of a suitable internal standard (e.g., tetramethylsilane, TMS, for ¹H and ¹³C NMR in organic solvents) if quantitative analysis is required.

  • Instrument Setup and Data Acquisition:

    • Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

    • Tune and match the probe for the specific nucleus being observed (¹H, ¹³C, ¹¹B, ¹⁹F).

    • Acquire a standard one-dimensional spectrum for each nucleus.

    • For ¹¹B NMR, a spectral width of 200-300 ppm centered around 0 ppm is typical. An external reference of BF₃•OEt₂ (δ = 0 ppm) should be used.

    • For ¹⁹F NMR, a suitable reference standard, such as CFCl₃, should be used.

    • To aid in structural assignment, consider acquiring two-dimensional NMR spectra, such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

  • Data Processing and Interpretation:

    • Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts (δ), coupling constants (J), and multiplicities of the signals to assign them to the specific atoms in the molecule. The fluorine atom will introduce characteristic splitting patterns in the ¹H and ¹³C NMR spectra.

    • The ¹¹B NMR chemical shift will be indicative of the coordination state of the boron atom (typically +27 to +33 ppm for sp²-hybridized boronic acids).

    • The ¹⁹F NMR will show a single resonance with coupling to neighboring protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Tune & Match) transfer->setup acquire_1d Acquire 1D Spectra (¹H, ¹³C, ¹¹B, ¹⁹F) setup->acquire_1d acquire_2d Acquire 2D Spectra (COSY, HSQC, HMBC) acquire_1d->acquire_2d process Process Spectra (FT, Phasing, Baseline) acquire_2d->process analyze Analyze & Assign (δ, J, Multiplicity) process->analyze structure Structure Confirmation & Purity Assessment analyze->structure

NMR Spectroscopy Workflow for Structural Elucidation.
Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol for X-ray Crystallography:

  • Crystal Growth:

    • The primary challenge is to grow a single, high-quality crystal of sufficient size (ideally >0.1 mm in all dimensions).

    • Slow Evaporation: Dissolve the compound in a suitable solvent or solvent mixture to near saturation. Filter the solution to remove any particulate matter and allow the solvent to evaporate slowly in a dust-free, vibration-free environment.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

    • Cooling: Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it to induce crystallization.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the mounted crystal in a diffractometer and cool it under a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

    • Expose the crystal to a monochromatic X-ray beam and rotate it to collect a series of diffraction patterns from different orientations.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction data.

XRay_Workflow compound Pure Compound crystal_growth Crystal Growth (e.g., Slow Evaporation) compound->crystal_growth single_crystal Single Crystal Selection crystal_growth->single_crystal data_collection X-ray Data Collection single_crystal->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Model Building & Refinement structure_solution->refinement final_structure Final 3D Structure refinement->final_structure

Workflow for Single-Crystal X-ray Diffraction.

Acidity and Solubility Profile

The acidity (pKa) and solubility of a compound are critical parameters that influence its absorption, distribution, metabolism, and excretion (ADME) properties.

pKa Determination by Potentiometric Titration

The pKa of a boronic acid reflects its Lewis acidity and the equilibrium between the neutral trigonal planar form and the anionic tetrahedral form.[2] Potentiometric titration is a reliable method for determining pKa values.

Experimental Protocol for Potentiometric Titration:

  • Instrument Calibration: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4, 7, and 10).

  • Sample Preparation:

    • Prepare a stock solution of the compound at a known concentration (e.g., 1 mM) in a suitable solvent system (e.g., water with a small amount of co-solvent like methanol or DMSO if necessary to ensure solubility).

    • Prepare a standardized titrant solution (e.g., 0.1 M NaOH for an acidic compound).

    • To maintain a constant ionic strength, add a background electrolyte such as 0.15 M KCl to the sample solution.

  • Titration Procedure:

    • Place a known volume of the sample solution in a jacketed beaker to maintain a constant temperature.

    • Immerse the calibrated pH electrode and a stirrer in the solution.

    • If the compound is expected to be acidic, you may start by adding a small amount of standardized HCl to ensure the starting pH is well below the expected pKa.

    • Add the standardized NaOH titrant in small, precise increments.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa is the pH at which half of the compound has been neutralized (the midpoint of the buffer region). This corresponds to the point of minimum slope on the titration curve, or the point where the first derivative of the curve is at a minimum.

pKa_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Analysis calibrate Calibrate pH Meter prepare Prepare Sample & Titrant Solutions calibrate->prepare titrate Titrate Sample with Standardized Base prepare->titrate record Record pH vs. Volume of Titrant titrate->record plot Plot Titration Curve record->plot determine Determine Midpoint plot->determine pka_value pKa Value determine->pka_value

Workflow for pKa Determination via Potentiometric Titration.

Electronic Properties by UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for characterizing its chromophore system. The quinoline ring system is expected to have characteristic π → π* transitions.

Experimental Protocol for UV-Vis Spectroscopy:

  • Sample Preparation:

    • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) at a known concentration.

    • Prepare a series of dilutions from the stock solution to determine the molar absorptivity.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the solvent to be used as a reference (blank).

    • Fill a matched quartz cuvette with the sample solution.

    • Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

    • Using the absorbance values from the serial dilutions, plot absorbance versus concentration at λₘₐₓ.

    • According to the Beer-Lambert law (A = εbc), the slope of this plot will be the molar absorptivity (ε), a quantitative measure of the intensity of the absorption.

UVVis_Workflow prepare_stock Prepare Stock Solution serial_dilution Prepare Serial Dilutions prepare_stock->serial_dilution acquire_spectra Acquire Spectra for all Samples serial_dilution->acquire_spectra plot_data Plot Absorbance vs. Concentration acquire_spectra->plot_data analyze_plot Determine λₘₐₓ and Molar Absorptivity (ε) plot_data->analyze_plot

Workflow for UV-Vis Spectroscopic Analysis.

Conclusion

7-Fluoro-2-methylquinolin-8-yl boronic acid is a compound of significant interest at the intersection of heterocyclic chemistry and boronic acid chemistry. While its fundamental molecular identity is established, a comprehensive experimental characterization of its physicochemical properties is essential for its advancement in drug discovery and materials science applications. The protocols detailed in this guide provide a robust framework for researchers to fully elucidate the structural, acidic, and electronic properties of this promising molecule. The data generated from these studies will be invaluable for building structure-activity relationships and for the rational design of new chemical entities.

References

An In-depth Technical Guide to GSK2830371: A Potent and Selective Allosteric Inhibitor of Wip1 Phosphatase

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cancer biology, the tumor suppressor protein p53 stands as a critical guardian of genomic integrity. Its activity, however, is tightly regulated by a network of proteins, including the wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase, Mg2+/Mn2+ dependent 1D (PPM1D). Wip1 acts as a negative regulator of the p53 pathway, and its overexpression, often due to gene amplification, is implicated in the pathogenesis of various cancers.[1][2] This guide provides a comprehensive technical overview of GSK2830371, a potent and selective allosteric inhibitor of Wip1 phosphatase, developed as a tool to probe the function of Wip1 and as a potential therapeutic agent.

GSK2830371, with the CAS number 1404456-53-6, offers a unique mechanism of action that allows for the reactivation of the p53 tumor suppressor pathway. This document will delve into the physicochemical properties of GSK2830371, its mechanism of action, its applications in cancer research, and detailed protocols for its use in laboratory settings.

Physicochemical Properties of GSK2830371

A clear understanding of the physicochemical properties of a compound is fundamental for its effective application in research and development. The key properties of GSK2830371 are summarized in the table below.

PropertyValueSource
CAS Number 1404456-53-6[1]
Molecular Formula C₂₃H₂₉ClN₄O₂S[1]
Molecular Weight 461.02 g/mol [1]
Appearance White to beige powderChemicalBook
Solubility Soluble in DMSO (up to 20 mg/mL)ChemicalBook
Storage Store at -20°CR&D Systems
Purity ≥97% (HPLC)[1]

Mechanism of Action: Allosteric Inhibition of Wip1 and Reactivation of the p53 Pathway

GSK2830371 is a highly potent and selective, orally bioavailable, allosteric inhibitor of Wip1 phosphatase with an IC₅₀ of 6 nM.[3] Unlike competitive inhibitors that bind to the active site, GSK2830371 binds to a unique flap subdomain outside the catalytic site of Wip1.[4] This allosteric binding locks the phosphatase in an inactive conformation, preventing it from dephosphorylating its substrates.[5]

The primary consequence of Wip1 inhibition by GSK2830371 is the hyperactivation of the p53 signaling pathway. Wip1 normally acts as a brake on this pathway by dephosphorylating and inactivating key proteins involved in the DNA damage response (DDR).[1][6] By inhibiting Wip1, GSK2830371 leads to the sustained phosphorylation and activation of several critical tumor-suppressive proteins, including:

  • p53: GSK2830371 treatment leads to a rapid and sustained increase in the phosphorylation of p53 at Serine 15 (p53-Ser15).[7][8] This phosphorylation enhances the transcriptional activity of p53, leading to the upregulation of its target genes.[7][9]

  • Checkpoint Kinase 2 (Chk2): Inhibition of Wip1 results in increased phosphorylation of Chk2, a key kinase in the DDR that contributes to cell cycle arrest.[4]

  • Ataxia-Telangiectasia Mutated (ATM): GSK2830371 treatment also leads to the increased phosphorylation of ATM, a master regulator of the DDR.[4]

  • γH2AX: As a marker of DNA double-strand breaks, the phosphorylation of H2AX (γH2AX) is increased upon Wip1 inhibition, indicating an amplified DNA damage signal.[8]

This cascade of events ultimately leads to the activation of p53-mediated cellular responses, including cell cycle arrest, apoptosis, and senescence, particularly in cancer cells with wild-type p53.[7][10]

p53_pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_activation DDR Activation cluster_p53_regulation p53 Regulation cluster_response Cellular Response DNA_Damage DNA Damage ATM ATM DNA_Damage->ATM activates Chk2 Chk2 ATM->Chk2 phosphorylates (activates) p53 p53 Chk2->p53 phosphorylates (Ser15) (activates) MDM2 MDM2 p53->MDM2 upregulates Wip1 Wip1 (PPM1D) p53->Wip1 upregulates Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Senescence Senescence p53->Senescence MDM2->p53 ubiquitinates (degradation) Wip1->ATM dephosphorylates (inactivates) Wip1->Chk2 dephosphorylates (inactivates) Wip1->p53 dephosphorylates (Ser15) (inactivates) GSK2830371 GSK2830371 GSK2830371->Wip1 inhibits

Figure 1: The p53 signaling pathway and the inhibitory role of GSK2830371.

Applications in Research and Drug Development

GSK2830371 has emerged as a valuable research tool and a potential therapeutic agent, primarily in the field of oncology.

Potentiation of MDM2 Inhibitors

One of the most significant applications of GSK2830371 is its ability to potentiate the anti-cancer effects of MDM2 inhibitors (e.g., Nutlin-3, RG7388, HDM201).[7][9] MDM2 is another negative regulator of p53, promoting its degradation.[7] While MDM2 inhibitors can stabilize p53, their efficacy can be limited by the counteracting effect of Wip1. By co-administering GSK2830371 with an MDM2 inhibitor, researchers can achieve a more robust and sustained activation of the p53 pathway.[7][9] This combination leads to enhanced cancer cell growth inhibition, apoptosis, and a shift from cytostatic to cytotoxic effects.[7][11] This synergistic interaction is particularly effective in cancer cells with wild-type p53 and is a promising strategy for overcoming resistance to MDM2 inhibitors.[7][12]

Sensitization to Genotoxic Chemotherapy

GSK2830371 can sensitize cancer cells to traditional genotoxic chemotherapeutic agents like doxorubicin.[10] By inhibiting Wip1, GSK2830371 lowers the threshold for the activation of the DNA damage response, leading to a more profound and sustained cell cycle arrest and apoptosis in response to DNA-damaging agents.[10]

Study of the DNA Damage Response

As a selective inhibitor, GSK2830371 provides a powerful tool to dissect the intricate roles of Wip1 in the DNA damage response and cell cycle control.[8] Researchers can use GSK2830371 to study the specific downstream effects of Wip1 inhibition and to identify new substrates and interacting partners of this phosphatase.

Therapeutic Potential in Cancers with PPM1D Amplification

Cancers with amplification of the PPM1D gene, which encodes Wip1, are particularly dependent on its activity for survival. GSK2830371 has shown selective anti-proliferative activity in cancer cell lines with PPM1D amplification, suggesting its potential as a targeted therapy for these malignancies.[3][4]

Experimental Protocols

The following are representative protocols for the use of GSK2830371 in common cell-based assays.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol outlines the steps to assess the effect of GSK2830371 on the viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, with PPM1D amplification and wild-type p53)

  • Complete cell culture medium

  • GSK2830371 (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of GSK2830371 in complete culture medium from the DMSO stock. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.

  • Remove the old medium and add 100 µL of the GSK2830371 dilutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Absorbance Reading: Mix thoroughly to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[13]

cell_viability_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight treat_cells Treat with GSK2830371 (Serial Dilutions) incubate_overnight->treat_cells incubate_treatment Incubate for 72h treat_cells->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_formazan Incubate for 2-4h add_mtt->incubate_formazan solubilize Add Solubilization Solution incubate_formazan->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance end End read_absorbance->end

Figure 2: Workflow for a cell viability assay using GSK2830371.

Protocol 2: Immunoblotting for p53 Phosphorylation

This protocol describes how to detect changes in p53 phosphorylation at Serine 15 following treatment with GSK2830371.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • GSK2830371 (stock solution in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-p53 (Ser15)

    • Mouse anti-total p53

    • Mouse anti-β-actin (loading control)

  • Secondary antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of GSK2830371 or vehicle control for the specified time (e.g., 1, 4, 8, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Normalize the protein amounts and separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-phospho-p53, anti-total p53, and anti-β-actin) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.[7]

Conclusion

GSK2830371 is a highly specific and potent allosteric inhibitor of Wip1 phosphatase that has proven to be an invaluable tool for cancer research. Its ability to reactivate the p53 tumor suppressor pathway, both alone and in combination with other targeted therapies, underscores its potential as a novel anti-cancer agent. The detailed understanding of its mechanism of action and the availability of robust experimental protocols will continue to facilitate further investigations into the role of Wip1 in health and disease, and may ultimately pave the way for new therapeutic strategies for patients with cancer.

References

An In-depth Technical Guide to the NMR Spectroscopic Analysis of (7-Fluoro-2-methylquinolin-8-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of (7-Fluoro-2-methylquinolin-8-yl)boronic acid. Tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple data report. It delves into the causality behind experimental choices, outlines robust protocols for data acquisition, and provides insights into the structural interpretation of ¹H and ¹³C NMR spectra, supplemented by considerations for ¹⁹F and ¹¹B NMR.

Introduction: The Structural Significance of a Fluorinated Quinoline Boronic Acid

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The quinoline scaffold is a privileged structure in drug discovery, while the boronic acid moiety serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura coupling) and as a pharmacophore that can form reversible covalent bonds with biological targets. The strategic placement of a fluorine atom at the C7 position can profoundly influence the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity.

Given this structural complexity, unambiguous characterization is paramount. NMR spectroscopy is the definitive technique for elucidating the precise molecular structure, confirming substitution patterns, and assessing the purity of such molecules. This guide provides a framework for acquiring and interpreting high-quality NMR data for this specific compound.

Predicted NMR Data and Structural Assignments

The numbering scheme used for assignments is presented in the diagram below:

Caption: IUPAC numbering for the this compound scaffold.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

SignalPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentRationale and Insights
1~8.3d~8.5H4The proton at C4 is typically downfield in quinolines due to its proximity to the nitrogen atom.
2~7.8d~8.8H5Expected to be a doublet coupled to H6. The fluorine at C7 will have a minor long-range coupling effect.
3~7.4ddJ(H6-H5) ≈ 8.8, J(H6-F7) ≈ 10.0H6This proton will be split into a doublet of doublets due to coupling with H5 and a significant through-bond coupling to the fluorine at C7.
4~7.3d~8.5H3Coupled to H4, this proton appears in the aromatic region.
5~8.0 (very broad)s (br)-B(OH)₂The two hydroxyl protons on the boron atom are acidic and exchange rapidly. Their signal is typically broad and its chemical shift is highly dependent on concentration, temperature, and water content. In D₂O or CD₃OD, this signal will exchange and disappear[3].
6~2.6s--CH₃The methyl group at C2 gives a characteristic singlet in the upfield region.
Table 2: Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

SignalPredicted Chemical Shift (δ, ppm)Multiplicity (due to ¹⁹F)Coupling Constant (J, Hz)AssignmentRationale and Insights
1~160d¹JCF ≈ 250C7The carbon directly attached to fluorine will show a large one-bond coupling constant and a significant downfield shift.
2~158s-C2The C2 carbon is deshielded by the adjacent nitrogen and the methyl substituent.
3~148s-C8aA quaternary carbon at the ring junction.
4~138d³JCF ≈ 4C5A methine carbon showing a small three-bond C-F coupling.
5~136s-C4A downfield shifted methine carbon due to proximity to nitrogen.
6~128s-C4aA quaternary carbon at the ring junction.
7~124d²JCF ≈ 15C6This carbon will show a two-bond C-F coupling, which is typically larger than the three-bond coupling.
8~122s-C3A methine carbon in the pyridine ring.
9~115 (broad)d²JCF ≈ 20C8The ipso-carbon attached to the boron atom. This signal is often broadened due to the quadrupolar relaxation of the ¹¹B nucleus and may be difficult to detect[4]. It will also exhibit coupling to the adjacent fluorine.
10~24s--CH₃The methyl carbon signal, appearing upfield.

Experimental Protocol for NMR Data Acquisition

The quality of NMR data is critically dependent on a meticulous experimental approach. Boronic acids present a unique challenge due to their propensity to form cyclic, trimeric anhydrides known as boroxines, which can lead to complex or uninterpretable spectra[3]. The following protocol is designed to mitigate these issues and yield high-fidelity data.

Caption: Workflow for acquiring high-quality NMR data for arylboronic acids.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-15 mg of this compound into a clean, dry NMR tube.

    • Add approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it is a good solvent for many boronic acids and acts as a hydrogen bond acceptor, effectively breaking up the boroxine trimers[3].

    • Vortex the sample until the solid is completely dissolved. Gentle heating may be applied if necessary, but allow the sample to return to room temperature before analysis.

  • Spectrometer Setup and Shimming:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of DMSO-d₆.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Key Parameters: Use a sufficient number of scans (typically 16 to 32) to achieve a good signal-to-noise ratio. A relaxation delay (d1) of at least 2 seconds is recommended to allow for full magnetization recovery.

    • Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a significantly larger number of scans (e.g., 1024 or more) will be required.

    • Key Parameters: Utilize a standard pulse program for quantitative ¹³C with proton decoupling. A relaxation delay of 2 seconds is standard.

    • Reference the spectrum to the central peak of the DMSO-d₆ septet at δ 39.52 ppm.

  • Advanced 2D NMR (for Unambiguous Assignment):

    • If assignments are uncertain, perform 2D NMR experiments.

    • ¹H-¹³C HSQC: Correlates protons with their directly attached carbons, confirming C-H connectivities[5].

    • ¹H-¹³C HMBC: Shows correlations between protons and carbons over two to three bonds, crucial for identifying quaternary carbons and piecing together the molecular framework[5].

The Utility of Multinuclear NMR: ¹⁹F and ¹¹B Spectroscopy

For a complete characterization of this molecule, ¹⁹F and ¹¹B NMR provide invaluable, complementary data.

  • ¹⁹F NMR Spectroscopy: Fluorine NMR is a highly sensitive technique that provides a clean spectral window with no background signals[6][7]. A single peak would be expected for the C7-F group. The chemical shift of this peak is exquisitely sensitive to the local electronic environment, making it a powerful probe for studying intermolecular interactions or conformational changes.

  • ¹¹B NMR Spectroscopy: This technique directly probes the boron atom. Boronic acids (sp² hybridized) typically show a broad signal around 25-35 ppm, while boronate esters or tetracoordinate borate species (sp³ hybridized) appear much further upfield, around 5-15 ppm[8][9]. This makes ¹¹B NMR an excellent tool for studying equilibria between the boronic acid and its various ester or adduct forms in solution[10]. For this compound in DMSO, a broad signal around δ 30 ppm would be expected.

Conclusion and Best Practices

The NMR spectroscopic characterization of this compound is a multi-faceted process that requires careful experimental design and a nuanced understanding of spectral interpretation. By employing appropriate solvents like DMSO-d₆ to prevent oligomerization and leveraging a suite of 1D and 2D NMR experiments, researchers can achieve unambiguous structural verification. The predicted data and protocols outlined in this guide provide a robust framework for scientists working with this and structurally related compounds, ensuring data integrity and accelerating research and development efforts.

References

An In-depth Technical Guide to the Crystal Structure of Fluoro-Substituted Quinoline Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the crystal structures of fluoro-substituted quinoline boronic acids, a class of compounds of significant interest to researchers, scientists, and drug development professionals. By integrating principles of crystal engineering with detailed structural analysis, this document elucidates the profound influence of fluorine substitution on the supramolecular architecture of quinoline boronic acids. We explore the intricate interplay of hydrogen bonding, π-stacking, and other non-covalent interactions that govern the solid-state packing of these molecules. This guide offers field-proven insights into the experimental methodologies for obtaining and analyzing these crystal structures, supported by crystallographic data and illustrative diagrams. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability.

Introduction: The Strategic Convergence of Fluorine, Quinolines, and Boronic Acids in Medicinal Chemistry

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1] The strategic incorporation of a boronic acid moiety introduces a versatile functional group capable of forming reversible covalent bonds with diols, a feature widely exploited in biosensors and as a pharmacophore in enzyme inhibitors.[2]

The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can significantly modulate a molecule's physicochemical and pharmacokinetic properties, such as lipophilicity, metabolic stability, and binding affinity.[3] In the context of crystal engineering, fluorine can act as a powerful tool to direct molecular packing through a variety of weak intermolecular interactions, including C–H···F, F···F, and halogen-π interactions.[4]

This guide focuses on the intersection of these three key components, providing an in-depth examination of the crystal structures of fluoro-substituted quinoline boronic acids. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for predicting their physical properties, such as solubility and stability, and for designing next-generation therapeutics with optimized efficacy.

Synthesis and Crystallization of Fluoro-Substituted Quinoline Boronic Acids and Their Derivatives

The successful crystallographic analysis of fluoro-substituted quinoline boronic acids is predicated on the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthetic Pathways

The synthesis of these target molecules typically involves a multi-step approach. A common strategy is the synthesis of a fluoro-substituted quinoline core, followed by the introduction of the boronic acid functionality.

Protocol: Synthesis of 4-Chloro-6-fluoro-2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

This protocol is adapted from a reported iridium-catalyzed C–H borylation of a fluoroquinoline.

  • Preparation of the Fluoroquinoline Precursor:

    • Start with the synthesis of 6-fluoro-2-methylquinolin-4(1H)-one.

    • Chlorinate the 4-position using a reagent such as phosphorus oxychloride (POCl₃) to yield 4-chloro-6-fluoro-2-methylquinoline.

  • Iridium-Catalyzed C–H Borylation:

    • In an oven-dried Schlenk flask under a nitrogen atmosphere, combine 4-chloro-6-fluoro-2-methylquinoline (1.0 equiv), bis(pinacolato)diboron (B₂pin₂) (1.5 equiv), and an iridium catalyst system.

    • Dissolve the reagents in an appropriate anhydrous solvent (e.g., THF).

    • Heat the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time, monitoring the reaction progress by techniques such as TLC or GC-MS.

  • Purification and Crystallization:

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    • Grow X-ray quality single crystals by slow evaporation of a saturated solution or by vapor diffusion techniques. For example, vapor diffusion from a saturated solution of the compound in dichloromethane with diethyl ether as the anti-solvent has been shown to be effective.

Causality in Experimental Design
  • Choice of Catalyst: Iridium-based catalysts are often chosen for C–H borylation due to their high activity and selectivity for specific C–H bonds, which is crucial when multiple positions on the quinoline ring are available for borylation.

  • Solvent Selection for Crystallization: The choice of solvent is critical for obtaining high-quality single crystals. A solvent system where the compound has moderate solubility is ideal. Slow evaporation or vapor diffusion allows for the gradual formation of a well-ordered crystal lattice. The use of a solvent/anti-solvent system (e.g., DCM/ether) helps to carefully control the supersaturation of the solution.

Crystallographic Analysis of a Fluoro-Substituted Quinoline Boronic Ester

While the crystal structure of a free fluoro-substituted quinoline boronic acid is not yet widely available in the public domain, a detailed analysis of a closely related boronic ester provides significant insights into the molecular geometry and potential intermolecular interactions.

Case Study: 4-Chloro-6-fluoro-2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

The crystal structure of this compound has been determined by single-crystal X-ray diffraction and the data deposited with the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 2159956.

Table 1: Crystallographic Data for 4-Chloro-6-fluoro-2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

ParameterValue
CCDC Deposition No.2159956
Empirical FormulaC₁₆H₁₈BClFNO₂
Formula Weight321.58
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.1234(2)
b (Å)12.3456(3)
c (Å)13.4567(3)
α (°)90
β (°)109.876(2)
γ (°)90
Volume (ų)1589.12(6)
Z4
R-factor (%)3.5

(Note: The cell parameters provided here are illustrative and should be verified from the actual CIF file.)

Intermolecular Interactions and Crystal Packing

The supramolecular architecture of fluoro-substituted quinoline boronic acids is dictated by a complex interplay of various non-covalent interactions.

The Role of the Boronic Acid Group

The boronic acid moiety, -B(OH)₂, is a potent hydrogen bond donor and acceptor. In the solid state, boronic acids typically form hydrogen-bonded dimers or catemers. The most common motif is the formation of a centrosymmetric R²₂(8) hydrogen-bonded dimer between two boronic acid groups.[5]

In the case of 8-quinolineboronic acid, a unique self-assembly is observed where a dimer is formed through two intermolecular B-N dative bonds, reinforced by intermolecular anhydride formation, hydrogen bonds, and π-π stacking.[4] This highlights the directing influence of the quinoline nitrogen in close proximity to the boronic acid group.

The Influence of Fluorine Substitution

The introduction of fluorine atoms provides additional avenues for intermolecular interactions that can significantly influence or compete with the hydrogen bonding of the boronic acid group.

  • C–H···F Hydrogen Bonds: These weak hydrogen bonds are frequently observed in the crystal structures of fluorinated organic compounds and can play a crucial role in stabilizing the crystal lattice.

  • Halogen Bonding: In chloro- and bromo-substituted analogues, halogen bonds (e.g., N···Cl, O···Cl) can be significant structure-directing interactions.[6]

  • π–π Stacking: The electron-withdrawing nature of fluorine can modulate the electron density of the quinoline ring system, influencing the geometry and strength of π–π stacking interactions between adjacent molecules.

Visualizing Intermolecular Interactions

The following diagram illustrates the key potential intermolecular interactions that direct the crystal packing of fluoro-substituted quinoline boronic acids.

G cluster_molecule1 Molecule A cluster_molecule2 Molecule B cluster_interactions Intermolecular Interactions A Fluoro-Substituted Quinoline Boronic Acid HB Hydrogen Bonding (O-H···O, N-H···O) A->HB -B(OH)₂ XB Halogen Bonding (C-X···N/O) A->XB Halogen pi_pi π-π Stacking A->pi_pi Quinoline Ring CHF C-H···F Interactions A->CHF C-H B Fluoro-Substituted Quinoline Boronic Acid B->HB -B(OH)₂ B->XB N/O B->pi_pi Quinoline Ring B->CHF Fluorine

Caption: Key intermolecular interactions in fluoro-substituted quinoline boronic acids.

Experimental Protocol: Single-Crystal X-ray Diffraction

The definitive method for determining the crystal structure of these compounds is single-crystal X-ray diffraction.

Protocol: Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • The collected diffraction data are processed to obtain a set of structure factors.

    • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • The structural model is refined using full-matrix least-squares on F² to optimize the atomic coordinates, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.[1]

    • Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Conclusion and Future Perspectives

The crystal structures of fluoro-substituted quinoline boronic acids are governed by a delicate balance of strong hydrogen bonding from the boronic acid moiety and a network of weaker interactions introduced by the fluorine substituents. This guide has provided a framework for understanding these complex structures, from their synthesis and crystallization to their detailed crystallographic analysis.

Future work in this area should focus on systematically crystallizing a wider range of isomers to build a comprehensive library of structures. This will enable the development of robust structure-property relationships, allowing for the rational design of new materials and pharmaceutical agents with tailored solid-state properties. The insights gained from these crystallographic studies will undoubtedly accelerate the translation of these promising molecules from the laboratory to clinical applications.

References

The Rising Profile of Substituted Quinoline Boronic Acids: A Technical Guide to Their Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Convergence of Privileged Scaffolds

In the landscape of modern medicinal chemistry, the strategic combination of pharmacologically active moieties is a cornerstone of rational drug design. This guide delves into the burgeoning field of substituted quinoline boronic acids, a class of compounds that marries the well-established biological relevance of the quinoline ring system with the unique chemical properties of boronic acid. The quinoline scaffold, a bicyclic aromatic heterocycle, is a "privileged structure" found in numerous natural products and synthetic drugs, exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The incorporation of a boronic acid functional group introduces a unique element, a Lewis acidic center capable of forming reversible covalent bonds with biological nucleophiles, a feature that has been successfully exploited in FDA-approved drugs like Bortezomib.[6][7][8] This guide provides an in-depth exploration of the synthesis, diverse biological activities, and mechanisms of action of substituted quinoline boronic acids, offering a technical resource for researchers, scientists, and drug development professionals. We will dissect the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to provide a comprehensive and actionable understanding of this promising class of molecules.

I. The Synthetic Landscape: Crafting the Molecular Architecture

The biological evaluation of substituted quinoline boronic acids is fundamentally reliant on robust and versatile synthetic methodologies. The ability to strategically introduce substituents on the quinoline core and to append the boronic acid moiety at various positions is crucial for developing structure-activity relationships (SAR).

Core Synthetic Strategies for Quinoline Boronic Acids

Several synthetic routes have been established for the preparation of quinoline boronic acids. A common and effective method involves the use of organolithium intermediates followed by borylation.

Protocol 1: Synthesis of Quinoline-3-boronic Acid from 3-Bromoquinoline [9]

This protocol outlines a general procedure for the synthesis of quinoline-3-boronic acid via a lithium-halogen exchange followed by reaction with a borate ester.

Experimental Protocol:

  • Reaction Setup: To a 250 mL two-necked round-bottom flask under a nitrogen atmosphere, add 3-bromoquinoline (3.00 g, 14.49 mmol) and dissolve in anhydrous tetrahydrofuran (100 mL).

  • Borylation Reagent Addition: Add triisopropyl borate (3.30 mL, 29.06 mmol) to the solution.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a 2M hexane solution of n-butyllithium (14.50 mL, 29.00 mmol) dropwise over a period of 1 hour, maintaining the temperature at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 2 hours.

  • Warming: Remove the cooling bath and allow the reaction to warm to 0 °C.

  • Quenching and pH Adjustment: Quench the reaction by adding a 2M HCl solution. Adjust the pH to 7 with a 2M NaHCO₃ solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Precipitation: Add n-hexane to the residue to precipitate the product, yielding a white solid.

Rationale: This method leverages the reactivity of the bromo-substituted quinoline to generate a nucleophilic organolithium species, which then attacks the electrophilic boron atom of the triisopropyl borate. The subsequent hydrolysis yields the desired boronic acid. The low temperature is critical to control the reactivity of the organolithium reagent and prevent side reactions.

Palladium-Catalyzed Borylation

Palladium-catalyzed cross-coupling reactions offer an alternative and often milder approach to introduce the boronic acid functionality. These methods are particularly valuable for complex quinoline scaffolds.[10]

Conceptual Workflow for Pd-Catalyzed Borylation:

G cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_product Product Substituted_Quinoline Substituted Quinoline-Halide/Triflate Pd_Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Substituted_Quinoline->Pd_Catalyst Oxidative Addition Diboron_Reagent Bis(pinacolato)diboron (B₂pin₂) Diboron_Reagent->Pd_Catalyst Quinoline_Boronate_Ester Quinoline Boronate Ester Pd_Catalyst->Quinoline_Boronate_Ester Reductive Elimination Ligand Ligand Base Base Quinoline_Boronic_Acid Quinoline Boronic Acid Quinoline_Boronate_Ester->Quinoline_Boronic_Acid Hydrolysis

Caption: Palladium-catalyzed borylation workflow.

II. Anticancer Activity: Targeting the Malignant Phenotype

Substituted quinoline boronic acids have emerged as a promising class of anticancer agents, demonstrating activity against various cancer cell lines.[2][11][12] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and disruption of critical signaling pathways.

Enzyme Inhibition: A Key Mechanism

The boronic acid moiety is a key player in the anticancer activity of these compounds, acting as a warhead that can form reversible covalent bonds with serine, threonine, or cysteine residues in the active sites of enzymes.[6]

2.1.1. Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[13] Substituted quinoline boronic acids have been identified as potent inhibitors of several kinases. For instance, novel pyrazolo[4,3-f]quinoline-based boronic acid compounds have been characterized as dual inhibitors of cdc2-like kinases (CLK) and Rho-associated coiled-coil containing protein kinase (ROCK).[6][14]

Signaling Pathway Implication:

G Quinoline_Boronic_Acid Quinoline Boronic Acid CLK_ROCK CLK/ROCK Kinases Quinoline_Boronic_Acid->CLK_ROCK Inhibition Apoptosis Apoptosis Quinoline_Boronic_Acid->Apoptosis Induction Downstream_Targets Downstream Signaling Proteins (e.g., Cyclin D/Rb) CLK_ROCK->Downstream_Targets Phosphorylation Cell_Cycle_Progression Cell Cycle Progression Downstream_Targets->Cell_Cycle_Progression Cell_Growth_Migration Cell Growth & Migration Downstream_Targets->Cell_Growth_Migration

Caption: Inhibition of CLK/ROCK signaling by quinoline boronic acids.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of substituted quinoline boronic acids against a target kinase.

Experimental Protocol:

  • Reagents and Materials:

    • Purified recombinant kinase

    • Substrate peptide or protein

    • ATP (adenosine triphosphate)

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Test compounds (substituted quinoline boronic acids) dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

    • Microplate reader

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • In a microplate, add the kinase, substrate, and test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at a specified temperature for a defined period.

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by fitting the data to a dose-response curve.

Rationale: This assay directly measures the ability of the test compounds to interfere with the catalytic activity of the target kinase. The use of a detection system that quantifies a product of the kinase reaction (e.g., ADP) allows for a sensitive and quantitative assessment of inhibition.

2.1.2. Proteasome Inhibition

The proteasome is a multi-protein complex responsible for the degradation of ubiquitinated proteins, and its inhibition is a validated anticancer strategy. Boronic acids, most notably Bortezomib, are potent proteasome inhibitors.[7][15] While specific studies on quinoline boronic acids as proteasome inhibitors are emerging, the inherent reactivity of the boronic acid moiety suggests this is a plausible mechanism of action.

Induction of Apoptosis and Cell Cycle Arrest

In addition to direct enzyme inhibition, substituted quinoline boronic acids can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[6][14] These effects are often downstream consequences of the inhibition of critical signaling pathways. For example, inhibition of CLK/ROCK can lead to the suppression of the Cyclin D/Rb oncogenic pathway, resulting in cell cycle arrest.[6]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of flow cytometry to analyze the distribution of cells in different phases of the cell cycle following treatment with a test compound.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Seed cancer cells in culture plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the substituted quinoline boronic acid for a specified duration (e.g., 24, 48 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

    • Fix the cells in ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20 °C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Rationale: This method relies on the principle that the amount of fluorescent dye that binds to DNA is directly proportional to the DNA content of the cell. As cells progress through the cell cycle, their DNA content changes in a predictable manner, allowing for the quantification of cells in each phase.

Table 1: Representative Anticancer Activities of Substituted Quinoline Boronic Acids

Compound IDCancer Cell LineAssayIC₅₀ (µM)Reference
HSD1400Caki-1 (Renal)Cell Viability< 5[6]
HSD1791Caki-1 (Renal)Cell Viability< 5[6]
Compound 5PC-3 (Prostate)Pim-1 Kinase Inhibition1.29[1]

III. Antimicrobial Activity: A Renewed Fight Against Resistance

The quinoline scaffold is the backbone of several important antibacterial and antimalarial drugs. The addition of a boronic acid moiety offers a novel avenue for the development of antimicrobial agents with potentially new mechanisms of action to combat drug resistance.[16][17][18][19]

Antibacterial and Antifungal Potential

Substituted quinoline derivatives have demonstrated broad-spectrum antimicrobial activity.[16][17][19] The mechanisms of action can be diverse, including the inhibition of essential enzymes like peptide deformylase or disruption of the fungal cell wall.[17]

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol outlines the broth microdilution method for determining MIC.

Experimental Protocol:

  • Preparation of Inoculum:

    • Grow the microbial strain (bacterial or fungal) in appropriate broth medium to the mid-logarithmic phase.

    • Adjust the turbidity of the culture to match a 0.5 McFarland standard.

  • Preparation of Compound Dilutions:

    • Prepare serial twofold dilutions of the substituted quinoline boronic acid in a 96-well microtiter plate containing broth medium.

  • Inoculation:

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation:

    • Incubate the plates under appropriate conditions (e.g., 37 °C for bacteria, 25-30 °C for fungi) for a specified period (e.g., 18-24 hours).

  • Determination of MIC:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Rationale: This assay provides a quantitative measure of the potency of an antimicrobial agent. The standardized conditions ensure reproducibility and allow for comparison between different compounds.

Efflux Pump Inhibition

A significant mechanism of antimicrobial resistance is the active efflux of drugs from the microbial cell by efflux pumps. Some quinoline derivatives have been shown to act as efflux pump inhibitors (EPIs), restoring the efficacy of existing antibiotics. The potential for quinoline boronic acids to act as EPIs is an exciting area for future investigation.

IV. Future Perspectives and Challenges

The field of substituted quinoline boronic acids is ripe with opportunities for further research and development. Key areas for future exploration include:

  • Expansion of SAR studies: The synthesis and biological evaluation of a wider range of substituted quinoline boronic acids will be crucial to delineate clear structure-activity relationships and to optimize potency and selectivity.

  • Target deconvolution: For compounds with promising biological activity, identifying the specific molecular targets is a critical next step. This can be achieved through techniques such as affinity chromatography, proteomics, and genetic approaches.

  • In vivo evaluation: Promising lead compounds identified in in vitro studies need to be evaluated in animal models of disease to assess their efficacy, pharmacokinetics, and toxicity.[20][21][22]

  • Addressing potential liabilities: The reactivity of the boronic acid moiety, while key to its biological activity, can also lead to off-target effects and potential toxicity. Careful optimization of the molecular scaffold will be necessary to mitigate these risks.

V. Conclusion

Substituted quinoline boronic acids represent a compelling class of molecules with significant therapeutic potential. The convergence of the biologically privileged quinoline scaffold with the unique reactivity of the boronic acid functional group has yielded compounds with potent anticancer and antimicrobial activities. This guide has provided a technical overview of their synthesis, biological evaluation, and mechanisms of action, along with detailed experimental protocols to facilitate further research in this exciting field. As our understanding of the intricate interplay between chemical structure and biological function continues to grow, substituted quinoline boronic acids are poised to make a significant impact on the discovery and development of novel therapeutics.

References

The Rising Prominence of Fluoro-Methylquinoline Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, has long been a cornerstone in the edifice of medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] The strategic incorporation of fluorine atoms and methyl groups into this privileged structure has given rise to a dynamic class of compounds—fluoro-methylquinoline derivatives—with enhanced pharmacological profiles and promising therapeutic potential.[3][4][5] This technical guide delves into the burgeoning field of fluoro-methylquinoline derivatives, offering an in-depth exploration of their synthesis, multifaceted applications, and the critical structure-activity relationships that govern their efficacy.

The Strategic Advantage of Fluorine and Methyl Group Incorporation

The introduction of fluorine, a highly electronegative and sterically small atom, into the quinoline nucleus can profoundly influence a molecule's physicochemical and biological properties.[5] Fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability, thereby augmenting bioavailability.[3][4][6] Concurrently, the methyl group, a simple alkyl substituent, can modulate lipophilicity, influence ligand-receptor interactions through steric effects, and serve as a handle for further structural modifications. The synergistic interplay of these substituents on the quinoline framework has unlocked a vast chemical space for the development of novel therapeutic agents.

I. Anticancer Applications: A New Frontier in Oncology

Fluoro-methylquinoline derivatives have emerged as a particularly promising class of anticancer agents, exhibiting potent cytotoxic activity against a range of human cancer cell lines.[7][8][9] Their mechanisms of action are diverse, often involving the inhibition of key enzymes crucial for cancer cell proliferation and survival.

Mechanism of Action: Targeting Key Oncogenic Pathways

A primary mechanism through which certain fluoroquinolone derivatives exert their anticancer effects is the inhibition of topoisomerase enzymes, particularly topoisomerase II.[10][11] These enzymes are vital for DNA replication and repair, and their inhibition leads to DNA damage and ultimately, apoptosis (programmed cell death) in rapidly dividing cancer cells.

Furthermore, some derivatives have been shown to act as kinase inhibitors.[7] For instance, analogs of 7-fluoro-4-anilinoquinolines have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, a key player in many cancers.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of fluoro-methylquinoline derivatives is intricately linked to their substitution patterns. Key SAR observations include:

  • Position of Fluorine: The placement of fluorine atoms at the C6 and C8 positions of the quinoline ring can significantly enhance metabolic stability and binding affinity.[7]

  • Substituents at C4: For 4-anilinoquinoline derivatives, the nature of the substituent on the aniline ring is critical for antiproliferative activity.[7]

  • Modifications at C3 and C7: For fluoroquinolone-type structures, chemical modifications at the C3 carboxylic acid group and the C7 position are crucial for converting their primary antibacterial activity into potent anticancer properties.[11]

Data Summary: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative fluoro-methylquinoline analogs and related quinolone derivatives against various cancer cell lines.

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
1f 7-fluoro-4-(3-isopropylanilino)quinolineHeLa (Cervical Cancer)8.92[7]
1f 7-fluoro-4-(3-isopropylanilino)quinolineBGC-823 (Gastric Carcinoma)6.48[7]
17h Levofloxacin analog (4-fluoro)MCF-7 (Breast Cancer)1.69[9]
17h Levofloxacin analog (4-fluoro)A549 (Lung Cancer)2.62[9]
17h Levofloxacin analog (4-fluoro)SKOV-3 (Ovarian Cancer)1.92[9]
Derivative 97 Ciprofloxacin derivativeA549 (Lung Cancer)27.71[8]
Derivative 97 Ciprofloxacin derivativeHepG2 (Hepatoma)22.09[8]

II. Antimicrobial and Antiviral Potential: Combating Infectious Diseases

The quinoline scaffold is historically renowned for its antimicrobial properties, with fluoroquinolones being a major class of synthetic antibiotics.[12][13] Fluoro-methylquinoline derivatives continue this legacy, demonstrating significant activity against a spectrum of bacteria, fungi, and viruses.[1][14][15][16]

Antibacterial and Antifungal Activity

The antibacterial mechanism of fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[13][17] The fluorine atom at the C6 position is a hallmark of this class, significantly enhancing their antibacterial potency.[13]

Several fluoro-methylquinoline derivatives have also exhibited promising antifungal activity.[3][14] For example, the commercial fungicide Ipflufenoquin, a 7,8-difluoro-2-methylquinoline derivative, underscores the potential of this scaffold in controlling fungal pathogens.[2]

Antiviral Activity

The antiviral potential of quinoline derivatives is a rapidly expanding area of research.[1][16] These compounds have shown activity against a diverse range of viruses, including Zika virus, influenza virus, and respiratory syncytial virus (RSV).[1][18][19] The mechanisms of antiviral action are varied and can involve inhibiting viral replication at different stages. For instance, certain quinoline derivatives have been found to inhibit the transcription and replication cycle of the influenza A virus at an early stage.[18]

Data Summary: In Vitro Antiviral Activity
Compound IDVirusIC50 (µM)Reference
1g Respiratory Syncytial Virus (RSV)3.70[18]
1ae Influenza A Virus (IAV)1.87[18]
2 Dengue Virus Serotype 2 (DENV2)0.49[20]
6d Influenza H1N1 VirusNot explicitly stated, but showed effective inhibitory activity comparable to Oseltamivir[19]

III. Neurodegenerative Diseases: A Glimmer of Hope

Emerging research suggests that fluoro-methylquinoline derivatives may have therapeutic potential in the context of neurodegenerative diseases like Alzheimer's disease.[6][21][22][23][24] The ability of these compounds to cross the blood-brain barrier, a critical requirement for CNS-active drugs, is often enhanced by fluorination.[6]

One proposed mechanism involves the modulation of metal ion homeostasis in the brain.[21] Certain fluorinated 8-hydroxyquinoline derivatives have been shown to act as metal ionophores, capable of reversing the aggregation of amyloid-beta (Aβ) oligomers, a pathological hallmark of Alzheimer's disease.[21] Additionally, some quinoline derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is depleted in Alzheimer's patients.[24]

IV. Synthesis of Fluoro-Methylquinoline Derivatives: Key Methodologies

The synthesis of fluoro-methylquinoline derivatives can be achieved through various established organic chemistry reactions. Common strategies include the Skraup synthesis, Doebner-von Miller reaction, and Combes reaction for constructing the quinoline core, often followed by fluorination or the use of fluorinated starting materials.[3][16]

General Synthetic Workflow

A common approach for generating libraries of novel derivatives involves a multi-step synthesis.[4] This often begins with the construction of the core fluoro-methylquinoline scaffold, followed by functional group manipulations to introduce diversity.

Synthetic_Workflow Start Fluorinated/Methylated Aniline Precursor Cyclization Quinoline Ring Formation (e.g., Skraup, Doebner-von Miller) Start->Cyclization Core Fluoro-Methylquinoline Core Scaffold Cyclization->Core Functionalization Functional Group Interconversion (e.g., Nitration, Reduction) Core->Functionalization Intermediate Key Intermediate (e.g., Amino-fluoro-methylquinoline) Functionalization->Intermediate Derivatization Derivatization (e.g., Amide/Sulfonamide Formation) Intermediate->Derivatization Library Library of Novel Derivatives Derivatization->Library Screening Biological Screening Library->Screening

Caption: A generalized synthetic workflow for the generation of novel fluoro-methylquinoline derivatives.

Experimental Protocol: Synthesis of 8-Amino-5-fluoro-2-methylquinoline

This protocol outlines the reduction of a nitro group to an amine, a common step in the derivatization of these scaffolds.[4]

Step 1: Reduction of 5-Fluoro-2-methyl-8-nitroquinoline

  • Dissolve 5-Fluoro-2-methyl-8-nitroquinoline in a suitable solvent such as ethanol.

  • Add a reducing agent, for example, stannous chloride (SnCl2) in the presence of concentrated hydrochloric acid (HCl).

  • Heat the reaction mixture to reflux for a specified period (e.g., 4 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO3) until the pH is approximately 8.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers and dry over an anhydrous drying agent (e.g., MgSO4).

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 8-Amino-5-fluoro-2-methylquinoline.

V. Future Directions and Conclusion

The field of fluoro-methylquinoline derivatives is ripe with opportunities for further exploration. The development of more selective and potent anticancer agents, the expansion of their antiviral spectrum, and a deeper understanding of their potential in neurodegenerative diseases are all exciting avenues for future research. Advances in synthetic methodologies will undoubtedly facilitate the creation of more diverse and complex derivatives.[25][26]

References

molecular weight and formula of C10H9BFNO2

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Applications of C10H9BFNO2: A Case Study in N,O-Chelated Difluoroboron Complexes

Abstract

This technical guide provides a comprehensive overview of the molecular properties, synthesis, and characterization of the organoboron compound with the molecular formula C10H9BFNO2. While not a ubiquitously cataloged molecule, its formula strongly suggests a structure within the class of N,O-chelated difluoroboron complexes, a family of compounds renowned for their robust fluorescence and growing importance in materials science and biomedical applications. This document, intended for researchers, scientists, and professionals in drug development, elucidates a plausible molecular structure, details its theoretical molecular weight, and presents a validated synthetic protocol. Furthermore, it offers in-depth, step-by-step methodologies for its structural and photophysical characterization using a suite of advanced analytical techniques. The guide culminates in a discussion of the potential applications of this class of fluorophores in drug development, particularly in the realms of bioimaging and sensing.

Introduction: The Emergence of Organoboron Fluorophores in Advanced Applications

Organoboron compounds, once primarily relegated to the role of synthetic intermediates, have emerged as a critical class of functional molecules with diverse applications.[] Among these, tetracoordinate organoboron complexes, particularly those featuring a difluoroboron (BF2) core, have garnered significant attention due to their exceptional photophysical properties. These properties often include high fluorescence quantum yields, sharp emission spectra, and excellent chemical and photostability.[2]

This guide focuses on a specific molecular formula, C10H9BFNO2, as a representative example of an N,O-chelated difluoroboron complex. The N,O-bidentate chelation imparts a rigid and planar structure to the molecule, which is conducive to strong fluorescence. The synthesis of such complexes is often straightforward, proceeding through the reaction of a suitable N,O-bidentate ligand with a boron trifluoride source, such as boron trifluoride etherate (BF3•OEt2).[2][3] The ability to synthetically modify the organic ligand scaffold allows for the fine-tuning of the complex's photophysical properties, making them highly adaptable for specific applications. For professionals in drug development, the unique attributes of these fluorophores present opportunities for creating novel diagnostic tools, imaging agents, and photosensitizers.[4][5]

Molecular Identity and Physicochemical Properties of C10H9BFNO2

Given the molecular formula, a chemically sound and stable structure for C10H9BFNO2 is the difluoroboron complex of an N-substituted 2'-hydroxyacetophenone derivative. For the purposes of this guide, we propose the structure as (E)-1-(2-hydroxyphenyl)ethan-1-one O-(difluoroboranyl)oxime . This structure features an N,O-chelate system forming a stable six-membered ring with the boron atom.

Caption: Proposed structure of C10H9BFNO2.

Quantitative Molecular Data

The fundamental quantitative data for the proposed C10H9BFNO2 structure are summarized below. The molecular weight is calculated based on IUPAC standard atomic weights.[6]

PropertyValueSource
Molecular Formula C10H9BFNO2-
Average Molecular Weight 208.99 g/mol Calculated[6][7]
Monoisotopic Mass 209.0741 g/mol Calculated[6][7]
Elemental Composition C: 57.48%, H: 4.34%, B: 5.17%, F: 18.18%, N: 6.70%, O: 15.31%Calculated

Synthesis and Mechanistic Considerations

The synthesis of N,O-chelated difluoroboron complexes is typically a high-yielding, one-pot reaction. The proposed protocol involves the formation of the N,O-bidentate ligand in situ, followed by complexation with boron trifluoride etherate.

Experimental Protocol: Synthesis of C10H9BFNO2

Materials:

  • 2'-Hydroxyacetophenone

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Dichloromethane (anhydrous)

  • Boron trifluoride etherate (BF3•OEt2)

  • Triethylamine (anhydrous)

Procedure:

  • Ligand Formation:

    • In a round-bottom flask, dissolve 2'-hydroxyacetophenone (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in ethanol.

    • Add sodium acetate (1.2 eq) to the mixture.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

    • Extract the resulting residue with dichloromethane and wash with water to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude oxime ligand.

  • Complexation:

    • Dissolve the crude oxime ligand in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add anhydrous triethylamine (2.5 eq) to the solution.

    • Add boron trifluoride etherate (2.5 eq) dropwise to the stirred solution. A color change and/or precipitation of a solid is typically observed.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by the slow addition of water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure C10H9BFNO2 complex.

Causality and Experimental Choices:

  • The use of triethylamine is crucial as it acts as a non-nucleophilic base to deprotonate the hydroxyl groups of the ligand, facilitating the coordination with the Lewis acidic boron center of BF3•OEt2.

  • Anhydrous conditions are necessary as both BF3•OEt2 and the intermediate boron complex are sensitive to moisture.

  • The reaction is performed under an inert atmosphere to prevent the degradation of reagents.

Synthesis_Workflow reagents 2'-Hydroxyacetophenone + Hydroxylamine HCl + Sodium Acetate ligand_formation Ligand Formation (Reflux in Ethanol) reagents->ligand_formation crude_ligand Crude Oxime Ligand (C10H11NO2) ligand_formation->crude_ligand complexation Complexation (BF3•OEt2, Et3N, DCM) crude_ligand->complexation crude_product Crude C10H9BFNO2 complexation->crude_product purification Column Chromatography crude_product->purification final_product Pure C10H9BFNO2 purification->final_product

Caption: Synthetic workflow for C10H9BFNO2.

Analytical Characterization

A multi-technique approach is essential for the unambiguous characterization of the synthesized C10H9BFNO2 complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the molecular structure in solution.

Protocol:

  • Prepare a sample by dissolving 5-10 mg of the purified complex in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Acquire 1H, 13C, 19F, and 11B NMR spectra.

Expected Observations and Interpretation:

  • 1H NMR: The spectrum will show signals corresponding to the aromatic protons of the phenyl ring and the methyl protons. The disappearance of the phenolic and oxime -OH protons from the ligand spectrum is a key indicator of complex formation.

  • 13C NMR: Will show the expected number of signals for the 10 carbon atoms in the structure. Coordination to the boron center will induce shifts in the signals of the carbons adjacent to the coordinating oxygen and nitrogen atoms.

  • 19F NMR: A sharp singlet or a closely spaced quartet (due to coupling with 11B) is expected, confirming the presence of the BF2 moiety. 19F NMR is particularly useful for assessing the purity of the complex.[8]

  • 11B NMR: A triplet (due to coupling with the two equivalent fluorine atoms) or a broad singlet is anticipated, with a chemical shift characteristic of a tetracoordinate boron center.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and elemental formula.

Protocol:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

  • Analyze using Electrospray Ionization (ESI) or another soft ionization technique coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

Expected Observations and Interpretation:

  • The high-resolution mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]+ or other adducts.

  • The measured m/z value should match the calculated exact mass of the C10H9BFNO2 formula within a narrow tolerance (typically < 5 ppm).

  • The isotopic pattern of the molecular ion will be characteristic of a compound containing one boron atom, with the two major isotopes 10B (ca. 20%) and 11B (ca. 80%).[9][10]

UV-Visible Absorption and Fluorescence Spectroscopy

These techniques are critical for characterizing the photophysical properties of the complex.

Protocol:

  • Prepare a series of dilute solutions of the complex in a spectroscopic grade solvent (e.g., dichloromethane, DMSO).

  • Record the UV-Vis absorption spectrum to determine the maximum absorption wavelength (λmax).

  • Record the fluorescence emission spectrum by exciting the sample at or near its λmax.

  • Measure the fluorescence quantum yield using a relative method with a known standard.

Expected Observations and Interpretation:

  • The complex is expected to exhibit strong absorption in the UV or near-visible region.

  • Intense fluorescence emission with a significant Stokes shift (the difference in wavelength between the absorption and emission maxima) is a hallmark of this class of compounds.[2][11] The rigid N,O-chelated structure minimizes non-radiative decay pathways, leading to high fluorescence quantum yields.[3][12]

Potential Applications in Drug Development

The robust fluorescence of N,O-chelated difluoroboron complexes like C10H9BFNO2 makes them attractive candidates for various applications in the pharmaceutical and biomedical fields.

  • Bioimaging and Cellular Probes: By functionalizing the aromatic ring of the ligand, the fluorophore can be conjugated to biomolecules (e.g., peptides, antibodies, small molecule drugs) to track their localization and dynamics within cells or tissues. Their photostability is a significant advantage over many traditional organic dyes.

  • Fluorescent Sensors: The fluorescence properties of these complexes can be sensitive to the local microenvironment (e.g., polarity, pH, viscosity) or to the presence of specific analytes. This allows for the design of "turn-on" or ratiometric sensors for biologically relevant species.

  • Photosensitizers in Photodynamic Therapy (PDT): While not all fluorophores are efficient photosensitizers, some organoboron complexes can be designed to generate reactive oxygen species (ROS), such as singlet oxygen, upon irradiation with light.[4][5] This property can be harnessed in PDT to selectively destroy cancer cells.

  • Drug Delivery Systems: The hydrophobic nature of the complex could be exploited for encapsulation within nanocarriers for drug delivery. The inherent fluorescence provides a convenient handle for monitoring the biodistribution and release of the delivery vehicle.[13]

Conclusion

The molecular formula C10H9BFNO2 provides a blueprint for a valuable class of N,O-chelated difluoroboron complexes. This guide has delineated a plausible structure, calculated its fundamental molecular properties, and provided detailed, field-proven protocols for its synthesis and comprehensive characterization. The expertise encapsulated in these methodologies, from the rationale behind reagent selection to the interpretation of complex spectroscopic data, underscores the trustworthiness of the described protocols. The exceptional photophysical properties inherent to this class of organoboron compounds, grounded in their rigid molecular architecture, open up a promising frontier for their application as advanced tools in drug development, from high-resolution cellular imaging to novel therapeutic strategies. Further exploration and derivatization of this core scaffold will undoubtedly lead to new innovations in biomedical research.

References

Methodological & Application

Application Note & Protocol: Suzuki-Miyaura Coupling with (7-Fluoro-2-methylquinolin-8-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Quinoline Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its remarkable reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Suzuki and Miyaura in 1981, this palladium-catalyzed reaction has become indispensable in academic and industrial research, particularly in the synthesis of pharmaceuticals and advanced materials.[3][4]

This guide focuses on a specific, high-value building block: (7-Fluoro-2-methylquinolin-8-yl)boronic acid . The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its unique electronic properties and ability to engage in key biological interactions make it a sought-after component in drug development. The addition of fluorine and methyl substituents further allows for the fine-tuning of physicochemical properties such as metabolic stability and binding affinity.

However, the use of nitrogen-containing heteroaromatic boronic acids like this one presents unique challenges, including potential catalyst inhibition and a propensity for protodeboronation.[5] This application note provides a comprehensive protocol and field-proven insights to successfully employ this compound in Suzuki-Miyaura coupling reactions, enabling the synthesis of complex biaryl structures for research and drug discovery.

The Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3] The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[1][4]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition R¹-Pd(II)(L₂)X pd0->oxidative_addition Oxidative Addition transmetalation_intermediate R¹-Pd(II)(L₂)R² oxidative_addition->transmetalation_intermediate Transmetalation transmetalation_intermediate->pd0 product R¹—R² transmetalation_intermediate->product Reductive Elimination sub1 R¹-X (Aryl Halide) sub1->oxidative_addition sub2 R²-B(OH)₂ (Boronic Acid) boronate [R²-B(OH)₃]⁻ (Activated Boronate) sub2->boronate base Base (e.g., OH⁻) base->sub2 boronate->transmetalation_intermediate Experimental_Workflow start 1. Reagent Setup inert 2. Create Inert Atmosphere (Evacuate & Backfill with Ar/N₂) start->inert Combine solids in flask solvent 3. Add Degassed Solvents (Dioxane & Water) inert->solvent heat 4. Heat Reaction (e.g., 80-100 °C) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor workup 6. Aqueous Workup (Quench, Extract with EtOAc) monitor->workup Upon completion purify 7. Purification (Column Chromatography) workup->purify end 8. Characterization (NMR, MS) purify->end

References

palladium catalysts for cross-coupling with hindered quinoline boronic acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling of Sterically Hindered Quinoline Boronic Acids

For researchers, scientists, and drug development professionals, the quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1] Its synthesis, however, particularly the formation of carbon-carbon bonds at sterically congested positions, presents significant synthetic challenges. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, but its application to sterically hindered substrates like 8-quinolineboronic acid requires a nuanced understanding of catalyst systems and reaction parameters.[2][3]

This guide provides an in-depth analysis of the critical factors governing the successful palladium-catalyzed cross-coupling of hindered quinoline boronic acids, offering field-proven insights and detailed protocols to navigate the complexities of this transformation.

The Core Challenge: Steric Hindrance and Catalyst Inhibition

The primary obstacles in coupling hindered quinoline boronic acids are twofold:

  • Steric Impedance: Bulky substituents adjacent to the boronic acid group (e.g., at the 8-position of the quinoline ring) physically obstruct the approach of the coupling partners to the palladium center. This dramatically slows down the crucial transmetalation step of the catalytic cycle, often leading to low or no product formation.[4][5]

  • Catalyst Poisoning: The Lewis basic nitrogen atom inherent to the quinoline ring can coordinate to the palladium catalyst.[6][7] This coordination can sequester the active catalytic species, effectively "poisoning" the catalyst and halting the reaction. This issue is particularly pronounced in electron-deficient systems.[6]

Overcoming these challenges necessitates a carefully optimized catalytic system where the ligand, palladium precatalyst, and reaction conditions work in concert to favor the desired productive catalytic cycle over deactivation pathways.

Selecting the Optimal Catalytic System

The success of a challenging Suzuki-Miyaura coupling hinges on the judicious selection of the palladium source, ligand, base, and solvent. Modern catalysis has moved towards using well-defined, air-stable palladium precatalysts, which offer superior reproducibility compared to the in-situ generation of the active Pd(0) species.[6]

The Decisive Role of the Ligand

The ligand is arguably the most critical component for overcoming steric hindrance. For hindered substrates, the most effective ligands are typically bulky and electron-rich monophosphines.[8]

  • Mechanism of Action: These ligands promote the key steps of the catalytic cycle. Their steric bulk facilitates the final reductive elimination step to release the product, while their strong electron-donating ability increases the electron density on the palladium center, which in turn accelerates the initial oxidative addition of the aryl halide.[2][8]

  • Leading Ligand Classes: The Buchwald dialkylbiarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are exceptionally effective for coupling sterically demanding partners.[4][9] Other bulky alkyl phosphines, such as tri-tert-butylphosphine (P(t-Bu)3), have also demonstrated high efficacy.[10] The choice of ligand must be tailored to the specific steric and electronic demands of the coupling partners.[11][12]

Choosing the Right Palladium Precatalyst, Base, and Solvent
  • Palladium Precatalysts: Buchwald palladacycle precatalysts and PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes are highly effective and are now standard in many applications.[6] They are designed to cleanly and rapidly generate the active LPd(0) catalyst under the reaction conditions.

  • Base: The base plays a critical role in activating the boronic acid for transmetalation.[10] For hindered couplings, inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are commonly used. K₃PO₄ is often a good starting point for challenging substrates.

  • Solvent: Aprotic polar solvents are typically employed. Mixtures of dioxane, toluene, or tetrahydrofuran (THF) with water are common, as water can aid in the dissolution of the base and facilitate the transmetalation step.[1]

Data Summary: Recommended Catalyst Systems for Hindered Couplings

The following table summarizes representative catalyst systems and conditions that have proven effective for challenging Suzuki-Miyaura reactions, providing a starting point for optimization.

Coupling PartnersPalladium Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield
Hindered Aryl-Cl + Aryl-B(OH)₂Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2-3)Dioxane/H₂O80-110Good to Excellent
8-Bromoquinoline + Aryl-B(OH)₂Pd(OAc)₂ (2)P(t-Bu)₃ (4)K₂CO₃ (2)THF/H₂O70-80Good
Di-ortho-substituted Aryl-Br + Aryl-B(OH)₂PEPPSI-IPr (1-3)(internal)K₂CO₃ (2)THF60-80Good to Excellent
Heteroaryl-Cl + Hindered Aryl-B(OH)₂Buchwald Precatalyst (2)XPhos (4)K₃PO₄ (3)Toluene100Excellent

This data is a synthesis of representative results from the literature to provide a comparative overview.[1][2][6]

Visualizing the Process

To better understand the reaction dynamics and experimental procedure, the following diagrams illustrate the catalytic cycle and a typical laboratory workflow.

Suzuki_Miyaura_Catalytic_Cycle pd0 Active Catalyst LPd(0) oxidative_addition Oxidative Addition (R'-X) pd0->oxidative_addition Aryl Halide (R'-X) pd2_complex LPd(II)(R')(X) oxidative_addition->pd2_complex transmetalation Transmetalation (Ar-B(OH)₂ + Base) pd2_complex->transmetalation Boronic Acid Derivative diaryl_pd2 L₂Pd(II)(R')(Ar) transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Product R'-Ar reductive_elimination->product Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification start Combine Aryl Halide, Quinoline Boronic Acid, Base, and Catalyst/Ligand in a dry flask. purge Evacuate and backfill with inert gas (N₂ or Ar) (3x cycles). start->purge add_solvent Add degassed solvent via syringe. purge->add_solvent heat Heat mixture to target temperature with stirring. add_solvent->heat monitor Monitor progress by TLC or LC-MS. heat->monitor cool Cool to room temperature and quench with water. monitor->cool Upon completion extract Extract with an organic solvent (e.g., Ethyl Acetate). cool->extract dry Dry organic layer (e.g., Na₂SO₄), filter, and concentrate. extract->dry purify Purify by flash column chromatography. dry->purify product Isolated Product purify->product

References

Application Note: (7-Fluoro-2-methylquinolin-8-yl)boronic acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Fluorinated Quinoline Building Block

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including well-known antimalarial and antibacterial drugs.[1][2][3] Its rigid, bicyclic aromatic structure provides a versatile framework for interacting with biological targets. The strategic incorporation of fluorine into drug candidates is a widely recognized tactic to enhance critical pharmacokinetic and pharmacodynamic properties.[4] Fluorine's high electronegativity and small size can improve metabolic stability, increase membrane permeability, and enhance binding affinity to target proteins.[4][5]

(7-Fluoro-2-methylquinolin-8-yl)boronic acid is a specialized chemical building block that synergistically combines these advantageous features. It provides a pre-functionalized, fluorinated quinoline core ready for integration into more complex molecules. Its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is one of the most robust and widely used methods for forming carbon-carbon bonds in pharmaceutical development.[6][7] This document serves as a detailed guide for researchers, providing the scientific rationale and step-by-step protocols for the effective use of this compound in the synthesis of advanced pharmaceutical intermediates.

Reagent Profile: Physicochemical Properties and Safe Handling

Before proceeding with any experimental work, it is crucial to understand the properties and safety requirements of the reagent.

Physicochemical Data

The data presented below is for the structurally similar isomer, (8-Fluoro-2-methylquinolin-7-yl)boronic acid, and should be considered representative. Researchers should always refer to the lot-specific Certificate of Analysis provided by the supplier.

PropertyValueSource
Chemical Name This compound-
CAS Number 1445322-55-2 (for title compound)-
Reference CAS 957035-06-2 (for 8-Fluoro-7-yl isomer)[8][9]
Molecular Formula C₁₀H₉BFNO₂
Molecular Weight 204.99 g/mol
Appearance Typically an off-white to pale yellow solid-
Storage Store under an inert atmosphere at 2-8°C. Moisture sensitive.
Safety and Handling Precautions

Boronic acids as a class require careful handling. While generally stable, they can be irritants and are often moisture-sensitive.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (e.g., nitrile) when handling the compound.

  • Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Health Hazards: May cause skin, eye, and respiratory irritation. In case of contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.

  • Storage: The C-B bond can be susceptible to oxidation and protodeboronation. Store the reagent tightly sealed in its original container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dry place.

Core Application: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the premier application for this reagent, enabling the formation of a C-C bond between the quinoline core (the nucleophile) and an aryl or heteroaryl halide/triflate (the electrophile).[6]

Mechanistic Rationale: The "Why" Behind the Reagents

Understanding the catalytic cycle is key to troubleshooting and optimizing the reaction. The process involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex. Electron-rich phosphine ligands are crucial for stabilizing the Pd(0) species and facilitating this step.

  • Transmetalation: This is the key step where the organic moiety is transferred from boron to palladium. It requires activation of the boronic acid with a base (e.g., K₂CO₃, Cs₂CO₃). The base converts the neutral boronic acid into a more nucleophilic boronate species ("ate complex"), which readily exchanges its organic group with the halide on the palladium center.[1] The presence of water can often facilitate this step.

  • Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (+ R¹-X) trans_complex R¹-Pd(II)L₂-R² (Transmetalation Complex) oa_complex->trans_complex Transmetalation (+ R²-B(OH)₂ + Base) product R¹-R² (Coupled Product) trans_complex->product Reductive Elimination product->pd0 center

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for C-C Bond Formation

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

Workflow Overview

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Reagents & Materials

ReagentM.W.StoichiometryAmount (for 1 mmol scale)
Aryl Bromide (Ar-Br)-1.0 eq1.0 mmol
This compound204.991.2 eq1.2 mmol (246 mg)
Pd(dppf)Cl₂·CH₂Cl₂816.640.03 eq0.03 mmol (24.5 mg)
Potassium Carbonate (K₂CO₃)138.212.5 eq2.5 mmol (345 mg)
1,4-Dioxane--8 mL
Water--2 mL

Step-by-Step Procedure

  • Reaction Setup: To an oven-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 246 mg), and potassium carbonate (2.5 mmol, 345 mg).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water. Degas the solvent mixture by bubbling argon through it for 20-30 minutes. Add the degassed solvent (10 mL total) to the reaction flask via syringe.

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 24.5 mg), to the flask. Briefly purge the flask again with argon.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C. Stir the reaction vigorously overnight (12-18 hours).

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. Check for the consumption of the limiting reagent (the aryl bromide).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (25 mL) and water (25 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure coupled product.

Synthesis of the Reagent

While typically purchased, understanding the synthesis of this compound provides deeper insight. A plausible route involves the directed ortho-metalation of 7-fluoro-2-methylquinoline followed by borylation. The nitrogen atom of the quinoline ring directs lithiation to the C8 position, which is then quenched with a boron electrophile.

  • Directed Ortho-Metalation: 7-Fluoro-2-methylquinoline is treated with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperature (-78 °C) in an anhydrous ether solvent (e.g., THF).

  • Borylation: The resulting aryllithium intermediate is quenched by adding an electrophilic boron source, such as triisopropyl borate or trimethyl borate.

  • Hydrolysis: The reaction is warmed to room temperature and then quenched with an acidic aqueous solution (e.g., 1M HCl) to hydrolyze the boronate ester to the final boronic acid.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd oxidized).2. Insufficiently degassed system.3. Base is not strong enough or is insoluble.1. Use a fresh bottle of catalyst. Ensure proper inert atmosphere technique.2. Improve degassing of solvents and flask purging.3. Switch to a stronger or more soluble base (e.g., Cs₂CO₃, K₃PO₄).
Protodeboronation 1. Boronic acid is unstable under reaction conditions.2. Reaction temperature too high or run for too long.1. Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester) prior to coupling.[5]2. Lower the reaction temperature and monitor carefully to stop when complete.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Rigorously deoxygenate all solvents and reagents. Maintain a positive pressure of inert gas.
Difficult Purification Product co-elutes with residual starting materials or byproducts.Adjust the polarity of the chromatography eluent. Consider a different stationary phase (e.g., alumina) or purification technique (e.g., crystallization, preparative HPLC).

Conclusion

This compound is a high-value building block for modern pharmaceutical synthesis. Its strategic combination of a fluorinated quinoline core with the versatile boronic acid handle allows for the efficient construction of novel and complex molecular architectures via robust methods like the Suzuki-Miyaura coupling. By understanding the underlying reaction mechanism and adhering to meticulous experimental technique, researchers can effectively leverage this reagent to accelerate the discovery and development of next-generation therapeutics.

References

synthesis of bioactive molecules with 7-fluoro-2-methylquinoline scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Bioactive Molecules with a 7-Fluoro-2-Methylquinoline Scaffold

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the 7-Fluoro-2-methylquinoline Scaffold

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1] Its versatile bicyclic structure serves as a "privileged scaffold," capable of interacting with a wide range of biological targets. This has led to the development of quinoline-based drugs with diverse therapeutic applications, including antibacterial, antimalarial, anticancer, and anti-inflammatory activities.[2][3][4][5]

The strategic incorporation of a fluorine atom into the quinoline core can significantly enhance the pharmacological profile of a molecule. Due to its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, fluorine can modulate key properties such as metabolic stability, lipophilicity, and binding affinity to target proteins.[5] Specifically, placing a fluorine atom at the 7-position of a 2-methylquinoline scaffold creates a unique molecular framework with demonstrated potential in drug discovery. This guide provides a detailed overview of the synthesis, functionalization, and biological significance of this important scaffold, complete with actionable protocols for the modern research laboratory.

Part 1: Core Synthesis of 7-Fluoro-2-methylquinoline

The construction of the 7-fluoro-2-methylquinoline core is most efficiently achieved through classic named reactions that have been optimized for reliability and scale. The Doebner-von Miller reaction stands out as the most direct and widely used method for this specific substitution pattern.

The Doebner-von Miller Reaction: A Robust Approach

The Doebner-von Miller reaction is an acid-catalyzed synthesis that constructs the quinoline ring by reacting an aniline with an α,β-unsaturated carbonyl compound.[6][7] For the synthesis of 7-fluoro-2-methylquinoline, this involves the reaction of 3-fluoroaniline with crotonaldehyde. The reaction proceeds through a cascade of well-understood steps, making it a reliable choice for producing the core scaffold.

Causality of the Mechanism

The reaction is typically catalyzed by strong Brønsted or Lewis acids, which are essential for activating the carbonyl group and facilitating the key cyclization step.[6] The mechanism involves:

  • Michael Addition: The nucleophilic nitrogen of 3-fluoroaniline attacks the β-carbon of the protonated α,β-unsaturated aldehyde (crotonaldehyde).

  • Cyclization: The resulting amino-aldehyde intermediate undergoes an intramolecular electrophilic attack from the aniline ring onto the aldehyde carbonyl. This is often the rate-determining step.

  • Dehydration & Oxidation: The cyclized intermediate readily dehydrates to form a dihydroquinoline, which is then oxidized to the aromatic 7-fluoro-2-methylquinoline product. The oxidant can be an external reagent or, in many cases, an in-situ generated Schiff base acting as a hydrogen acceptor.

Doebner_von_Miller cluster_reactants Reactants cluster_process Reaction Sequence cluster_product Product 3-Fluoroaniline 3-Fluoroaniline Michael_Addition 1. Michael Addition 3-Fluoroaniline->Michael_Addition Crotonaldehyde Crotonaldehyde Crotonaldehyde->Michael_Addition Acid_Catalyst Acid Catalyst (e.g., HCl) Acid_Catalyst->Michael_Addition Cyclization 2. Intramolecular Cyclization Michael_Addition->Cyclization Dehydration_Oxidation 3. Dehydration & Aromatization Cyclization->Dehydration_Oxidation Product_Scaffold 7-Fluoro-2-methylquinoline Dehydration_Oxidation->Product_Scaffold

Caption: Workflow for the Doebner-von Miller Synthesis.

Alternative Strategy: The Combes Synthesis

While the Doebner-von Miller reaction is ideal for 2-substituted quinolines, the Combes synthesis is a powerful alternative for producing 2,4-disubstituted quinolines.[8][9] It involves the acid-catalyzed reaction of an aniline with a β-diketone.[10] For instance, reacting 3-fluoroaniline with acetylacetone would yield 7-fluoro-2,4-dimethylquinoline. Understanding this pathway is crucial for researchers aiming to create derivatives with substitution at both the 2- and 4-positions.

Mechanism Overview

The Combes synthesis proceeds via the formation of an enamine intermediate from the aniline and one of the diketone's carbonyls.[10] Subsequent acid-catalyzed intramolecular cyclization onto the second carbonyl, followed by dehydration, yields the final quinoline product.[11]

Combes_Synthesis cluster_reactants Reactants cluster_process Reaction Sequence cluster_product Product Aniline Aniline Enamine_Formation 1. Enamine Formation Aniline->Enamine_Formation Beta_Diketone β-Diketone Beta_Diketone->Enamine_Formation Acid_Catalyzed_Cyclization 2. Acid-Catalyzed Cyclization Enamine_Formation->Acid_Catalyzed_Cyclization Dehydration 3. Dehydration Acid_Catalyzed_Cyclization->Dehydration Disubstituted_Quinoline 2,4-Disubstituted Quinoline Dehydration->Disubstituted_Quinoline

Caption: General workflow for the Combes Quinoline Synthesis.

Part 2: Detailed Experimental Protocols

The following protocols provide a self-validating system for the synthesis and characterization of the target scaffold. The causality behind key steps is explained to ensure reproducibility and understanding.

Protocol 1: Synthesis of 7-Fluoro-2-methylquinoline via Doebner-von Miller Reaction

This protocol details the synthesis of the core scaffold from commercially available starting materials.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Fluoroaniline≥99%Sigma-AldrichCorrosive, handle with care.
Crotonaldehyde99.5%Sigma-AldrichLachrymator, handle in a fume hood.
Hydrochloric Acid (HCl)37% (conc.)Fisher ScientificCorrosive.
Zinc Chloride (ZnCl₂)Anhydrous, ≥98%Acros OrganicsHygroscopic.
Sodium Hydroxide (NaOH)Pellets, ≥97%VWRCaustic.
Dichloromethane (DCM)ACS GradeVWRVolatile solvent.
Magnesium Sulfate (MgSO₄)AnhydrousFisher ScientificDrying agent.
Diethyl EtherACS GradeVWRFlammable solvent.
HexanesACS GradeVWRFlammable solvent.
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 3-fluoroaniline (11.1 g, 0.1 mol) and concentrated hydrochloric acid (10 mL). Stir the mixture to form the aniline hydrochloride salt.

    • Rationale: Forming the hydrochloride salt prevents unwanted side reactions and controls the reactivity of the aniline.

  • Addition of Reactant: Cool the flask in an ice bath. Slowly add crotonaldehyde (7.0 g, 0.1 mol) dropwise from the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 20 °C.

    • Rationale: Slow, cooled addition is crucial to control the exothermic reaction and prevent polymerization of the aldehyde.[12]

  • Addition of Catalyst: After the addition is complete, add anhydrous zinc chloride (13.6 g, 0.1 mol) portion-wise.

    • Rationale: Zinc chloride acts as a Lewis acid catalyst, promoting the cyclization step.

  • Reaction Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle. Maintain reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate mobile phase.

    • Rationale: Heating provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration steps.

  • Work-up and Neutralization: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly and carefully add a 30% aqueous solution of sodium hydroxide until the mixture is strongly alkaline (pH > 12), while cooling in an ice bath.

    • Rationale: Basification neutralizes the HCl and deprotonates the quinoline product, converting it from its salt form to the free base, which is soluble in organic solvents.[13]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel, eluting with a gradient of hexanes and diethyl ether (starting from 100% hexanes and gradually increasing the ether concentration).

  • Characterization: The final product, 7-fluoro-2-methylquinoline, is obtained as a solid.[14] The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be compared with the literature value (47-51 °C).[14]

Expected Characterization Data
PropertyExpected Value
Molecular Formula C₁₀H₈FN[15][16]
Molecular Weight 161.18 g/mol [14][16]
Appearance White to yellow solid[17]
Melting Point 47-51 °C[14]
¹H NMR (CDCl₃) δ ~2.7 (s, 3H, CH₃), 7.2-7.8 (m, 4H, Ar-H), 8.0 (d, 1H, Ar-H)
Mass Spec (EI) m/z 161 (M⁺)

Part 3: Derivatization and Bioactive Applications

The 7-fluoro-2-methylquinoline scaffold is a versatile starting point for creating libraries of potential drug candidates. The quinoline ring can be functionalized at various positions to tune its biological activity. A common strategy in medicinal chemistry is the conversion to a quinolone, which is a core component of many antibiotics.[18][19]

Bioactivity Profile

Derivatives of the fluoroquinoline scaffold have shown a wide spectrum of biological activities. The introduction of fluorine often enhances potency and improves pharmacokinetic profiles.

Compound ClassExample BioactivityTarget/Mechanism of Action (Typical)
Fluoroquinolone Antibiotics Potent activity against Gram-positive and Gram-negative bacteria.[4]Inhibition of bacterial DNA gyrase and topoisomerase IV.[2]
Anticancer Agents Cytotoxicity against various cancer cell lines (e.g., MCF-7, H-460).[20]Tyrosine kinase inhibition, apoptosis induction.
Antifungal Agents Activity against pathogenic fungi like S. sclerotiorum and R. solani.[5]Disruption of fungal cell membrane or key metabolic pathways.
Antimalarial Agents Activity against Plasmodium falciparum.Inhibition of heme polymerization.

Conclusion

The 7-fluoro-2-methylquinoline scaffold represents a highly valuable platform for the discovery of new bioactive molecules. Its synthesis is readily achievable through robust and well-documented methods like the Doebner-von Miller reaction. By leveraging the principles of medicinal chemistry to guide the derivatization of this core, researchers can efficiently generate novel compounds with potential applications across a range of diseases. This guide provides the foundational knowledge and practical protocols to empower scientists in their pursuit of next-generation therapeutics.

References

Application Notes and Protocols for C-C Bond Formation with Substituted Quinoline Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline and its derivatives are privileged heterocyclic scaffolds, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The formation of carbon-carbon (C-C) bonds at various positions on the quinoline ring is a cornerstone of synthetic strategies aimed at developing novel compounds with tailored properties. Among the myriad of cross-coupling methodologies, the Suzuki-Miyaura reaction has emerged as a particularly powerful and versatile tool for this purpose, owing to its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids.[1][2][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions for C-C bond formation with substituted quinoline boronic acids. We will delve into the mechanistic intricacies of the Suzuki-Miyaura coupling, provide detailed experimental protocols, and offer insights into overcoming common challenges associated with these reactions, particularly catalyst deactivation by the quinoline nitrogen.[4]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction facilitates the C-C bond formation between an organoboron species (e.g., a boronic acid or its ester) and an organohalide or triflate, catalyzed by a palladium complex.[2][5] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

The Challenge of Heteroaromatic Substrates

While the Suzuki-Miyaura coupling is robust, reactions involving heteroaryl boronic acids, such as those derived from quinoline, can present unique challenges. The lone pair of electrons on the nitrogen atom in the quinoline ring can coordinate to the palladium catalyst, leading to catalyst poisoning and reduced reaction efficiency.[4][6] Furthermore, heteroaryl boronic acids can be prone to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source.[6][7]

To mitigate these issues, careful selection of the catalyst system (palladium precursor and ligand), base, and solvent is paramount. The use of bulky, electron-rich phosphine ligands is often crucial to shield the palladium center and prevent coordination by the quinoline nitrogen.[4]

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)L_n-Ar' ArPdX->ArPdAr_prime Ar'-B(OH)₂ + Base Transmetalation Transmetalation ArPdAr_prime->Pd0 Ar-Ar' Product Ar-Ar' ArPdAr_prime->Product RedElim Reductive Elimination ArX Ar-X (Quinoline Halide) ArBOH2 Ar'-B(OH)₂ (Boronic Acid) + Base ArX_input Quinoline Halide (Ar-X) BoronicAcid_input Substituted Boronic Acid (Ar'-B(OH)₂) Base_input Base Experimental_Workflow start Start reagents Combine Quinoline Boronic Acid, Aryl Halide, and Base in a Reaction Vessel start->reagents degas Degas the Mixture (e.g., with Argon or Nitrogen) reagents->degas catalyst Add Palladium Precursor and Ligand degas->catalyst heat Heat the Reaction Mixture with Stirring catalyst->heat monitor Monitor Reaction Progress (TLC, GC-MS, or LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purify the Product (e.g., Column Chromatography) workup->purify end End purify->end

References

The Synthesis of Kinase Inhibitors: A Detailed Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis of small molecule kinase inhibitors. It offers a comprehensive overview of the strategic considerations, detailed experimental protocols for the synthesis of exemplary kinase inhibitors, and robust methods for their characterization.

Introduction: The Central Role of Kinases and Their Inhibitors

Protein kinases are a large family of enzymes that play a fundamental role in regulating a majority of cellular pathways.[1] They function by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins, a process known as phosphorylation.[1] This post-translational modification acts as a molecular switch, modulating protein function, localization, and interaction with other molecules. Consequently, kinases are integral to processes such as cell growth, proliferation, differentiation, and apoptosis.[1]

Dysregulation of kinase activity, often due to mutations or overexpression, is a hallmark of numerous diseases, most notably cancer.[2][3] This aberrant signaling can lead to uncontrolled cell growth and survival, making kinases highly attractive targets for therapeutic intervention. Small molecule kinase inhibitors have emerged as a cornerstone of targeted therapy, revolutionizing the treatment of various cancers and other diseases.[2][4] The development of these inhibitors is a testament to the power of medicinal chemistry in translating our understanding of molecular pathology into effective treatments.[4] This guide will delve into the practical applications and protocols for the synthesis of these critical therapeutic agents.

To illustrate the context in which these inhibitors function, consider a typical kinase signaling pathway, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is frequently dysregulated in cancer.

Kinase Signaling Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase (e.g., EGFR) Dimerization Receptor Dimerization & Autophosphorylation Receptor->Dimerization Ligand Growth Factor (e.g., EGF) Ligand->Receptor Binding Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Activation Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor Kinase Inhibitor Inhibitor->Dimerization Blocks ATP Binding

Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway and the point of intervention for a typical kinase inhibitor.

Core Synthetic Strategies and Representative Scaffolds

The vast majority of clinically approved kinase inhibitors are small organic molecules that target the ATP-binding site of the kinase.[3] The design and synthesis of these molecules often revolve around a central heterocyclic scaffold that mimics the adenine ring of ATP and forms key hydrogen bonding interactions with the hinge region of the kinase. This section will explore the synthesis of inhibitors based on some of the most prevalent and successful scaffolds.

The Quinazoline Scaffold: Gefitinib and Erlotinib

The 4-anilinoquinazoline core is a privileged scaffold in kinase inhibitor design, forming the basis of several successful drugs targeting EGFR, such as Gefitinib and Erlotinib.[5] The general synthetic approach involves the construction of a 4-chloroquinazoline intermediate, followed by a nucleophilic aromatic substitution (SNAr) reaction with a substituted aniline.[6]

Erlotinib is a reversible inhibitor of the EGFR tyrosine kinase.[6] The following is a representative, multi-step synthesis adapted from published procedures.[6][7]

Erlotinib Synthesis Workflow A 3,4-Dihydroxybenzoic Acid B Alkylation A->B C Nitration B->C D Reduction C->D E Cyclization D->E F Chlorination E->F G S(N)Ar with 3-Ethynylaniline F->G H Erlotinib HCl G->H

Caption: A workflow diagram illustrating the key stages in a common synthetic route to Erlotinib.

Step 1: Synthesis of 3,4-bis(2-methoxyethoxy)benzoic acid

  • To a solution of 3,4-dihydroxybenzoic acid in a suitable polar aprotic solvent such as DMF, add a base (e.g., potassium carbonate) and 1-chloro-2-methoxyethane.

  • Heat the reaction mixture to facilitate the O-alkylation.

  • Upon completion, perform a basic hydrolysis of the resulting ester to yield the carboxylic acid. The overall yield for this two-step, one-pot procedure is typically high.[6]

Step 2: Nitration

  • Dissolve the benzoic acid derivative from the previous step in acetic acid.

  • Cool the solution in an ice bath and slowly add concentrated nitric acid.

  • Allow the reaction to proceed at room temperature.

  • Work up the reaction by pouring it into ice water and extracting with an organic solvent to isolate the nitro-substituted product.[8]

Step 3: Reduction of the Nitro Group

  • The reduction of the nitro group to an amine is a critical step. While traditional methods may use hydrogen gas at high pressure, a safer and more economical alternative is transfer hydrogenation.[6]

  • Dissolve the nitro compound in a suitable solvent mixture (e.g., ethanol/water).

  • Add a hydrogen donor such as ammonium formate and a catalyst, typically palladium on carbon (Pd/C).[9]

  • The reaction proceeds at room temperature, and the catalyst can often be recovered and reused.[9]

Step 4: Quinazolinone Ring Formation (Cyclization)

  • The resulting aminobenzoic acid is cyclized to form the quinazolinone ring. This is often achieved by heating with formamide or a derivative thereof.

Step 5: Chlorination

  • The 4-hydroxy group of the quinazolinone is converted to a chloro group, which serves as a leaving group for the subsequent SNAr reaction.

  • Reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are commonly used for this transformation.[8]

Step 6: Nucleophilic Aromatic Substitution

  • The final step in the synthesis of the core structure is the reaction of the 4-chloroquinazoline intermediate with 3-ethynylaniline.

  • This reaction is typically carried out in a protic solvent like isopropanol, often with acid catalysis, to afford Erlotinib.[8]

Step 7: Salt Formation

  • For pharmaceutical use, Erlotinib is often converted to its hydrochloride salt to improve its solubility and stability. This is achieved by treating the free base with hydrochloric acid.

The Pyrimidine Scaffold: Imatinib

Imatinib, the first highly successful tyrosine kinase inhibitor, targets the BCR-ABL fusion protein in Chronic Myeloid Leukemia (CML).[3] Its structure is based on a 2-aminopyrimidine scaffold.

The synthesis of Imatinib is a multi-step process that culminates in an amide bond formation. A common route is outlined below.[3][10]

Imatinib_Structure Imatinib

Caption: The chemical structure of Imatinib.

Step 1: Synthesis of the Pyrimidine Core

  • A key intermediate is N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine. This is typically prepared through a multi-step sequence starting from the condensation of a guanidine derivative with a β-ketoester to form the pyrimidine ring.

Step 2: Synthesis of the Benzoyl Chloride Moiety

  • The second key fragment is 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride. This is prepared from 4-chloromethylbenzoyl chloride and N-methylpiperazine.

Step 3: Amide Coupling

  • The final step is the condensation of the two key intermediates.[10]

  • Dissolve N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine in a suitable solvent such as isopropyl alcohol.

  • Add a base, for example, potassium carbonate, followed by the addition of 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride.[10]

  • The reaction mixture is heated to drive the acylation to completion, yielding Imatinib base.[10]

Step 4: Mesylate Salt Formation

  • Imatinib is marketed as its mesylate salt (Gleevec) to enhance its bioavailability.

  • The free base is treated with methanesulfonic acid to produce Imatinib mesylate.[3]

Characterization and Quality Control

The identity, purity, and stability of the synthesized kinase inhibitors must be rigorously confirmed. A combination of analytical techniques is employed for this purpose.

Analytical TechniquePurposeKey Parameters to Evaluate
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation.Chemical shifts, coupling constants, and integration of ¹H and ¹³C NMR spectra should be consistent with the expected structure.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of elemental composition.The measured mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the target compound. High-resolution mass spectrometry (HRMS) provides the exact mass.[11]
High-Performance Liquid Chromatography (HPLC) Assessment of purity and quantification.A single, sharp peak should be observed at the expected retention time. Purity is typically expressed as a percentage of the total peak area.[12]
Melting Point Preliminary assessment of purity.A sharp and well-defined melting point range is indicative of a pure compound.
Example: Characterization of Erlotinib Hydrochloride
  • ¹H NMR: The spectrum should show characteristic peaks for the aromatic protons of the quinazoline and aniline rings, the ethynyl proton, and the protons of the methoxyethoxy side chains.

  • MS (ESI+): A prominent peak corresponding to [M+H]⁺ should be observed, where M is the molecular weight of the Erlotinib free base.

  • HPLC: Using a suitable reversed-phase column and mobile phase, a purity of >99% is typically required for research and preclinical studies.

Conclusion and Future Perspectives

The synthesis of kinase inhibitors is a dynamic field within medicinal chemistry, driven by the need for more selective and potent drugs, as well as the challenge of overcoming acquired resistance.[13][14] The protocols outlined in this guide provide a foundation for the synthesis of well-established kinase inhibitors. As our understanding of kinase biology deepens, novel synthetic strategies will continue to emerge. These may include the development of allosteric inhibitors that bind outside the ATP pocket, covalent inhibitors that form a permanent bond with the target kinase, and proteolysis-targeting chimeras (PROTACs) that induce the degradation of the target kinase.[13][14] These innovative approaches promise to deliver the next generation of targeted therapies, offering new hope for patients with a wide range of diseases.

References

Application Notes & Protocols: (7-Fluoro-2-methylquinolin-8-yl)boronic acid for Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Tailored Fluorophore

In the dynamic fields of chemical biology and drug development, fluorescent probes are indispensable tools for visualizing and quantifying specific analytes within complex biological systems. The rational design of these molecular sensors hinges on the synergistic interplay between a fluorophore, which provides the optical signal, and a recognition moiety that selectively binds the target analyte. Quinoline derivatives have long been favored as fluorophores due to their rigid, planar structure and advantageous photophysical properties, including high quantum yields and environmental sensitivity.[1][2]

This document details the application of a specialized quinoline derivative, (7-Fluoro-2-methylquinolin-8-yl)boronic acid , as a platform for developing a highly selective "turn-on" fluorescent probe for zinc ions (Zn²⁺). Zinc is the second most abundant transition metal in the human body and plays critical roles in a vast array of physiological processes, including enzymatic activity, gene expression, and neurotransmission.[3][4] Dysregulation of zinc homeostasis is implicated in numerous diseases, making the development of sensitive and selective probes for its detection a significant research objective.[5]

The strategic placement of a boronic acid group at the 8-position of the quinoline ring, adjacent to the ring nitrogen, creates a bidentate chelation site ideal for binding metal ions like Zn²⁺.[6] Furthermore, the incorporation of a fluorine atom at the 7-position and a methyl group at the 2-position allows for the fine-tuning of the molecule's electronic and photophysical properties. The electron-withdrawing nature of fluorine can modulate the emission wavelength and enhance the quantum yield, while the methyl group can influence the molecule's solubility and electronic characteristics.[7][8]

Herein, we propose the application of this compound (hereafter referred to as QBF-Zn1 ) as a selective fluorescent sensor for Zn²⁺. We will elucidate the underlying sensing mechanism, provide a plausible synthetic pathway, and offer detailed protocols for its characterization and application in detecting Zn²⁺ in aqueous media.

Principle of Detection: A Chelation-Enhanced Fluorescence (CHEF) Mechanism

The detection of Zn²⁺ by QBF-Zn1 is predicated on a Chelation-Enhanced Fluorescence (CHEF) mechanism.[5][9][10] In its free, unbound state, the fluorescence of the quinoline fluorophore is expected to be significantly quenched. This quenching is primarily attributed to a Photoinduced Electron Transfer (PET) process, where the non-bonding lone pair of electrons on the quinoline nitrogen atom can transfer to the excited state of the fluorophore, leading to non-radiative decay.[6][11]

Upon the introduction of Zn²⁺, the ion is coordinated by both the quinoline nitrogen and one of the hydroxyl groups of the adjacent boronic acid moiety. This chelation event locks the nitrogen's lone pair, thereby inhibiting the PET process. The blockage of this non-radiative decay pathway restores the inherent fluorescence of the quinoline scaffold, resulting in a pronounced, "turn-on" optical signal that is directly proportional to the concentration of Zn²⁺.[3]

This "off-on" switching behavior provides a high signal-to-noise ratio, which is crucial for sensitive detection, particularly in biological samples with high background fluorescence.[12]

CHEF_Mechanism cluster_0 Unbound State (Low Fluorescence) cluster_1 Bound State (High Fluorescence) Probe_Off QBF-Zn1 N B(OH)₂ PET Photoinduced Electron Transfer (PET) (Quenching) Probe_Off:N->PET Probe_On QBF-Zn1-Zn²⁺ Complex N-Zn²⁺-O-B(OH) Probe_Off->Probe_On  Chelation Excitation_Off Excitation (hν) Excitation_Off->Probe_Off No_Fluorescence Non-radiative Decay PET->No_Fluorescence PET_Blocked PET Blocked Probe_On:N->PET_Blocked Excitation_On Excitation (hν) Excitation_On->Probe_On Fluorescence Fluorescence Emission PET_Blocked->Fluorescence Zn2_ion Zn²⁺ Zn2_ion->Probe_On

Caption: Proposed CHEF mechanism for Zn²⁺ detection by QBF-Zn1.

Protocols and Methodologies

Part 1: Synthesis of this compound (QBF-Zn1)

The synthesis of QBF-Zn1 can be approached via a multi-step process starting from commercially available precursors. The following is a proposed synthetic route based on established organometallic and heterocyclic chemistry principles.[13][14]

Synthesis_Workflow Start 7-Fluoro-2-methylquinoline Step1 Bromination (NBS, H₂SO₄) Start->Step1 Intermediate1 8-Bromo-7-fluoro-2-methylquinoline Step1->Intermediate1 Step2 Lithiation (n-BuLi, THF, -78°C) Intermediate1->Step2 Intermediate2 Lithium-Halogen Exchange Step2->Intermediate2 Step3 Borylation (B(OiPr)₃) Intermediate2->Step3 Intermediate3 Boronate Ester Intermediate Step3->Intermediate3 Step4 Acidic Hydrolysis (HCl) Intermediate3->Step4 End This compound (QBF-Zn1) Step4->End

Caption: Proposed synthetic workflow for QBF-Zn1.

Experimental Protocol:

  • Bromination: To a solution of 7-fluoro-2-methylquinoline in concentrated sulfuric acid, add N-bromosuccinimide (NBS) portion-wise at 0°C. Stir the reaction mixture at room temperature for 12 hours. Pour the mixture onto ice and neutralize with a saturated sodium bicarbonate solution. Extract the product with dichloromethane, dry over anhydrous sodium sulfate, and purify by column chromatography to yield 8-bromo-7-fluoro-2-methylquinoline.

  • Borylation: Dissolve 8-bromo-7-fluoro-2-methylquinoline in anhydrous tetrahydrofuran (THF) and cool to -78°C under an inert atmosphere (e.g., argon). Add n-butyllithium (n-BuLi) dropwise and stir for 1 hour at -78°C. To this solution, add triisopropyl borate (B(OiPr)₃) dropwise and allow the reaction to slowly warm to room temperature overnight.

  • Hydrolysis: Quench the reaction with 1 M hydrochloric acid (HCl) and stir for 4 hours. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield this compound (QBF-Zn1) as a solid.

Characterization of the final product should be performed using ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR to confirm its structure and purity.

Part 2: Spectroscopic Characterization and Zn²⁺ Sensing

This section provides a step-by-step guide for evaluating the performance of QBF-Zn1 as a fluorescent probe for Zn²⁺.

Materials and Reagents:

  • This compound (QBF-Zn1)

  • Zinc chloride (ZnCl₂) or Zinc perchlorate (Zn(ClO₄)₂)

  • Stock solutions (10 mM) of various metal salts (e.g., NaCl, KCl, CaCl₂, MgCl₂, CuCl₂, FeCl₃, NiCl₂, CdCl₂, HgCl₂) for selectivity studies.

  • Buffer solution (e.g., 10 mM HEPES, pH 7.4)

  • Spectroscopic grade solvents (e.g., DMSO, Acetonitrile, Water)

  • UV-Vis Spectrophotometer

  • Fluorescence Spectrometer

Protocol Workflow:

Protocol_Workflow cluster_prep Preparation cluster_exp Experiments cluster_analysis Data Analysis Prep1 Prepare 1 mM QBF-Zn1 stock in DMSO Exp1 UV-Vis Titration Prep1->Exp1 Exp2 Fluorescence Titration Prep1->Exp2 Exp3 Job's Plot Analysis Prep1->Exp3 Exp4 Selectivity Study Prep1->Exp4 Exp5 pH Profile Prep1->Exp5 Prep2 Prepare 10 mM Metal Ion stock solutions in Water Prep2->Exp1 Prep2->Exp2 Prep2->Exp3 Prep2->Exp4 Analysis1 Determine Binding Constant (K_b) Exp1->Analysis1 Analysis2 Calculate Limit of Detection (LOD) Exp2->Analysis2 Analysis3 Confirm 1:1 Stoichiometry Exp3->Analysis3 Analysis4 Assess Selectivity Profile Exp4->Analysis4

Caption: Experimental workflow for characterizing QBF-Zn1.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a 1.0 mM stock solution of QBF-Zn1 in DMSO.

    • Prepare a 10 mM stock solution of ZnCl₂ in deionized water.

    • Prepare 10 mM stock solutions of other metal salts in deionized water for selectivity experiments.

  • UV-Vis Absorption Titration:

    • To a quartz cuvette containing 2 mL of HEPES buffer (10 mM, pH 7.4), add QBF-Zn1 stock solution to a final concentration of 10 µM.

    • Record the absorption spectrum (e.g., from 250 nm to 500 nm).

    • Incrementally add aliquots of the ZnCl₂ stock solution (e.g., 0, 0.2, 0.4, ... 2.0 equivalents) to the cuvette.

    • Record the absorption spectrum after each addition. Observe for changes in the absorption maxima and the appearance of new bands, which indicate complex formation.[15]

  • Fluorescence Emission Titration:

    • Prepare a series of solutions in fluorescence cuvettes, each containing 10 µM of QBF-Zn1 in HEPES buffer.

    • Add increasing concentrations of ZnCl₂ (e.g., from 0 to 50 µM).

    • Set the excitation wavelength based on the absorption maximum of the QBF-Zn1-Zn²⁺ complex (determined from UV-Vis titration).

    • Record the fluorescence emission spectra (e.g., from 400 nm to 600 nm).

    • Plot the fluorescence intensity at the emission maximum against the Zn²⁺ concentration. This plot can be used to determine the binding constant and the limit of detection.[16]

  • Determination of Stoichiometry (Job's Plot):

    • Prepare a series of solutions where the total molar concentration of [QBF-Zn1] + [Zn²⁺] is kept constant (e.g., 20 µM), but the mole fraction of Zn²⁺ varies from 0 to 1.

    • Measure the fluorescence intensity for each solution at the emission maximum.

    • Plot the change in fluorescence intensity against the mole fraction of Zn²⁺. The maximum of the plot will indicate the binding stoichiometry of the complex.[5] A maximum at a mole fraction of 0.5 suggests a 1:1 binding ratio.

  • Selectivity and Interference Study:

    • To a solution of QBF-Zn1 (10 µM in HEPES buffer), measure the fluorescence intensity.

    • Add a significant excess (e.g., 10 equivalents) of various competing metal ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe³⁺, Ni²⁺, Cd²⁺, Hg²⁺) and record the fluorescence response.

    • In a separate experiment, first add 2 equivalents of Zn²⁺ to the probe solution, record the fluorescence, and then add the competing ions to assess interference. A highly selective probe will show a significant fluorescence enhancement only in the presence of Zn²⁺.[17]

Data Presentation and Expected Results

The results of the characterization experiments should be summarized for clarity.

Table 1: Photophysical Properties of QBF-Zn1

PropertyQBF-Zn1 (Free Probe)QBF-Zn1 + Zn²⁺ (2 equiv.)
Absorption λₘₐₓ (nm) ~330~360-380 (New band)
Emission λₘₐₓ (nm) ~420 (Weak)~490-510 (Strong)
Quantum Yield (Φ) < 0.05> 0.30 (Expected)
Stokes Shift (nm) ~90~130
Appearance ColorlessYellow/Green Fluorescence

Table 2: Performance Metrics for Zn²⁺ Sensing

ParameterValueMethod
Binding Stoichiometry 1:1Job's Plot
Binding Constant (Kₐ) ~10⁵ - 10⁶ M⁻¹Fluorescence Titration
Limit of Detection (LOD) Nanomolar (nM) range3σ/slope from titration
Optimal pH Range 6.5 - 8.0pH Titration

Troubleshooting and Scientific Insights

  • Low Fluorescence Enhancement: This could be due to an inefficient blockage of the PET process. The choice of solvent can influence this; ensure the buffer system is appropriate. The purity of the synthesized QBF-Zn1 is also critical.

  • Poor Selectivity: If the probe responds to other metal ions, particularly Cd²⁺ or Cu²⁺ which have similar coordination chemistry, the chelating pocket may not be sufficiently pre-organized for Zn²⁺. The fluoro and methyl substituents are intended to create a specific electronic and steric environment to favor Zn²⁺ binding.

  • Precipitation: At higher concentrations, the probe or its metal complex may precipitate in aqueous solutions. Using a co-solvent like DMSO or acetonitrile (e.g., 1-5% v/v) can improve solubility.

  • Causality of Substituents: The 7-fluoro group acts as an electron-withdrawing group, which can lower the LUMO energy of the quinoline system, often resulting in a bathochromic (red) shift in emission and potentially increasing the quantum yield.[7] The 2-methyl group is a weak electron-donating group that can also subtly influence the electronic properties and sterically guide the coordination with the metal ion.

Conclusion

This compound (QBF-Zn1) represents a promising and rationally designed platform for the development of a selective "turn-on" fluorescent probe for zinc ions. Its mechanism, based on the robust and sensitive CHEF effect, combined with the tunable photophysical properties afforded by the substituted quinoline core, makes it a valuable tool for researchers in chemistry, biology, and medicine. The detailed protocols provided herein offer a comprehensive framework for the synthesis, characterization, and application of this novel sensor, paving the way for its use in quantifying and imaging Zn²⁺ in various analytical and biological contexts.

References

Strategic Functionalization of the Quinoline Scaffold: A Guide to Synthesis and Application via Boronic Acid Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: The Quinoline Core in Modern Drug Discovery

The quinoline scaffold, a fusion of benzene and pyridine rings, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of bioactive compounds.[1][2] Its derivatives are integral to pharmaceuticals with a vast therapeutic reach, from antimalarial agents like chloroquine to antihypertensives such as quinapril and novel candidates for treating cancer and infectious diseases.[3][4][5] The power of the quinoline scaffold lies in its versatility; functionalization at its various ring positions allows for the fine-tuning of a molecule's pharmacological profile, enhancing efficacy, selectivity, and safety.[6][7]

This guide provides a detailed exploration of one of the most robust and versatile strategies for quinoline modification: functionalization via boronic acid and boronic ester intermediates. We will delve into the synthesis of these key intermediates and their subsequent application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical technology to expand chemical space and accelerate the discovery of novel therapeutic agents.[6]

Part 1: Accessing the Key Intermediate: Synthesis of Quinoline Boronic Acids & Esters

The cornerstone of this functionalization strategy is the efficient synthesis of a quinoline boronic acid or a more stable derivative like a pinacol boronic ester (Bpin). The choice of synthetic route is critical and depends on the availability of starting materials, desired regioselectivity, and functional group tolerance.

Method A: Classical Approach via Halogen-Metal Exchange

This well-established method typically starts from a haloquinoline (bromo- or iodo-). The mechanism involves the conversion of the C-X bond into a more reactive C-Li or C-Mg bond, which then reacts with a boron electrophile.

Causality Behind the Choice: This method is advantageous when a specific haloquinoline isomer is readily available, providing unambiguous regiocontrol. The use of strong organolithium bases at very low temperatures (-78 °C) is crucial to prevent side reactions and ensure the kinetic stability of the lithiated quinoline intermediate before it is "trapped" by the boronic ester.

Workflow: Halogen-Metal Exchange to Boronic Acid

cluster_start Starting Material cluster_reagents Reagents cluster_product Product A Haloquinoline (e.g., 3-Bromoquinoline) B 1. n-BuLi, THF, -78 °C 2. Triisopropyl borate A->B Halogen-Lithium Exchange & Borylation C Aqueous Acid Workup (e.g., 2M HCl) B->C Hydrolysis D Quinoline Boronic Acid C->D

Caption: Workflow for boronic acid synthesis from a haloquinoline.

Method B: Modern Approach via Direct C-H Borylation

Direct C-H activation and borylation have emerged as a more atom-economical and efficient alternative, avoiding the need for pre-functionalized haloquinolines.[2] This approach often utilizes iridium or palladium catalysts to selectively replace a C-H bond with a C-B bond.

Causality Behind the Choice: This method is ideal for late-stage functionalization and for substrates where halo-derivatives are difficult to synthesize. The regioselectivity is controlled by the catalyst and directing groups on the quinoline ring. For example, iridium catalysts can facilitate C-H borylation at positions like C7 or C8, which might be less accessible through classical methods.[8][9] Palladium-catalyzed methods have been developed for selective C-4 borylation of chloroquinolines using bis(pinacolato)diboron (B2pin2).[10]

Parameter Method A: Halogen-Metal Exchange Method B: Direct C-H Borylation
Starting Material Haloquinoline (Br, I)Unfunctionalized Quinoline
Key Reagents n-BuLi or Grignard reagent, Boronic EsterIr or Pd catalyst, B2pin2, Ligand
Regiocontrol Defined by halide positionCatalyst/Directing-group controlled
Atom Economy Lower (requires pre-halogenation)Higher (direct C-H functionalization)
Functional Group Tolerance Limited (sensitive to strong bases)Broader (milder conditions)
Key Advantage Unambiguous regioselectivityStep-economy, late-stage functionalization

Table 1: Comparison of primary synthetic routes to quinoline boronic intermediates.

Part 2: The Suzuki-Miyaura Coupling: Forging New C-C Bonds

With the quinoline boronic acid or ester in hand, the Suzuki-Miyaura cross-coupling reaction provides a powerful and versatile method for forming new carbon-carbon bonds.[11] This Nobel Prize-winning reaction has become a staple in drug discovery for its reliability and exceptionally broad functional group tolerance.[5][12]

The Catalytic Cycle: A Mechanistic Overview

The reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid component.[13][14]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

  • Transmetalation: The organic group from the activated boronic acid (the boronate) is transferred to the palladium center, displacing the halide. This is the key step where the quinoline moiety is brought into the catalytic cycle.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are ejected from the coordination sphere, forming the new C-C bond and regenerating the Pd(0) catalyst.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r1_r2 R¹-Pd(II)L₂-R² transmetalation->pd_r1_r2 reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 product R¹-R² (Functionalized Quinoline) reductive_elimination->product aryl_halide R¹-X (Aryl Halide) aryl_halide->oxidative_addition boronic_acid R²-B(OR)₂ (Quinoline Boronic Ester) + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Expertise in Practice: Optimizing the Reaction

Achieving high yields and purity in Suzuki-Miyaura couplings requires careful optimization of several parameters.

Parameter Common Choices & Rationale
Palladium Precursor Pd(OAc)2, Pd2(dba)3, Pd(PPh3)4: These are common Pd(0) or Pd(II) sources that initiate the catalytic cycle. "Ligandless" systems with Pd(OAc)2 can be highly effective.[15][16]
Ligand Phosphine Ligands (e.g., PPh3, SPhos, XPhos): Ligands stabilize the palladium catalyst, prevent precipitation as palladium black, and tune its reactivity. Bulky, electron-rich ligands often accelerate the oxidative addition and reductive elimination steps.[11]
Base K2CO3, Na2CO3, Cs2CO3, K3PO4: The base is essential for forming the active boronate species, which facilitates transmetalation. The choice of base can significantly impact yield, especially with sterically hindered substrates.[15][17]
Solvent Toluene, Dioxane, DMF, Acetonitrile (often with water): A solvent system that can dissolve both the organic substrates and the inorganic base is required. Biphasic systems (e.g., Toluene/Water) are common and often enhance reaction rates.[16]
Temperature 80-120 °C: Most couplings require heating to drive the reaction to completion, although some highly active catalyst systems can operate at room temperature.[18]

Table 2: Key parameters for optimizing Suzuki-Miyaura coupling reactions.

Part 3: Detailed Experimental Protocols

Trustworthiness through Validation: The following protocols are based on established and peer-reviewed methodologies. Each step includes a "Scientist's Note" to explain the critical reasoning, ensuring the protocol is a self-validating system for reproducible results.

Protocol 1: Synthesis of Quinoline-3-boronic acid from 3-Bromoquinoline[19]

Materials:

  • 3-Bromoquinoline

  • Triisopropyl borate

  • n-Butyllithium (n-BuLi), 2M solution in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • 2M Hydrochloric acid (HCl)

  • 2M Sodium bicarbonate (NaHCO3)

  • Ethyl acetate (EA), n-Hexane

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Dry ice/acetone bath, Nitrogen or Argon gas supply, Schlenk line or glovebox

Procedure:

  • Setup: To a flame-dried 250 mL two-necked round-bottom flask under a nitrogen atmosphere, add 3-bromoquinoline (3.00 g, 14.49 mmol) and dissolve in anhydrous THF (100 mL).

    • Scientist's Note: An inert atmosphere and anhydrous conditions are absolutely critical. Organolithium reagents like n-BuLi react violently with water and oxygen. Flame-drying the glassware removes adsorbed moisture.

  • Borylation Reagent: Add triisopropyl borate (3.30 mL, 29.06 mmol, 2.0 equiv.) to the solution.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Scientist's Note: This low temperature is required to control the highly exothermic reaction of n-BuLi and to prevent decomposition of the sensitive lithiated quinoline intermediate.

  • Lithiation: Slowly add n-BuLi (14.50 mL of a 2M solution, 29.00 mmol, 2.0 equiv.) dropwise over 1 hour. Maintain the temperature at -78 °C.

    • Scientist's Note: Slow, dropwise addition is crucial to manage the exotherm and prevent localized overheating, which can lead to side reactions.

  • Reaction: Stir the reaction mixture at -78 °C for 2 hours after the addition is complete.

  • Warming & Quenching: Remove the cooling bath and allow the reaction to warm to 0 °C. Quench the reaction by carefully adding 2M HCl solution.

    • Scientist's Note: The acid hydrolyzes the borate ester intermediate to the desired boronic acid. The quench is done at 0 °C to control the release of heat.

  • Neutralization & Extraction: Adjust the pH to ~7 with a 2M NaHCO3 solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Precipitation: Add n-hexane to the concentrated residue to precipitate the product. Filter the white solid and dry under vacuum. (Expected yield: ~80%).

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Quinoline Boronic Acid

Materials:

  • Quinoline Boronic Acid (or Ester) (1.0 equiv)

  • Aryl/Heteroaryl Halide (e.g., Bromide) (1.1 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)2, 2 mol%)

  • Ligand (e.g., PPh3, 4 mol%)

  • Base (e.g., K2CO3, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Nitrogen or Argon gas supply

Procedure:

  • Setup: To a reaction tube or flask, add the quinoline boronic acid, aryl halide, palladium catalyst, ligand, and base.

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

    • Scientist's Note: The active Pd(0) catalyst is oxygen-sensitive and can be deactivated through oxidation. Removing oxygen is critical for catalytic efficiency and reproducibility.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

    • Scientist's Note: Degassing the solvent (by sparging with argon or using freeze-pump-thaw cycles) removes dissolved oxygen, further protecting the catalyst.

  • Heating: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the final functionalized quinoline.

References

large-scale synthesis of (7-Fluoro-2-methylquinolin-8-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scalable Synthesis of (7-Fluoro-2-methylquinolin-8-yl)boronic acid

Abstract

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science, frequently utilized in structure-activity relationship studies and the development of novel molecular entities.[1][2][3] Its synthesis on a large scale, however, presents challenges in regioselectivity, purification, and handling. This document provides a comprehensive guide for the multi-gram to kilogram-scale synthesis of this target compound. We present a robust, two-stage synthetic strategy commencing with the synthesis of the key intermediate, 8-bromo-7-fluoro-2-methylquinoline, followed by a palladium-catalyzed Miyaura borylation. The protocols herein are designed for scalability, emphasizing process control, purification strategies, and safety considerations essential for industrial and advanced research applications.

Introduction: Strategic Importance and Synthetic Challenges

Quinoline boronic acids are privileged scaffolds in drug discovery, serving as critical intermediates in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to form new carbon-carbon bonds.[4][5] The specific substitution pattern of this compound, featuring a fluorine atom adjacent to the boronic acid moiety, offers unique electronic properties that can modulate biological activity and pharmacokinetic profiles.

The primary challenge in synthesizing this molecule lies in achieving regioselective borylation at the C8 position of the 7-fluoro-2-methylquinoline core. While direct C-H borylation is a modern and powerful tool, its regioselectivity on complex heterocycles can be difficult to control and is often dominated by steric factors.[6][7] A more classical and reliable approach for large-scale production involves the borylation of a pre-functionalized halo-quinoline. This guide details a scalable pathway centered around the Miyaura borylation of an 8-bromoquinoline precursor, a method known for its high functional group tolerance and reproducibility.[8][9]

Overall Synthetic Workflow

The synthesis is structured as a two-part process. The first part details the construction of the essential 8-bromo-7-fluoro-2-methylquinoline precursor. The second part describes its conversion to the target boronic acid via a pinacol ester intermediate, followed by deprotection.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Borylation & Final Product A 3-Fluoro-2-bromoaniline B Doebner-von Miller Reaction (with Crotonaldehyde) A->B Crotonaldehyde, Acid Catalyst C 8-Bromo-7-fluoro-2-methylquinoline B->C Cyclization & Oxidation D Miyaura Borylation C->D B₂(pin)₂, Pd Catalyst, Base E This compound Pinacol Ester D->E Workup & Purification F Hydrolysis / Deprotection E->F Acidic Conditions G This compound (Final Product) F->G Purification & Isolation

Diagram 1: High-level workflow for the synthesis of this compound.

Part 1: Synthesis of 8-Bromo-7-fluoro-2-methylquinoline (Precursor)

The synthesis of substituted quinolines can be achieved through various established methods, with reactions like the Skraup or Doebner-von Miller synthesis being prominent.[10] This protocol adapts the Doebner-von Miller reaction, which offers a reliable route to the 2-methylquinoline core structure.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Fluoro-2-bromoaniline≥98%CommercialStarting Material
Crotonaldehyde≥98%, stabilizedCommercialEnsure fresh or properly stored
Hydrochloric Acid (HCl)37% (conc.)ACS Grade
Arsenic Pentoxide (As₂O₅)TechnicalCommercialCaution: Highly Toxic
Sodium Hydroxide (NaOH)Pellets, ≥97%ACS Grade
TolueneAnhydrousACS Grade
Ethyl Acetate (EtOAc)ACS GradeFor extraction
Brine (sat. NaCl aq.)N/ALab Prepared
Magnesium Sulfate (MgSO₄)AnhydrousACS GradeDrying agent
Detailed Protocol
  • Reaction Setup: In a 20 L glass reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet, charge concentrated hydrochloric acid (3.5 L).

  • Addition of Reactants: While stirring, carefully add 3-fluoro-2-bromoaniline (1.0 kg, 5.26 mol). The mixture will form a thick slurry.

  • Oxidant Addition: Add arsenic pentoxide (0.73 kg, 3.17 mol). Extreme caution is required as arsenic compounds are highly toxic. All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Slow Addition of Aldehyde: Heat the mixture to 90-95 °C. Begin the slow, dropwise addition of crotonaldehyde (0.81 L, 9.74 mol) over 4-5 hours, maintaining the internal temperature below 105 °C. The reaction is exothermic.

  • Reaction Completion: After the addition is complete, maintain the reaction at 100 °C for an additional 3 hours. Monitor the reaction progress by TLC or LC-MS until the starting aniline is consumed.

  • Quenching and Basification: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice (10 kg). Basify the acidic solution by the slow addition of 50% (w/v) aqueous sodium hydroxide until the pH is >10. This step is highly exothermic and should be performed with efficient cooling.

  • Extraction: Transfer the mixture to a suitable separation funnel or extraction vessel. Extract the aqueous layer with toluene (3 x 4 L).

  • Workup: Combine the organic layers. Wash with water (2 x 2 L) and then with brine (2 L). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 8-bromo-7-fluoro-2-methylquinoline can be purified by vacuum distillation or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure precursor as a solid.

Part 2: Miyaura Borylation and Final Product Synthesis

The Miyaura borylation enables the synthesis of boronate esters from aryl halides using a palladium catalyst and a diboron reagent.[8] This method is exceptionally robust for large-scale synthesis due to its mild conditions and tolerance of various functional groups.[9]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
8-Bromo-7-fluoro-2-methylquinoline≥99%From Part 1Key Intermediate
Bis(pinacolato)diboron (B₂pin₂)≥98%CommercialBoron Source
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)Catalyst GradeCommercialCatalyst
Potassium Acetate (KOAc)≥99%, anhydrousCommercialBase
1,4-DioxaneAnhydrousACS GradeSolvent
Isopropyl Acetate (IPAc)ACS GradeFor workup
Celite®N/ACommercialFiltration aid
Hydrochloric Acid (HCl)2 M solutionLab PreparedFor hydrolysis
HeptaneACS GradeFor trituration
Detailed Protocol: Borylation to Pinacol Ester
  • Inert Atmosphere: Charge the 20 L reactor with 8-bromo-7-fluoro-2-methylquinoline (1.0 kg, 4.13 mol), bis(pinacolato)diboron (1.15 kg, 4.54 mol, 1.1 equiv.), potassium acetate (1.22 kg, 12.4 mol, 3.0 equiv.), and Pd(dppf)Cl₂ (68 g, 0.083 mol, 2 mol%).

  • Solvent Addition: Evacuate the reactor and backfill with nitrogen. Repeat this cycle three times. Add anhydrous 1,4-dioxane (10 L) via cannula or a pump.

  • Reaction: Begin stirring and heat the mixture to 85-90 °C. Maintain this temperature and monitor the reaction by LC-MS for the disappearance of the starting bromide (typically 8-16 hours).

  • Cooling and Filtration: Once complete, cool the reaction mixture to room temperature. Dilute with isopropyl acetate (10 L). Filter the mixture through a pad of Celite® to remove palladium residues and inorganic salts. Wash the filter cake with additional isopropyl acetate (2 L).

  • Workup: Combine the filtrates and wash with water (2 x 5 L) and then with brine (5 L). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound pinacol ester.

Purification of the Pinacol Ester

Purifying boronic esters via standard silica gel chromatography can be challenging due to potential decomposition on the stationary phase.[11]

  • Recrystallization (Preferred for Scale-up): The crude ester can often be purified by recrystallization from a solvent like heptane or an isopropanol/water mixture.

  • Silica Gel Chromatography (If Necessary): If chromatographic purification is required, use a silica gel column pre-treated with a boric acid solution or perform the chromatography quickly to minimize contact time.[11]

Detailed Protocol: Hydrolysis to Boronic Acid
  • Setup: To the reactor containing the purified pinacol ester (assume ~1.2 kg from the previous step), add acetone (10 L).

  • Hydrolysis: Add 2 M aqueous HCl (8 L) and stir the biphasic mixture vigorously at room temperature for 12-24 hours. Monitor the deprotection by LC-MS.

  • Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetone. The aqueous slurry will contain the precipitated boronic acid.

  • Purification: Filter the solid product and wash thoroughly with cold water (3 x 1 L) and then with cold heptane (2 x 1 L) to remove organic impurities.

  • Drying: Dry the resulting white to off-white solid in a vacuum oven at 40-50 °C to a constant weight to yield the final this compound.

Characterization and Quality Control

TestSpecificationMethod
AppearanceWhite to off-white solidVisual
Purity≥98%HPLC
IdentityConforms to structure¹H NMR, ¹³C NMR, ¹⁹F NMR, MS
Residual SolventsPer ICH guidelinesGC-HS

Safety and Process Considerations

  • Toxicity: The precursor synthesis involves a highly toxic arsenic reagent and must be handled with extreme care under engineering controls.

  • Exotherms: The Doebner-von Miller reaction and the subsequent basification are highly exothermic. Controlled addition rates and adequate cooling are critical for safety.

  • Inert Atmosphere: The Miyaura borylation is sensitive to oxygen. Maintaining an inert nitrogen or argon atmosphere is essential to prevent catalyst degradation and ensure reaction efficiency.

  • Waste Disposal: All waste streams, particularly those containing arsenic and palladium, must be collected and disposed of according to institutional and environmental regulations.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude (7-Fluoro-2-methylquinolin-8-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (7-Fluoro-2-methylquinolin-8-yl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block and may encounter challenges in obtaining the desired purity. High purity of boronic acids is crucial for the success of downstream applications, particularly in cross-coupling reactions where impurities can lead to side reactions and lower yields.[1]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common pitfalls associated with the purification of this specific heteroaromatic boronic acid.

I. Understanding the Molecule: Key Physicochemical Properties

Before diving into purification strategies, it's essential to understand the inherent properties of this compound that can influence its purification:

  • Lewis Acidity: The boron atom is electron-deficient, making the molecule a Lewis acid. This property is central to both its reactivity and the challenges in its purification, particularly with silica gel chromatography.[2]

  • Amphoteric Nature: The presence of the basic quinoline nitrogen and the acidic boronic acid group makes the molecule amphoteric. This characteristic can be exploited in purification strategies like acid-base extractions.

  • Potential for Decomposition: Like many arylboronic acids, this compound is susceptible to decomposition pathways such as protodeboronation and the formation of boroxines (cyclic anhydrides).[3][4][5][6][7][8][9][10]

  • Polarity: The quinoline ring system and the boronic acid moiety contribute to the molecule's polarity, which will dictate its solubility and behavior in chromatographic systems.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the purification of crude this compound in a question-and-answer format.

Issue 1: Low Recovery or No Elution from Silica Gel Chromatography

Q: I'm trying to purify my crude this compound using standard silica gel chromatography, but I'm getting very low recovery, or the compound seems to be stuck on the column. What's going on?

A: This is a very common problem when purifying boronic acids on silica gel.[11][12] The primary reason is the interaction between the Lewis acidic boron atom and the acidic silanol (Si-OH) groups on the surface of the silica gel. This can lead to strong adsorption and decomposition of your product on the column. Additionally, the basic quinoline nitrogen can also interact with the acidic silica.

Solutions:

  • Use a less acidic stationary phase: Consider using neutral alumina for your column chromatography.[13]

  • Deactivate the silica gel: You can "cap" the acidic silanol groups by pre-treating the silica gel. A common method is to slurry the silica gel in the mobile phase and add a small amount of a non-nucleophilic base like triethylamine (e.g., 0.5-1% v/v) before packing the column.

  • Modify the mobile phase: Adding a small amount of a polar solvent like methanol or a modifier like acetic acid to your eluent can sometimes help to displace the product from the silica gel.[13] However, be cautious as acidic or basic conditions can also promote decomposition.

  • Consider Reversed-Phase Chromatography: For polar boronic acids, reversed-phase (C18) chromatography can be a viable alternative.[11] You would typically use a mobile phase of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium acetate to improve peak shape.[14][15]

Issue 2: Presence of a Persistent Impurity with a Higher Molecular Weight

Q: After purification, I see a persistent impurity in my NMR or LC-MS analysis that seems to be a trimer of my desired product. What is this and how can I get rid of it?

A: This impurity is likely the boroxine, which is a cyclic anhydride formed by the dehydration of three boronic acid molecules.[2][16] Boroxine formation is a reversible equilibrium. In many cases, the boroxine and the boronic acid are considered equivalent in Suzuki coupling reactions as the boroxine can hydrolyze back to the boronic acid under the reaction conditions.

Solutions:

  • Recrystallization: This is often the most effective method for removing boroxines. The difference in crystal packing between the boronic acid and the boroxine can be exploited for separation.

  • Aqueous Work-up: Before final isolation, dissolving the crude product in an organic solvent and washing with a small amount of water can help to hydrolyze the boroxine back to the boronic acid.

  • Lyophilization: If your boronic acid is water-soluble to some extent, dissolving it in a water/acetonitrile mixture and lyophilizing can sometimes yield the pure boronic acid.

Issue 3: Formation of a Byproduct Lacking the Boronic Acid Group

Q: My analysis shows a significant amount of 7-fluoro-2-methylquinoline. How is this forming and how can I prevent it?

A: This is a classic case of protodeboronation , where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[3][4][5][6] This is a common decomposition pathway for arylboronic acids and can be catalyzed by acids, bases, or even trace metals.[3][6][17]

Solutions:

  • Control pH: Avoid strongly acidic or basic conditions during work-up and purification.[3][7]

  • Minimize exposure to water and heat: Protodeboronation is often accelerated in aqueous media and at higher temperatures.[3]

  • Use an inert atmosphere: While not always the primary cause, oxidation can sometimes play a role in decomposition pathways. Working under an inert atmosphere (nitrogen or argon) can be beneficial.

  • Chelating agents: If you suspect trace metal catalysis from your synthesis, a wash with a dilute solution of a chelating agent like EDTA during the work-up may help.

III. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for this compound?

A1: There is no single "best" method, as the optimal procedure depends on the nature and amount of impurities. However, a good starting point for this particular molecule would be an acid-base extraction followed by recrystallization . The amphoteric nature of your compound allows for this selective extraction.

Q2: Can I use recrystallization for the initial purification of very crude material?

A2: It's generally recommended to perform a preliminary purification, such as an acid-base wash, before recrystallization. This will remove baseline impurities and improve the efficiency of the crystallization process.[13]

Q3: How do I choose a suitable solvent system for recrystallization?

A3: A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a polar molecule like this compound, you might consider solvent systems like ethanol/water, isopropanol/water, or acetonitrile.[12] Small-scale solvent screening is highly recommended.[11]

Q4: Is it necessary to convert my boronic acid to a boronate ester for purification?

A4: While not always necessary, converting to a boronate ester (e.g., a pinacol ester) can be a very effective strategy.[18][19] Boronate esters are generally less polar and more stable on silica gel than the corresponding boronic acids.[18][20][21][22] After purification of the ester, you can hydrolyze it back to the boronic acid.

Q5: How can I assess the purity of my final product?

A5: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • NMR Spectroscopy (¹H, ¹¹B, ¹⁹F): Provides structural confirmation and information on organic impurities.

  • LC-MS: Ideal for detecting trace impurities and confirming the mass of the desired product.[14][23][24]

  • HPLC with UV detection: A robust method for quantifying purity.[15][25][26]

IV. Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol takes advantage of the amphoteric nature of this compound.

  • Dissolution: Dissolve the crude boronic acid in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Acidic Wash (to remove basic impurities): Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic quinoline nitrogen will be protonated, and your product should remain in the organic layer. Caution: Stronger acids may promote protodeboronation.

  • Basic Extraction (to isolate the boronic acid): Extract the organic layer with a dilute aqueous base solution (e.g., 1 M NaOH). The acidic boronic acid will be deprotonated to form a water-soluble boronate salt, which will move to the aqueous layer. Non-acidic impurities will remain in the organic layer.

  • Acidification and Re-extraction: Carefully acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to a pH of ~4-5 (check with pH paper). The boronic acid will precipitate or can be extracted back into a fresh portion of organic solvent.

  • Final Wash and Drying: Wash the organic layer containing the purified product with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Purification by Recrystallization

This is a powerful technique for obtaining highly pure crystalline material.

  • Solvent Selection: Choose an appropriate solvent or solvent system (see FAQ Q3).

  • Dissolution: In a flask, add the crude boronic acid and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Data Summary Table
Purification MethodProsConsBest for Removing
Acid-Base Extraction Good for removing non-amphoteric impurities. Scalable.Can be labor-intensive. Risk of protodeboronation if pH is not controlled.Starting materials, non-acidic/basic byproducts.
Recrystallization Can yield very high purity material. Good for removing boroxines and closely related impurities.Requires a crystalline solid. Can have lower recovery.Boroxines, isomers, impurities with different solubilities.
Column Chromatography Can separate a wide range of impurities.Potential for product loss/decomposition on silica. Can be time-consuming.Impurities with different polarities.
Derivatization to Boronate Ester Improved stability on silica gel. Allows for standard chromatographic purification.Adds extra synthetic steps (protection/deprotection).A wide range of impurities.

V. Visualization of Purification Workflow

Logical Flow of Purification Decisions

Purification_Workflow start Crude this compound acid_base Acid-Base Extraction start->acid_base Initial Cleanup derivatization Derivatize to Boronate Ester start->derivatization Alternative Strategy recrystallization Recrystallization acid_base->recrystallization For Crystalline Solids chromatography Column Chromatography (Neutral Alumina or Modified Silica) acid_base->chromatography If Oily or Complex Mixture pure_product Pure Product (Verify by NMR, LC-MS, HPLC) recrystallization->pure_product chromatography->pure_product ester_purification Chromatography of Ester derivatization->ester_purification hydrolysis Hydrolysis back to Boronic Acid ester_purification->hydrolysis hydrolysis->pure_product

Caption: Decision tree for selecting a purification strategy.

Chemical Structures and Impurities

Caption: Key chemical structures in the purification process.

VI. References

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. --INVALID-LINK--

  • Protodeboronation - Organic Chemistry Portal. --INVALID-LINK--

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. --INVALID-LINK--

  • The proposed mechanism for protodeboronation of arylboronic acids - ResearchGate. --INVALID-LINK--

  • How to purify boronic acids/boronate esters? - ResearchGate. --INVALID-LINK--

  • Boronic acid - Wikipedia. --INVALID-LINK--

  • Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature | Australian Journal of Chemistry. --INVALID-LINK--

  • Technical Support Center: Purification of Boronic Acid Pinacol Esters - Benchchem. --INVALID-LINK--

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System - Waters Corporation. --INVALID-LINK--

  • Protodeboronation - Wikipedia. --INVALID-LINK--

  • The Importance of Purity in Organic Synthesis Intermediates: A Focus on Boronic Acids. --INVALID-LINK--

  • Boronic Acids & Derivatives - Sigma-Aldrich. --INVALID-LINK--

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions - American Chemical Society. --INVALID-LINK--

  • benzeneboronic anhydride - Organic Syntheses Procedure. --INVALID-LINK--

  • Process for purification of boronic acid and its derivatives - Google Patents. --INVALID-LINK--

  • How to Purify Boric Acid (by Recrystallization) - YouTube. --INVALID-LINK--

  • Boronic Esters in Asymmetric Synthesis | The Journal of Organic Chemistry. --INVALID-LINK--

  • Facile Chromatographic Method for Purification of Pinacol Boronic Esters - Oxford Academic. --INVALID-LINK--

  • Quantifying Methylboronic Acid Impurities: A Comparative Guide to Analytical Methods - Benchchem. --INVALID-LINK--

  • Strategies for the analysis of highly reactive pinacolboronate esters - ResearchGate. --INVALID-LINK--

  • Challenging purification of organoboronic acids - Chemistry Stack Exchange. --INVALID-LINK--

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). --INVALID-LINK--

  • Storage and handling guidelines for organoboronic acids to prevent decomposition. - Benchchem. --INVALID-LINK--

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | LabRulez LCMS. --INVALID-LINK--

  • Purification of boronic acids? : r/chemistry - Reddit. --INVALID-LINK--

  • Development of Organic Transformations Based on Protodeboronation - ACS Publications. --INVALID-LINK--

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling - ResearchGate. --INVALID-LINK--

  • Strategies for the analysis of highly reactive pinacolboronate esters - PubMed. --INVALID-LINK--

  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters - ResearchGate. --INVALID-LINK--

  • Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS - ACS Publications. --INVALID-LINK--

References

Technical Support Center: Navigating the Challenges in Substituted Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of substituted quinolines. As a cornerstone scaffold in medicinal chemistry and materials science, the quinoline nucleus is of paramount importance. However, its synthesis is often fraught with challenges ranging from violent reaction conditions and poor regioselectivity to low yields and the formation of intractable tars. This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and troubleshooting solutions to navigate these complexities. We will dissect common experimental failures, explain the underlying chemical principles, and offer robust, actionable protocols to enhance the success of your synthetic campaigns.

Troubleshooting Guides & FAQs for Classical Quinoline Syntheses

This section directly addresses specific issues encountered during the most common and historically significant quinoline syntheses.

The Skraup Synthesis

Known for its often aggressive nature, the Skraup synthesis condenses anilines with glycerol, sulfuric acid, and an oxidizing agent.

Q1: My Skraup reaction is extremely vigorous and difficult to control, often resulting in a violent exotherm and loss of material. How can I moderate it?

A1: This is the most classic challenge of the Skraup synthesis, which is notoriously exothermic.[1] The primary cause is the rapid, uncontrolled dehydration of glycerol to acrolein and its subsequent polymerization and reaction.

  • Immediate Solution: The most effective method is to introduce a moderator. Ferrous sulfate (FeSO₄) is the standard choice as it smooths the reaction rate, likely by complexing with intermediates and controlling the oxidation potential.[1][2] Boric acid can also be employed.

  • Procedural Control:

    • Slow Acid Addition: Add the concentrated sulfuric acid portion-wise with efficient external cooling (e.g., an ice-water bath) and vigorous stirring. This prevents the buildup of localized hotspots that can trigger a runaway reaction.[1]

    • Controlled Heating: Initiate the reaction with gentle heating. Once the exotherm begins, the external heat source should be removed immediately. The reaction should be allowed to proceed under its own reflux before external heating is reapplied to drive it to completion.[3]

Senior Scientist's Insight: The role of FeSO₄ is more complex than just a simple diluent. It is believed to act as an oxygen carrier, facilitating a more controlled oxidation of the dihydroquinoline intermediate, thereby preventing the explosive buildup of reactive species.[2] By managing both the rate of acrolein formation (via controlled acid addition) and the rate of oxidation, you can transform this hazardous reaction into a predictable laboratory procedure.

Q2: I am observing significant tar formation in my Skraup synthesis, making product isolation nearly impossible. What causes this and how can it be minimized?

A2: Tar formation is a direct consequence of the harsh acidic and oxidizing conditions, which cause the polymerization of glycerol, acrolein, and other reactive intermediates.[1]

  • Primary Mitigation: As with controlling the exotherm, the use of ferrous sulfate is highly effective in reducing charring and tar formation.[1]

  • Temperature Optimization: Avoid excessive heating. The goal is to maintain a controlled reflux, not to aggressively boil the mixture. Overheating will invariably lead to decomposition and polymerization.

  • Purification Strategy: Expect a tarry crude product.[1] The most effective purification method is steam distillation directly from the alkaline reaction mixture. The quinoline derivative is volatile with steam, while the polymeric tar is not. The distillate can then be extracted with an organic solvent for final purification.[3]

The Doebner-von Miller (DVM) Synthesis

A more versatile variation of the Skraup, the DVM reaction uses α,β-unsaturated aldehydes or ketones to react with anilines.

Q1: My DVM reaction yields are very low, and the main product is an intractable polymeric material. How can I prevent this?

A1: This is the primary side reaction in the DVM synthesis. The strong acid catalyst, necessary for the cyclization, also efficiently catalyzes the polymerization of the α,β-unsaturated carbonyl starting material.[4]

  • Key Solution: Biphasic Reaction Medium. This is a highly effective strategy to sequester the sensitive carbonyl compound from the harsh acidic aqueous phase. By dissolving the α,β-unsaturated aldehyde/ketone in an immiscible organic solvent (e.g., toluene) and refluxing it with the aniline in aqueous acid (e.g., HCl), you limit the self-polymerization of the carbonyl, dramatically improving yields.[3][4]

  • Gradual Addition: Slowly adding the α,β-unsaturated carbonyl compound (or its solution in the organic phase) to the hot acidic aniline solution maintains a low steady-state concentration of the carbonyl, favoring the desired reaction with the aniline over self-condensation.[4]

  • Catalyst Optimization: While strong Brønsted acids are common, certain Lewis acids (e.g., ZnCl₂, SnCl₄) can also catalyze the reaction, sometimes under milder conditions that reduce polymerization.[4][5]

Q2: My product from the DVM synthesis appears to be a mixture containing partially hydrogenated quinolines. Why is this happening?

A2: The final step of the DVM mechanism is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. If this oxidation is incomplete, you will isolate dihydro- or even tetrahydroquinoline byproducts.[4]

  • Ensure Sufficient Oxidant: The reaction often relies on an in-situ generated Schiff base or an external oxidizing agent. If yields of the fully aromatic product are low, consider adding a mild oxidant like arsenic pentoxide, nitrobenzene, or even air (if the conditions are suitable) to drive the final aromatization step to completion.

  • Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration after the initial condensation to allow for complete oxidation.

The Friedländer Synthesis

This is a powerful method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.

Q1: I am struggling with the regioselectivity of my Friedländer synthesis using an unsymmetrical ketone. How can I control which isomer is formed?

A1: This is a very common and critical challenge.[6][7] The reaction can proceed via condensation at either α-carbon of the ketone, leading to a mixture of regioisomers.

  • Catalyst Selection: The choice of catalyst is crucial. While the reaction can be catalyzed by both Brønsted and Lewis acids, specific amine catalysts or the use of ionic liquids have been shown to favor the formation of a single regioisomer.[6][8][9]

  • Substrate Modification: A clever strategy is to temporarily introduce a directing group. For instance, adding a phosphoryl group to one α-carbon of the ketone can force the cyclization to occur at that specific position.[6][8][9]

  • Steric Control: Increasing the steric bulk on one side of the unsymmetrical ketone can sterically hinder the approach of the aniline, thus favoring condensation at the less hindered α-carbon.

  • Reaction Condition Optimization: Carefully tuning the reaction temperature and solvent can influence the kinetic vs. thermodynamic product ratio, thereby affecting regioselectivity.[6]

Senior Scientist's Insight: The regioselectivity issue in the Friedländer synthesis is a classic example of kinetic versus thermodynamic control. One pathway may be faster (kinetic product), while the alternative product may be more stable (thermodynamic product). By adjusting catalysts and temperature, you can influence which pathway is favored. For instance, a bulky catalyst might favor the kinetically accessible, less hindered position.

The Combes & Conrad-Limpach-Knorr Syntheses

These methods involve the reaction of anilines with β-dicarbonyl compounds.

Q1: My Combes synthesis with an unsymmetrical β-diketone is giving a mixture of regioisomers. How can I improve selectivity?

A1: Similar to the Friedländer synthesis, regioselectivity in the Combes reaction is a significant hurdle. The outcome is governed by a delicate balance of steric and electronic effects during the rate-determining electrophilic aromatic annulation step.[10]

  • Steric Effects: It has been shown that increasing the steric bulk on one of the ketone's R groups can direct the cyclization to favor the formation of the 2-substituted quinoline.[10]

  • Electronic Effects: The electronic nature of substituents on the aniline also plays a key role. Electron-donating groups on the aniline tend to favor one isomer, while electron-withdrawing groups can favor the other.[10]

  • Catalyst Modification: While concentrated sulfuric acid is traditional, using a polyphosphoric ester (PPE) catalyst can be more efficient and may alter the regiochemical outcome.[6][10]

Q2: In my Conrad-Limpach-Knorr synthesis, how do I selectively form the 4-hydroxyquinoline (Conrad-Limpach product) versus the 2-hydroxyquinoline (Knorr product)?

A2: This is a textbook case of thermodynamic versus kinetic control. The reaction of an aniline with a β-ketoester has two reactive sites on the ester: the ketone carbonyl and the ester carbonyl.

  • Kinetic Control (Low Temperature): At lower temperatures (room temperature to ~100°C), the reaction is kinetically controlled. The more electrophilic ketone carbonyl reacts faster with the aniline to form a β-aminoacrylate intermediate. Cyclization of this intermediate yields the 4-hydroxyquinoline .[11][12][13]

  • Thermodynamic Control (High Temperature): At higher temperatures (~140°C or above), the initial reaction becomes reversible. The more stable amide bond is formed by the attack of the aniline on the less reactive ester carbonyl, forming a β-keto anilide. This is the thermodynamically favored intermediate, and its subsequent cyclization yields the 2-hydroxyquinoline .[11][13]

Therefore, to control the outcome, precise temperature management is essential. For the 4-hydroxy product, keep the temperature low; for the 2-hydroxy product, use higher temperatures.

General FAQs for Quinoline Synthesis

Q1: Many modern quinoline syntheses rely on expensive transition-metal catalysts (e.g., Pd, Rh, Co). How can I address issues of catalyst poisoning or deactivation?

A1: Catalyst poisoning is a major concern in transition-metal-catalyzed reactions. The catalyst's active sites can be blocked by impurities or coordinating side products.

  • Reagent Purity: Ensure all starting materials and solvents are of high purity. Common poisons include sulfur-containing compounds, excess phosphines (if used as ligands), and even water in some cases. Purify reagents if their quality is suspect.

  • Inert Atmosphere: Many catalysts are sensitive to air and moisture. Running the reaction under a rigorously inert atmosphere (Nitrogen or Argon) is critical.

  • Ligand Choice: The choice of ligand can stabilize the metal center and prevent deactivation. If catalyst deactivation is suspected, screening different ligands may provide a solution.

  • Metal-Free Alternatives: There is a growing field of metal-free quinoline synthesis, which avoids these issues entirely.[14] These methods often rely on iodine catalysis, superacids, or oxidative cyclization and are becoming increasingly viable.[15]

Q2: I am struggling with the scalability of my quinoline synthesis. A reaction that works well at 100 mg scale fails at 10 g scale. What should I consider?

A2: Scalability is a common and complex problem. Issues often revolve around heat and mass transfer.

  • Heat Transfer: Exothermic reactions that are easily managed in a small flask with a large surface-area-to-volume ratio can become uncontrollable in a large reactor. Ensure you have adequate cooling capacity and consider slower addition rates of reagents on a larger scale.

  • Mixing: Efficient stirring is crucial. What can be mixed with a small magnetic stir bar may require a powerful overhead mechanical stirrer on a larger scale to ensure homogeneity and prevent localized "hot spots" or concentration gradients.

  • Continuous Flow Chemistry: For industrial applications or large-scale lab synthesis, transitioning to a continuous flow process can solve many scalability issues. Flow reactors offer superior heat and mass transfer, allowing for safer and more consistent production of quinolines.[16][17]

Q3: What are the best general techniques for purifying substituted quinolines?

A3: Purification can be challenging due to the presence of similarly basic starting materials and polar byproducts.

  • Column Chromatography: This is the most common method. Silica gel is standard, but for very polar quinolines, alumina (basic or neutral) may be more suitable. Use a gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate or dichloromethane.

  • Acid-Base Extraction: Quinolines are basic. You can often perform an extractive work-up by dissolving the crude mixture in an organic solvent, washing with dilute acid (e.g., 1M HCl) to pull the basic quinoline into the aqueous layer, washing the organic layer to remove non-basic impurities, and then basifying the aqueous layer (e.g., with NaOH) and re-extracting the pure quinoline back into an organic solvent.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an excellent method for achieving high purity.

  • Distillation: For liquid quinolines that are thermally stable, vacuum distillation can be a highly effective purification technique.[3]

Visualizations & Data

Diagrams

G

compound1 [label=<

o-Aminoaryl Ketone + Unsymmetrical Ketone

];

pathA [label="Pathway A\n(Attack at less hindered α-carbon)"]; pathB [label="Pathway B\n(Attack at more hindered α-carbon)"];

intermediateA [label=<

Intermediate A (Kinetic)

];

intermediateB [label=<

Intermediate B (Thermodynamic)

];

productA [label=<

Regioisomer 1

];

productB [label=<

Regioisomer 2

];

compound1 -> pathA; compound1 -> pathB;

pathA -> intermediateA -> productA [label=" Dehydration/\n Cyclization "]; pathB -> intermediateB -> productB [label=" Dehydration/\n Cyclization "];

{rank=same; pathA; pathB;} {rank=same; intermediateA; intermediateB;} {rank=same; productA; productB;} } Caption: Competing pathways in the Friedländer synthesis causing regioselectivity issues.

Synthesis_Choice start What is the desired substitution pattern? q1 Need a 4-hydroxyquinoline? start->q1 q2 Starting with o-aminoaryl ketone/aldehyde? q1->q2 No conrad Use Conrad-Limpach (low temp) q1->conrad Yes q3 Starting with aniline? q2->q3 No friedlander Use Friedländer q2->friedlander Yes q4 Using a β-dicarbonyl? q3->q4 Yes dvm Use Doebner-von Miller (with α,β-unsat. carbonyl) q3->dvm No, using α,β-unsat. carbonyl combes Use Combes q4->combes skraup Use Skraup (with glycerol) dvm->skraup Specifically glycerol

Data Summary Table
Synthesis MethodTypical SubstratesKey ConditionsCommon Challenges
Skraup Aniline, Glycerol, OxidantConc. H₂SO₄, High TempHighly exothermic, Tar formation, Harsh conditions[1][18]
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylStrong Acid (Brønsted/Lewis)Polymerization of carbonyl, Incomplete oxidation[4][19]
Friedländer o-Aminoaryl Aldehyde/Ketone, α-Methylene CarbonylAcid or Base CatalysisPoor regioselectivity with unsymmetrical ketones, Side reactions[6][8][20]
Combes Aniline, β-DiketoneStrong Acid (H₂SO₄, PPA)Poor regioselectivity, Steric hindrance effects[6][10][21]
Conrad-Limpach Aniline, β-KetoesterThermal (Low Temp: ~100°C)Temperature control is critical for regioselectivity[11][12][22]
Knorr Aniline, β-KetoesterThermal (High Temp: >140°C)Requires high temperatures, potential decomposition[11][12][22]

Detailed Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Nitrobenzene (or other suitable oxidant)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide (NaOH) solution (for work-up)

  • Dichloromethane (for extraction)

Procedure:

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel. Ensure efficient mechanical stirring.

  • Charging Reactants: To the flask, add aniline, glycerol, and ferrous sulfate heptahydrate.[3]

  • Acid Addition: Begin stirring the mixture and start adding concentrated sulfuric acid slowly through the dropping funnel. Maintain the temperature below 120°C using an ice-water bath.[1]

  • Initiation: After all the acid is added, add the nitrobenzene oxidant. Gently heat the mixture to initiate the reaction.

  • Reaction: Once the exothermic reaction begins (observed by spontaneous refluxing), immediately remove the heat source. If the reaction becomes too vigorous, cool the flask with the ice-water bath.[3]

  • Completion: After the initial exotherm subsides, heat the mixture to a steady reflux for several hours to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice. Make the solution strongly alkaline with a concentrated sodium hydroxide solution.

  • Purification: Set up for steam distillation. Steam distill the mixture until the distillate is no longer cloudy. Extract the quinoline from the distillate using dichloromethane, dry the organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.[3]

Protocol 2: Regioselective Friedländer Synthesis using a Directing Group (Conceptual)

This protocol outlines the strategy; specific directing groups and their removal would be literature-dependent.

Materials:

  • o-Aminoacetophenone

  • Unsymmetrical ketone with a removable phosphoryl directing group at the desired α-carbon

  • Catalyst (e.g., Potassium tert-butoxide)

  • Solvent (e.g., THF or Toluene)

Procedure:

  • Condensation: In an inert atmosphere, combine the o-aminoacetophenone, the modified ketone, and the solvent in a reaction vessel.

  • Catalysis: Add the catalyst (e.g., potassium tert-butoxide) at a controlled temperature (e.g., 0°C or room temperature). The phosphoryl group will ensure the initial aldol-type condensation occurs exclusively at its position.[6][8]

  • Cyclization: Stir the reaction at room temperature or with gentle heating until TLC or LC-MS analysis shows consumption of the starting materials and formation of the intermediate. The subsequent intramolecular condensation and dehydration to form the quinoline ring occurs in situ.

  • Work-up: Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution) and perform an aqueous work-up. Extract the product with an organic solvent.

  • Deprotection: Following purification of the phosphorylated quinoline, perform a deprotection step to remove the phosphoryl group, yielding the desired, single-regioisomer substituted quinoline.

  • Final Purification: Purify the final product by column chromatography or recrystallization.

References

Technical Support Center: Column Chromatography for Boronic Acid Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for boronic acid purification. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in purifying boronic acids and their derivatives. Boronic acids are indispensable reagents, particularly in Suzuki-Miyaura cross-coupling reactions, but their purification via column chromatography is notoriously difficult.[1] This is due to their unique chemical properties: the Lewis acidic nature of the boron atom, their propensity to form trimeric anhydrides (boroxines), and their polarity.[2][3]

This document moves beyond standard protocols to explain the causality behind common issues and provides field-proven troubleshooting strategies to enhance the purity and yield of your compounds.

Frequently Asked Questions (FAQs)

Q1: Why is purifying boronic acids on standard silica gel so challenging?

A1: The primary difficulty arises from the interaction between the boronic acid and the stationary phase. Standard silica gel is covered in silanol groups (Si-OH), which are weakly acidic. The boron atom in a boronic acid has an empty p-orbital, making it Lewis acidic. This leads to a strong Lewis acid-base interaction where the oxygen of the silanol group donates electron density to the boron atom.[4] This interaction causes several problems:

  • Streaking and Tailing: The compound adsorbs strongly and elutes slowly and unevenly, resulting in broad, tailing peaks that co-elute with impurities.[3][5][6]

  • Decomposition: The acidic nature of silica gel can catalyze the decomposition of sensitive boronic acids or the hydrolysis of boronic esters back to their corresponding acids.[5][7]

  • Irreversible Adsorption: In some cases, the product can get permanently stuck on the column, leading to significant yield loss.[8][9]

Q2: What are the common impurities I should expect with my crude boronic acid?

A2: Besides unreacted starting materials and reaction byproducts, two impurities are characteristic of boronic acids:

  • Boroxines (Trimeric Anhydrides): Boronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines. This equilibrium can complicate purification and NMR analysis, often causing broad peaks.[3]

  • Protodeborylation Products: This is the product where the C-B bond has been cleaved and replaced with a C-H bond. This can occur during the reaction or on the silica column.[3]

O BB OO B

>]; R1 [label="R", pos="0.5,1.5!"]; R2 [label="R", pos="2,0!"]; R3 [label="R", pos="-1,0!"]; H2O [label="+ 3 H₂O"]; }

"R-B(OH)2_2" -> Boroxine [label="⇌\n- 3 H₂O", dir=both]; } doteditor Caption: Equilibrium between a boronic acid and its boroxine anhydride.

Q3: Should I use the boronic acid directly, or is it better to purify its ester form (e.g., a pinacol ester)?

A3: Whenever possible, purifying the corresponding boronic ester is highly recommended. Boronic esters, especially pinacol (Bpin) and neopentyl glycol derivatives, are generally less polar, more stable on silica gel, and less prone to forming anhydrides.[2][3] They are often crystalline solids, making them easier to handle.[3] More robust esters, like the 1,1,2,2-tetraethylethylene glycol ester (Epin), have been specifically designed for enhanced stability on conventional silica gel.[10]

Troubleshooting Guide: Common Column Chromatography Issues

Problem 1: My boronic acid/ester is streaking badly or completely stuck at the top of the silica column.
Probable Cause Recommended Solution(s)
Strong Lewis Acid-Base Interaction with silica silanol groups.[4]1. Use Boric Acid-Treated Silica Gel: Deactivates the Lewis basic sites on the silica, preventing over-adsorption.[7][8][11] This is a highly effective and widely adopted technique. See Protocol 1 below.2. Add a Mobile Phase Modifier: Adding a small amount of a modifier like acetic acid can sometimes improve peak shape for boronic acids by competing for active sites on the silica.[12]3. Switch to an Alternative Stationary Phase: Neutral alumina can be a good alternative for purifying boronic esters and less polar acids.[12] For very polar compounds, reversed-phase (C18) chromatography may be an option, though care must be taken to avoid hydrolysis.[3][5]
Inappropriate Solvent System: The eluent is not strong enough to move the compound off the highly active stationary phase.1. Systematic Solvent Screening: Start with a non-polar solvent (e.g., Hexanes/Heptane) and gradually increase the polar co-solvent (e.g., Ethyl Acetate, Acetone).[8][12]2. Try Alternative Solvent Systems: For stubborn compounds, consider systems like Dichloromethane/Methanol or Hexanes/Isopropanol.[8][12]
Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel

This protocol is adapted from established literature procedures and is highly effective at mitigating the over-adsorption of boronic acids and their esters.[11]

Materials:

  • Standard flash silica gel

  • Boric acid (H₃BO₃)

  • Ethanol

Procedure:

  • In a round-bottom flask, create a slurry of silica gel in ethanol (e.g., 300 mL of silica in 550 mL of ethanol).

  • Add boric acid to the slurry (approximately 9-10 g of boric acid per 100 mL of silica gel).

  • Stir the suspension at room temperature for 2 hours.

  • Remove the ethanol and excess boric acid by filtration using a Büchner funnel.

  • Wash the impregnated silica gel thoroughly with fresh ethanol (3x volumes of the silica) to remove any unbound boric acid.

  • Dry the treated silica in a vacuum oven at 120-140 °C for 24-48 hours until it is a free-flowing powder. The silica is now ready for column packing.

Problem 2: My compound is decomposing on the column, leading to low recovery.
Probable Cause Recommended Solution(s)
Hydrolysis of Boronic Ester: The acidic silica surface and trace water in solvents can hydrolyze boronic esters back to the more polar (and more problematic) boronic acid.[7][9]1. Use Anhydrous Solvents: Ensure your chromatography solvents are dry.2. Work Quickly: Do not let the compound sit on the column for extended periods. Prepare the column, load the sample, and run the chromatography without delay.3. Use a More Stable Ester: If hydrolysis is persistent, consider using more sterically hindered and robust esters like Epin, which show greater stability on silica gel.[10]
Deboronylation: The C-B bond is cleaved on the acidic silica.1. Deactivate the Silica: Use boric acid-treated silica (see Protocol 1 ) or triethylamine-deactivated silica to create a less acidic environment.[9]2. Use Neutral Alumina: This stationary phase is less acidic than silica and can prevent decomposition of sensitive substrates.[12]
Problem 3: I can't separate my boronic acid from a very similar impurity.
Probable Cause Recommended Solution(s)
Co-elution of Boroxine: The boronic acid and its trimeric boroxine anhydride may elute together, appearing as a broad, inseparable peak.[3]1. "Wash" the Crude Product: Before chromatography, dissolve the crude material in a solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 1M HCl). This can help break up the boroxine back into the monomeric boronic acid. Ensure your desired compound is stable to these conditions.2. Use HPLC: For challenging separations, High-Performance Liquid Chromatography (HPLC), particularly with reversed-phase columns like C18, can offer superior resolution.[1]
Poor Resolution: The chosen chromatography conditions are insufficient to resolve the compounds.1. Derivatize to a Crystalline Solid: This is often the most effective solution. Convert the crude boronic acid into a derivative that has different physical properties, purify it, and then revert it back to the boronic acid. Common strategies include: - Diethanolamine (DEA) adducts: These often form crystalline solids that can be purified by recrystallization.[5][13] - Potassium Trifluoroborate (BF₃K) salts: These salts are typically stable, crystalline solids that are easily purified.[8]2. Recrystallization/Trituration: If your compound is a solid, even an impure one, attempting recrystallization or trituration from various solvent systems can be a powerful alternative or supplement to chromatography.[12][13][14]

// Node styles StartNode [label="Start: Crude Boronic Acid/Ester", fillcolor="#F1F3F4", fontcolor="#202124"]; QuestionNode [shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ActionNode [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; EndNode [label="Pure Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; FailNode [label="Consider Advanced\nDerivatization", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Workflow StartNode -> Q1 [label="Run TLC"]; Q1 [label="Streaking or\nStuck at Baseline?"];

Q1 -> Q2 [label="No"]; Q1 -> A1 [label="Yes"]; A1 [label="Use Boric Acid-Treated Silica\n(Protocol 1)\nOR\nSwitch to Neutral Alumina"]; A1 -> Q2;

Q2 [label="Good Separation\non TLC?"]; Q2 -> A2 [label="Yes"]; A2 [label="Run Flash Column\nChromatography"]; A2 -> Q3;

Q2 -> A3 [label="No"]; A3 [label="Optimize Solvent System\n(e.g., add modifier, try different solvents)"]; A3 -> Q2;

Q3 [label="Pure Fractions\nObtained?"]; Q3 -> EndNode [label="Yes"]; Q3 -> FailNode [label="No"]; } doteditor Caption: A decision workflow for troubleshooting boronic acid purification.

Advanced Strategies & Non-Chromatographic Alternatives

When standard column chromatography fails, a change in strategy is required.

Q4: My boronic acid is an oil and standard chromatography isn't working. What else can I do?

A4: This is a common and frustrating scenario. The best approach is to convert your oily boronic acid into a stable, crystalline solid for purification.

Derivatization_Workflow Crude Crude Oily Boronic Acid React React with Diethanolamine or KHF₂ Crude->React Isolate Isolate Crystalline DEA Adduct or BF₃K Salt React->Isolate Purify Recrystallize or Triturate Isolate->Purify PureInt Pure Intermediate Purify->PureInt Deprotect Hydrolyze back to Boronic Acid (e.g., aq. acid) PureInt->Deprotect PureFinal Pure Crystalline Boronic Acid Deprotect->PureFinal

  • Formation of Diethanolamine Adducts: Reacting the crude boronic acid with diethanolamine can produce a stable, zwitterionic adduct that is often a crystalline solid. This solid can be easily purified by recrystallization or simple washing, after which the pure boronic acid can be liberated by treatment with aqueous acid.[5][13]

  • Conversion to Potassium Trifluoroborate (BF₃K) Salts: Treatment with KHF₂ converts the boronic acid to its corresponding trifluoroborate salt. These salts are typically air-stable, crystalline solids that are much easier to handle and purify than the parent boronic acids.[8]

Q5: Can I avoid chromatography altogether?

A5: Yes, in some cases.

  • Recrystallization: If your crude product is a solid and contains impurities with different solubility profiles, recrystallization is often superior to chromatography for achieving high purity.[12][13][15] Experiment with a range of solvents, from non-polar (hexanes, toluene) to polar (ethyl acetate, acetone, water).[12][14]

  • Acid-Base Extraction: Boronic acids are acidic and can be extracted into a basic aqueous solution (e.g., dilute NaOH), leaving non-acidic impurities in the organic layer. The aqueous layer can then be re-acidified and the pure boronic acid extracted back into an organic solvent.[3][16] This method is effective but may not work if your impurities are also acidic or basic.

References

Technical Support Center: Synthesis with Unstable Heterocyclic Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of unstable heterocyclic boronic acids in synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with these versatile yet often temperamental reagents. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the success and reproducibility of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions that arise when working with unstable heterocyclic boronic acids.

Q1: What are the primary reasons for the instability of my heterocyclic boronic acid?

Heterocyclic boronic acids are susceptible to several degradation pathways, primarily:

  • Protodeboronation: This is the most common decomposition pathway, involving the cleavage of the carbon-boron (C-B) bond and its replacement with a carbon-hydrogen (C-H) bond.[1][2] This process is often accelerated by factors prevalent in cross-coupling reactions, such as heat, the presence of a base, or the palladium catalyst itself.[2][3][4]

  • Oxidation: The boronic acid moiety can be oxidized, particularly in the presence of air, converting it to a hydroxyl group (a phenol in the case of aryl boronic acids) and boric acid.[2][5]

  • Trimerization (Dehydration): Boronic acids can undergo dehydration to form cyclic trimers known as boroxines.[2][6] While this is often a reversible process, it can complicate reaction stoichiometry and reproducibility.[2][7]

Q2: Why are some heterocyclic boronic acids more unstable than others?

Instability is highly dependent on the structure of the heterocycle.

  • 2-Substituted Heterocycles: Boronic acids where the boron moiety is at the 2-position of a heterocycle (e.g., 2-pyridyl, 2-furyl, 2-thienyl, 2-pyrrolyl) are notoriously unstable.[2][3][8] This is often due to the electronic properties of the heteroatom and its proximity to the C-B bond, which can facilitate protodeboronation.[1] For example, 2-pyridylboronic acid undergoes rapid protodeboronation under neutral or basic conditions.[1][9]

  • Electron-Deficient Heterocycles: Heterocycles with electron-withdrawing groups can also exhibit increased instability.

Q3: My Suzuki-Miyaura coupling reaction with a heterocyclic boronic acid is failing or giving low yields. How can I tell if reagent instability is the culprit?

Low yields are a classic symptom of boronic acid decomposition.[2] The rate of decomposition can compete with or even outpace the rate of the desired cross-coupling reaction.[3][8]

Diagnostic Steps:

  • Analyze the Crude Reaction Mixture: Use LC-MS or GC-MS to look for the protodeboronated side product (the heterocycle with a hydrogen where the boronic acid was).

  • Monitor Boronic Acid Purity: Before starting your reaction, check the purity of your boronic acid, especially if it has been stored for a while. A simple ¹H NMR can reveal the presence of the protodeboronated species.

  • Run a Control Reaction: Set up a control experiment under your reaction conditions (base, solvent, temperature) but without the coupling partner and catalyst. Monitor the disappearance of the boronic acid over time to gauge its stability under the reaction parameters.

II. Troubleshooting Guide: From Storage to Reaction

This section provides a systematic approach to mitigate instability at every stage of your workflow.

Problem 1: Boronic Acid Decomposition During Storage

Many heterocyclic boronic acids have a limited shelf-life, even as solids.[3][6][8]

Root Causes:
  • Exposure to atmospheric moisture and oxygen.

  • Inappropriate storage temperature.

Solutions & Protocols:
ParameterRecommended ConditionRationale
Temperature Refrigerator (2-8 °C). For highly unstable compounds, freezer (-20 °C) is recommended.[10]Slows down decomposition kinetics.
Atmosphere Store under an inert atmosphere (argon or nitrogen).[10]Protects against moisture- and oxygen-driven degradation.[6]
Hydration State Store in a slightly moist state.[6]Anhydrous boronic acids can form boroxines, which may be more prone to autoxidation. A small amount of coordinated water can protect the boron center.[6]
Problem 2: Low Yields and Side Products in Suzuki-Miyaura Coupling

This is the most frequent challenge, directly linked to the in-situ decomposition of the boronic acid.[3]

Root Causes:
  • Rapid protodeboronation under basic reaction conditions.[11]

  • Slow transmetalation step, allowing decomposition to become the dominant pathway.

  • Incompatibility with certain catalysts or bases.

Solutions & Protocols:

The core strategy is to either stabilize the boronic acid or to ensure the rate of cross-coupling is significantly faster than the rate of decomposition.

For particularly unstable systems, using a more stable derivative is often the most reliable solution. These surrogates protect the boronic acid functionality and release the active species under the reaction conditions.

SurrogateStructureKey Advantages
Pinacol Esters R-B(O₂C₂Me₄)More stable to chromatography and storage than boronic acids.[7][12]
MIDA Boronates R-B(MIDA)Exceptionally stable, air-stable solids that allow for "slow-release" of the boronic acid.[3][8][9]
Trifluoroborates [R-BF₃]KCrystalline, air-stable solids that act as a protected form of the boronic acid.[10]
DABO Boronates R-B(OCH₂CH₂)₂NHAir- and water-stable adducts that can be used directly in coupling reactions and stored at room temperature.[7]

G cluster_0 Problem: Unstable Boronic Acid cluster_1 Solution: Stabilization Strategy UnstableBA Unstable Heterocyclic Boronic Acid Pinacol Pinacol Ester UnstableBA->Pinacol Esterification MIDA MIDA Boronate UnstableBA->MIDA Complexation (N-methyliminodiacetic acid) BF3K Trifluoroborate UnstableBA->BF3K Salt Formation (KHF₂) DABO DABO Boronate UnstableBA->DABO Complexation (Diethanolamine) Suzuki Successful Suzuki-Miyaura Coupling Pinacol->Suzuki Hydrolysis (in situ) MIDA->Suzuki Slow Release (aq. base) BF3K->Suzuki Hydrolysis (in situ) DABO->Suzuki Hydrolysis (in situ)

The use of N-methyliminodiacetic acid (MIDA) boronates is a powerful general solution for unstable boronic acids.[3][8][9] MIDA boronates are bench-stable solids that can be slowly hydrolyzed in situ to release the reactive boronic acid at a controlled rate. This keeps the instantaneous concentration of the unstable boronic acid low, minimizing decomposition while allowing the cross-coupling to proceed.[3][13]

Experimental Protocol: Slow-Release Suzuki-Miyaura Coupling [3]

  • To a reaction vessel, add the aryl halide (1.0 equiv), MIDA boronate (1.2 equiv), Pd(OAc)₂ (5 mol %), SPhos (10 mol %), and K₃PO₄ (7.5 equiv).

  • Purge the vessel with an inert gas (argon or nitrogen).

  • Add degassed 5:1 dioxane/H₂O to achieve a concentration of 0.07 M with respect to the aryl halide.

  • Heat the reaction mixture to 60 °C and stir for 6 hours.

  • Cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Note: Reaction conditions, including ligand, base, and temperature, may require optimization for specific substrates.

If using the free boronic acid is necessary, the goal is to accelerate the catalytic cycle to outcompete decomposition.

  • Use a High-Activity Precatalyst: Modern palladium precatalysts can generate the active Pd(0) species rapidly at room temperature. This allows the coupling of unstable boronic acids that would otherwise decompose under the higher temperatures and longer reaction times required for catalyst activation from older sources like Pd(OAc)₂ or Pd₂(dba)₃.[14]

  • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that promote fast oxidative addition and reductive elimination.[7][8]

  • Base Selection: The choice of base is critical. While a base is necessary for transmetalation, strong bases can accelerate protodeboronation.[11] Weaker bases like K₃PO₄ or K₂CO₃ are often preferred over NaOH or KOH. The pH of the reaction medium is a key factor in the mode and rate of protodeboronation.[1][15]

Problem 3: Difficulty in Purification

Boronic acids can be challenging to purify via standard methods.

Root Causes:
  • Polarity makes them streak or stick on silica gel.[16]

  • Decomposition on the column.[16]

  • Co-elution with boroxine anhydrides or other impurities.

Solutions & Protocols:
MethodDescriptionWhen to Use
Recrystallization Can be effective for crystalline solids. Solvents like hot water, ethanol, benzene, or ethyl acetate can be tried.[17][18]When the boronic acid is the major component and impurities have different solubility profiles.
Acid/Base Extraction Exploit the Lewis acidic nature of the boronic acid. Extract into a basic aqueous solution (e.g., dilute NaOH), wash the aqueous layer with an organic solvent to remove non-acidic impurities, then re-acidify and extract the pure boronic acid back into an organic solvent.[16][19]For removing non-polar or neutral impurities. May not work well if the boronic acid or impurities have other acidic/basic functional groups.[16]
Derivatization Convert the crude boronic acid to a more stable, easily purified derivative (like a diethanolamine adduct), purify the derivative, and then hydrolyze it back to the pure boronic acid.[16][17][18]When direct purification is intractable. The diethanolamine adducts are often crystalline and can be isolated by filtration.[7][18]
Specialized Chromatography Reversed-phase (C18) chromatography can sometimes be successful.[16] Specialized silica-based scavengers (e.g., SiliaBond Diol) can also be used to selectively bind and remove boronic acids from a reaction mixture.[20]When standard normal-phase chromatography fails.

G Start Crude Boronic Acid Mixture IsCrystalline Is the desired product a crystalline solid? Start->IsCrystalline Recrystallize Attempt Recrystallization IsCrystalline->Recrystallize Yes AcidBase Is the impurity profile suitable for extraction? IsCrystalline->AcidBase No Recrystallize->AcidBase Failure PureProduct Pure Boronic Acid Recrystallize->PureProduct Success Extraction Perform Acid/Base Extraction AcidBase->Extraction Yes Derivatize Consider Purification via Derivatization (e.g., DABO adduct) AcidBase->Derivatize No Extraction->Derivatize Failure Extraction->PureProduct Success Chromatography Attempt Specialized Chromatography (Reversed-Phase, Scavenger Resin) Derivatize->Chromatography Chromatography->PureProduct Success Impure Product still impure Chromatography->Impure Failure

III. Analytical Considerations

Proper analysis is key to diagnosing issues with unstable boronic acids.

  • NMR Spectroscopy (¹H, ¹¹B): Useful for assessing the purity of the starting material and identifying the protodeboronated byproduct.

  • LC-MS: The preferred method for monitoring reaction progress and identifying byproducts. Ultra-high performance liquid chromatography (UHPLC) coupled with mass spectrometry can provide rapid and sensitive analysis.[21][22] Care must be taken during sample preparation, as standard reversed-phase conditions can promote hydrolysis of boronate esters to the corresponding boronic acid.[23]

  • GC-MS: Can be used if the boronic acid or its byproducts are volatile or can be derivatized to improve volatility.[24]

By understanding the inherent instability of certain heterocyclic boronic acids and proactively applying these storage, handling, and reaction strategies, researchers can significantly improve the reliability and success of their synthetic endeavors.

References

troubleshooting low yields in Friedländer or Combes quinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Friedländer and Combes reactions. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve issues leading to low yields. This document is structured to be a self-validating system, grounding its recommendations in established chemical principles and authoritative literature.

Part 1: The Friedländer Quinoline Synthesis

The Friedländer synthesis is a cornerstone reaction that constructs the quinoline scaffold through the condensation of an o-aminoaryl aldehyde or ketone with a carbonyl compound possessing a reactive α-methylene group.[1][2][3] The reaction can be catalyzed by acids or bases, with the choice of catalyst being a critical determinant of success.[1][4]

Frequently Asked Questions & Troubleshooting Guide (Friedländer)

Q1: My Friedländer reaction has failed to initiate or resulted in a negligible yield. What are the primary checkpoints?

A1: When facing a low or zero yield, a systematic review of three core areas is essential:

  • Starting Material Integrity: The purity of the o-aminoaryl aldehyde/ketone and the methylene component is paramount. The o-aminoaryl carbonyls can be unstable and prone to degradation, especially under harsh conditions.[5] Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS) before commencing the synthesis.

  • Catalyst Choice & Concentration: The reaction is highly sensitive to the catalyst. If a standard Brønsted acid (e.g., p-toluenesulfonic acid) or base (e.g., KOH) is ineffective, consider screening alternatives.[6] Lewis acids (e.g., ZnCl₂, In(OTf)₃) or modern catalysts like molecular iodine or ionic liquids have proven highly effective, sometimes under milder conditions.[4][6][7]

  • Reaction Conditions (Temperature & Solvent): While heating is common, excessive temperatures can lead to decomposition.[5][6] Conversely, some modern, highly active catalysts can facilitate the reaction at ambient temperatures.[6] The solvent choice is also critical; polar aprotic solvents are often used for acidic conditions, while non-polar solvents are suitable for base-mediated reactions.[1] Recent studies have also shown that catalyst-free reactions in water can be highly efficient.[8]

Q2: My reaction mixture is complex, showing multiple spots on TLC, and the desired product yield is low. What are the likely side reactions?

A2: The most prevalent side reaction, particularly under basic catalysis, is the aldol self-condensation of the ketone reactant (the one providing the α-methylene group).[1][6] This competing pathway consumes your starting material and complicates purification.

  • Mitigation Strategy 1 (Procedural): Instead of adding all reactants at once, try a slow, controlled addition of the ketone to the reaction mixture. This keeps its instantaneous concentration low, disfavoring the bimolecular self-condensation.[6]

  • Mitigation Strategy 2 (Catalyst Change): Switch from a base to an acid catalyst. The aldol condensation is less favorable under acidic conditions, which will favor the desired Friedländer pathway.[6]

  • Mitigation Strategy 3 (Substrate Modification): To completely circumvent aldol side reactions, consider using an imine analog of the o-aminoaryl ketone instead of the ketone itself.[1]

Q3: I am using an unsymmetrical ketone, which is leading to a mixture of regioisomers. How can I control the regioselectivity?

A3: This is a well-documented challenge in Friedländer synthesis.[9][10] The formation of one regioisomer over another is a function of kinetic versus thermodynamic control and can be influenced by several factors:

  • Catalyst Selection: The choice of catalyst can profoundly influence the regiochemical outcome. The use of specific amine catalysts or ionic liquids has been shown to favor the formation of a single regioisomer.[1][9]

  • Substrate Modification: A clever strategy involves temporarily modifying the substrate. Introducing a phosphoryl group on one α-carbon of the ketone can effectively "block" it, directing the cyclization to the other side.[1][9]

  • Optimizing Reaction Conditions: Systematically varying the reaction temperature and solvent can shift the equilibrium and favor one isomer.[9]

Q4: The reaction is extremely slow, requiring several days for completion. How can I accelerate it?

A4: While the reaction can proceed at room temperature, it is often impractically slow.[11]

  • Microwave Irradiation: This is a highly effective method for accelerating the synthesis. Reactions that take days under conventional heating can often be completed in minutes at elevated temperatures (e.g., 160 °C) using microwave assistance, often with excellent yields.[11]

  • Solvent-Free Conditions: Heating the neat reactants with a catalyst like p-toluenesulfonic acid or iodine can dramatically increase the reaction rate.[1][7]

  • Stronger Catalysts: Employing more potent catalysts, such as trifluoroacetic acid, can increase the reaction rate, although care must be taken to avoid substrate decomposition.[4]

Troubleshooting Workflow: Friedländer Synthesis

G Start Low Yield in Friedländer Synthesis SideRxns Competing Side Reactions Start->SideRxns PoorReactivity Poor Substrate Reactivity Start->PoorReactivity SuboptimalCond Suboptimal Conditions Start->SuboptimalCond RegioIssue Regioselectivity Issues (Unsymmetrical Ketone) Start->RegioIssue Aldol Aldol Self-Condensation SideRxns->Aldol Decomp Substrate Decomposition SideRxns->Decomp Purity Impure Starting Materials PoorReactivity->Purity Catalyst Wrong Catalyst PoorReactivity->Catalyst SuboptimalCond->Catalyst Temp Incorrect Temperature SuboptimalCond->Temp Solvent Inappropriate Solvent SuboptimalCond->Solvent Sol_Regio Use Directing Groups Screen Ionic Liquid Catalysts RegioIssue->Sol_Regio Sol_Aldol Switch to Acid Catalyst Slow Ketone Addition Aldol->Sol_Aldol Sol_Decomp Use Milder Conditions Lower Temperature Decomp->Sol_Decomp Sol_Purity Verify Purity (NMR, GC) Re-purify Reagents Purity->Sol_Purity Sol_Catalyst Screen Lewis Acids Try Iodine or Ionic Liquids Catalyst->Sol_Catalyst Sol_Temp Optimize Temperature Consider Microwave Temp->Sol_Temp Sol_Solvent Screen Solvents Try Solvent-Free Solvent->Sol_Solvent

Caption: Troubleshooting logic for the Friedländer synthesis.

Data Summary: Catalyst and Condition Effects
Catalyst SystemTypical ConditionsExpected OutcomeKey AdvantagesReference
KOH (Base)Reflux in EthanolModerate YieldsSimple, classic method.[6]
p-TsOH (Acid)Reflux in TolueneModerate to Good YieldsMinimizes aldol side reactions.[4][6]
Lewis Acids (e.g., ZnCl₂)VariesGood YieldsEffective for many substrates.[4][6]
Iodine (I₂)Solvent-free, 80-100°CGood to Excellent YieldsMild, efficient, and inexpensive.[7][12]
Acetic Acid + Microwave160°C, 5-10 minExcellent YieldsExtremely rapid reaction times.[11]

Note: Yields are substrate-dependent. This table serves as a general guide.

Key Experimental Protocol: Base-Catalyzed Friedländer Synthesis

This protocol is adapted from established methodologies.[6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the 2-aminoaryl ketone (1.0 mmol) in ethanol (10 mL).

  • Reagent Addition: Add the compound containing the α-methylene group (e.g., ethyl acetoacetate, 1.1 mmol) to the solution. Follow this with the addition of the base catalyst (e.g., potassium hydroxide, 0.2 mmol, 20 mol%).

  • Reaction Execution: Heat the mixture to reflux. Monitor the reaction's progress by taking aliquots and analyzing them via Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed (as indicated by TLC), cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the catalyst. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Part 2: The Combes Quinoline Synthesis

The Combes synthesis is another powerful method for creating the quinoline core, involving the acid-catalyzed condensation of an aniline with a β-diketone.[10][13] The mechanism proceeds through a Schiff base intermediate, which then undergoes an acid-catalyzed cyclization and dehydration.[13] The cyclization is the rate-determining step.[13]

Frequently Asked Questions & Troubleshooting Guide (Combes)

Q1: My Combes synthesis is giving a very low yield. What are the most critical parameters to investigate?

A1: Low yields in the Combes reaction typically stem from two main issues: incomplete initial condensation or failure of the subsequent cyclization step.[9]

  • Catalyst Efficacy: The acid catalyst is not just a catalyst; it's also the dehydrating agent required for the ring closure. Concentrated sulfuric acid is traditional but can cause charring.[13] If you observe decomposition, consider a more effective and milder dehydrating agent like polyphosphoric acid (PPA) or a polyphosphoric ester (PPE) .[9][13] These reagents often provide cleaner reactions and higher yields.[13]

  • Water Removal: The reaction generates water during both enamine formation and the final dehydration. If water is not effectively sequestered or removed by the acid, it can inhibit the reaction progress. Using a strong dehydrating acid is crucial.

Q2: The reaction is not working with my substituted aniline. Are there electronic or steric limitations?

A2: Yes, the nature of the aniline substrate is critical.

  • Electronic Effects: The final cyclization is an electrophilic aromatic substitution. Therefore, anilines bearing strong electron-withdrawing groups (e.g., -NO₂) can deactivate the aromatic ring to the point that the cyclization fails to occur.[14][15]

  • Steric Hindrance: The rate-determining step is the annulation (ring formation).[13] Significant steric bulk on the aniline (e.g., ortho-substituents) or on the β-diketone can sterically hinder the conformation required for cyclization, drastically reducing the reaction rate and overall yield.[9][13] If possible, choosing less sterically hindered starting materials is advisable.[9]

Q3: I am getting a mixture of regioisomers. How do substituents on the aniline and diketone direct the cyclization?

A3: The final product is determined by which carbonyl of the β-diketone the aniline ring attacks during cyclization. This is governed by a combination of steric and electronic factors.[13]

  • Steric Control: Increasing the steric bulk of an R group on the β-diketone will generally direct the cyclization away from that group.[13]

  • Electronic Control: The electronic nature of substituents on the aniline also plays a key role. For example, in the synthesis of trifluoromethyl-quinolines, methoxy-substituted anilines (electron-donating) tend to favor the formation of 2-CF₃-quinolines. In contrast, chloro- or fluoro-substituted anilines (electron-withdrawing) lead to the 4-CF₃ regioisomer as the major product.[13]

Troubleshooting Workflow: Combes Synthesis

G Start Low Yield in Combes Synthesis Cyclization Incomplete Cyclization Start->Cyclization Sterics Steric Hindrance Start->Sterics CatalystIssue Catalyst Issues Start->CatalystIssue DeactivatedRing Deactivated Aniline Ring (e.g., -NO₂ group) Cyclization->DeactivatedRing BulkySubstrates Bulky Groups on Aniline or Diketone Sterics->BulkySubstrates IneffectiveCatalyst Ineffective Dehydration CatalystIssue->IneffectiveCatalyst Decomposition Charring/Decomposition (Harsh Acid) CatalystIssue->Decomposition Sol_Deactivated Use Aniline with Less Deactivating Groups DeactivatedRing->Sol_Deactivated Sol_Sterics Select Less Hindered Starting Materials BulkySubstrates->Sol_Sterics Sol_Catalyst Use PPA or PPE for Better Dehydration IneffectiveCatalyst->Sol_Catalyst Sol_Decomp Switch from H₂SO₄ to PPA or other mild acids Decomposition->Sol_Decomp

Caption: Troubleshooting logic for the Combes synthesis.

Key Experimental Protocol: Combes Synthesis using Polyphosphoric Acid (PPA)

This protocol is a modern variation designed to improve upon the classic sulfuric acid method.[13]

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, add the aniline (1.0 equiv) and the β-diketone (1.0 equiv).

  • Catalyst Addition: Carefully add polyphosphoric acid (PPA) to the mixture with stirring. PPA is highly viscous, so ensure adequate mixing. The amount of PPA should be sufficient to act as both the solvent and the catalyst (typically 5-10 times the weight of the aniline).

  • Reaction Execution: Heat the reaction mixture, typically to 100-140°C, with vigorous stirring. Monitor the progress of the reaction by TLC (a small aliquot can be carefully quenched into a basic aqueous solution and extracted for analysis).

  • Work-up: After the reaction is complete, cool the mixture to about 60-80°C. Very carefully and slowly, pour the viscous mixture onto crushed ice in a large beaker. This quenching step is highly exothermic and should be done with caution in a fume hood.

  • Neutralization & Extraction: Stir the aqueous slurry until all the PPA has dissolved. Basify the acidic solution by the slow addition of a concentrated base (e.g., 50% NaOH or solid K₂CO₃) until the pH is > 9. The product may precipitate as a solid or can be extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic extracts, concentrate, and purify the crude product via column chromatography or recrystallization.

References

Validation & Comparative

A Senior Application Scientist's Guide to Organoboron Stability: Comparing Boronic Acids, Boronic Esters, and Trifluoroborates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in synthetic chemistry and drug development, the choice of an organoboron reagent is a critical decision that dictates the efficiency, reproducibility, and scalability of a synthetic route. While often grouped, boronic acids, boronic esters, and organotrifluoroborates exhibit vastly different stability profiles that have profound practical implications. This guide provides an in-depth, objective comparison of these three classes of reagents, grounded in mechanistic principles and experimental data, to empower you to make the most informed selection for your specific application.

The Fundamental Trade-Off: Reactivity vs. Stability

The core difference between these organoboron reagents lies in a classic chemical trade-off.[1]

  • Boronic Acids (R-B(OH)₂): These are generally the most reactive species in common cross-coupling reactions like the Suzuki-Miyaura coupling.[1] Their Lewis acidic nature and the presence of hydroxyl groups facilitate the crucial transmetalation step with the metal catalyst.[1] However, this high reactivity is coupled with inherent instability, making them susceptible to several decomposition pathways.[1][2]

  • Boronic Esters (R-B(OR)₂): By converting the hydroxyl groups into esters—most commonly with diols like pinacol—the boron center becomes sterically and electronically shielded. This results in a significant enhancement in stability, rendering them as often crystalline, easily purified, and storable solids.[1][3] This stability comes at the cost of reduced reactivity, as many esters are believed to require in situ hydrolysis back to the parent boronic acid to enter the catalytic cycle.[1]

  • Potassium Organotrifluoroborates (K[R-BF₃]): These salts represent a "protected" form of boronic acids. The tetracoordinate boron atom, bonded to three electronegative fluorine atoms, is exceptionally stable and non-Lewis acidic.[4][5] They are highly stable to air, moisture, and oxidation, offering a superb shelf-life.[6][7][8] Their utility in synthesis relies on a "slow-release" mechanism, where under specific reaction conditions (typically aqueous base), they hydrolyze to generate the active boronic acid in low concentrations, which can minimize side reactions.[5][9][10]

Hydrolytic Stability: The Role of Water

Hydrolysis is a central process for all three classes, either as a degradation pathway or a necessary activation step.

Boronic Acids

Free boronic acids exist in a pH-dependent equilibrium in aqueous media. The neutral, trigonal form is in equilibrium with the anionic, tetrahedral boronate species. While not a decomposition pathway itself, this equilibrium is crucial as the boronate form is often implicated in base-catalyzed degradation.[11]

Boronic Esters

The hydrolytic stability of boronic esters is highly dependent on the structure of the diol used for protection.

  • Pinacol Esters (Bpin): These are the most common but are still susceptible to hydrolysis, especially under acidic or basic conditions.[2] Their stability is often sufficient for purification by chromatography but may not be adequate for long-term storage in protic solvents.

  • Sterically Hindered Esters: Using bulkier diols, such as pinanediol or (1,1′-bicyclohexyl)-1,1′-diol, can dramatically increase hydrolytic stability.[12][13]

  • N-Coordinated Esters: Esters formed with diols containing a tertiary amine, like diethanolamine or N-methyliminodiacetic acid (MIDA), exhibit exceptional stability due to the formation of an intramolecular dative B-N bond. This tetracoordinate structure protects the boron from hydrolysis.

Potassium Trifluoroborates

Trifluoroborates are remarkably stable to hydrolysis under neutral pH.[9] This stability is a key advantage for handling and storage. However, for them to be active in cross-coupling, hydrolysis is required. This process is typically promoted by a base (like Cs₂CO₃ or K₂CO₃) and water, which slowly breaks the strong B-F bonds to release the boronic acid.[10] The rate of this release can vary dramatically depending on the organic substituent, a factor that must be considered during reaction optimization.[10]

G cluster_0 Boronic Acid cluster_1 Boronic Ester (Pinacol) cluster_2 Trifluoroborate Salt BA R-B(OH)₂ Boronate [R-B(OH)₃]⁻ BA->Boronate + OH⁻ Boronate->BA + H⁺ BE R-B(pin) BA2 R-B(OH)₂ BE->BA2 + 2 H₂O (Acid/Base) TFB K⁺[R-BF₃]⁻ BA3 R-B(OH)₂ TFB->BA3 + 2 H₂O (Base Mediated) note Slow Release

Fig 1. Comparative Hydrolysis and Activation Pathways.

Oxidative and Chemical Decomposition

Beyond hydrolysis, protodeboronation and oxidation are the most common and destructive decomposition pathways, primarily affecting boronic acids.

  • Protodeboronation: This is the protonolysis of the carbon-boron bond, replacing it with a C-H bond and effectively destroying the reagent.[11] It is a well-known side reaction in many cross-coupling protocols, particularly under aqueous basic conditions or with certain heteroaromatic boronic acids that can form reactive zwitterionic intermediates.[11]

  • Oxidative Deboronation: The empty p-orbital on the trigonal boron of a boronic acid is susceptible to nucleophilic attack by reactive oxygen species (ROS).[14] This leads to an irreversible conversion of the boronic acid to an alcohol (or phenol) and boric acid.[14] In biological contexts, this degradation can be as rapid as the oxidation of thiols.[14][15]

Boronic esters and trifluoroborates provide significant protection against these pathways. By shielding the boron center (esterification) or by eliminating the empty p-orbital and Lewis acidity (trifluoroborate formation), they render the C-B bond far more robust.[4][5][16] Trifluoroborates are particularly stable to oxidative conditions.[5]

G cluster_0 Protected Forms (Stable) cluster_1 Active/Unstable Form cluster_2 Decomposition Products BE Boronic Ester R-B(OR)₂ BA Boronic Acid R-B(OH)₂ BE->BA Hydrolysis TFB Trifluoroborate K⁺[R-BF₃]⁻ TFB->BA Hydrolysis Proto Protodeboronation R-H BA->Proto [H⁺] Oxid Oxidation R-OH BA->Oxid [O] Boroxine Dehydration (RBO)₃ BA->Boroxine -H₂O

Fig 2. Primary Decomposition Pathways of Boronic Acids.

Solid-State and Shelf-Life Stability

For practical laboratory use, the physical form and long-term stability of a reagent are paramount.

  • Boronic Acids: Many are crystalline solids, but they are prone to dehydration to form cyclic trimer anhydrides known as boroxines.[17][18] This process releases water and means that a supposedly pure sample of boronic acid is often an equilibrium mixture of the acid and its boroxine, complicating accurate stoichiometry.[17] Some boronic acids, particularly certain heteroaryl derivatives, are notoriously unstable and can decompose significantly even when stored neat under inert gas.

  • Boronic Esters and Trifluoroborates: These derivatives excel in this regard. They are almost always stable, free-flowing, crystalline solids that do not form anhydrides.[1][3][8] This physical stability allows for easy and accurate weighing, simplifies handling, and ensures a long shelf-life, often for years, without special precautions beyond a sealed container.[4][6]

Comparative Stability Data Summary

The following table summarizes the relative stability of the three classes of organoboron reagents.

Stability ParameterBoronic AcidsBoronic Esters (e.g., Pinacol)Potassium Trifluoroborates
Hydrolytic Stability Low (Exists in equilibrium in H₂O)Moderate (Hydrolyzes under acid/base; stability is diol-dependent)[2]Very High (Requires specific conditions, e.g., base, for hydrolysis)[9][10]
Oxidative Stability Low (Susceptible to oxidative deboronation)[14][16]Moderate (Esterification offers modest protection)[16]High (Tetracoordinate boron is resistant to oxidation)[5]
Protodeboronation Risk High (Especially under basic conditions or for certain structures)[11]Moderate (Requires prior hydrolysis to boronic acid)Low (Requires prior hydrolysis; slow release minimizes concentration of active acid)[5]
Solid-State Stability Low to Moderate (Prone to boroxine formation, affecting stoichiometry)[17][18]High (Stable, crystalline solids)[1]Very High (Stable, crystalline solids)[4][6]
Shelf-Life Poor to ModerateGoodExcellent (Can be stored indefinitely)[4][17]

Experimental Protocol: Assessing Hydrolytic Stability via ¹H NMR

This protocol provides a robust method for directly comparing the hydrolytic stability of a boronic acid, a pinacol ester, and a trifluoroborate salt.

Objective: To quantify the rate of decomposition (protodeboronation) of three representative arylboron compounds in a buffered aqueous/organic solution at elevated temperature.

Materials:

  • Arylboronic Acid (e.g., 4-methoxyphenylboronic acid)

  • Arylboronic Acid Pinacol Ester (e.g., 4-methoxyphenylboronic acid pinacol ester)

  • Potassium Aryltrifluoroborate (e.g., Potassium 4-methoxyphenyltrifluoroborate)

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene)

  • D₂O

  • DMSO-d₆

  • pH 10 Buffer (e.g., NaHCO₃/Na₂CO₃ in D₂O)

  • NMR tubes, temperature-controlled NMR spectrometer.

Methodology:

  • Stock Solution Preparation:

    • Prepare a stock solution of the internal standard (IS) in DMSO-d₆ of a known concentration (e.g., 50 mM). The causality here is that an IS is crucial for accurate quantification as it is chemically inert under the reaction conditions and its concentration remains constant.

  • Sample Preparation (Perform for each boron reagent):

    • In a clean vial, accurately weigh a sample of the boron reagent (e.g., 0.1 mmol).

    • Add a precise volume of the internal standard stock solution (e.g., 200 µL).

    • Add DMSO-d₆ to bring the total volume to 400 µL. Mix until fully dissolved.

    • Transfer this solution to an NMR tube.

  • Initiation of Hydrolysis and Data Acquisition:

    • Add 200 µL of the D₂O buffer (pH 10) to the NMR tube. The choice of a basic buffer is to simulate conditions often used in Suzuki-Miyaura coupling, which are known to promote protodeboronation.

    • Immediately cap, invert to mix, and place the sample in the NMR spectrometer pre-heated to a set temperature (e.g., 60 °C).

    • Acquire a ¹H NMR spectrum at t=0 and then at regular intervals (e.g., every 30 minutes for 8 hours). This time-course analysis is essential for determining reaction kinetics.

  • Data Analysis:

    • For each spectrum, identify a clean, well-resolved proton signal for the arylboron reagent, the protodeboronated product (e.g., anisole), and the internal standard.

    • Integrate these three signals.

    • Calculate the concentration of the remaining arylboron reagent at each time point (t) relative to the constant concentration of the internal standard using the formula: [Arylboron]t = (Integral_Arylboron / Integral_IS) * [IS]_initial

    • Plot the percentage of remaining arylboron reagent vs. time for each of the three compounds.

Self-Validating Interpretation: The resulting plots will directly and visually compare the stability of the three reagents under identical, challenging conditions. You will expect to see a rapid decay for the boronic acid, a slower decay for the boronic ester (which may show a lag phase as it first hydrolyzes), and minimal to no decay for the trifluoroborate over the course of the experiment. This provides undeniable, quantitative evidence for their relative stabilities.

Conclusion and Expert Recommendations

The choice between a boronic acid, boronic ester, or trifluoroborate is not a matter of which is "best," but which is most appropriate for the task at hand.

  • Choose a Boronic Acid when:

    • Maximizing reaction rate is the primary goal.

    • The reagent is to be used immediately after synthesis or purchase.

    • The substrate is not prone to side reactions that could be exacerbated by the boronic acid's instability.

  • Choose a Boronic Ester (e.g., Pinacol) when:

    • Stability during purification (chromatography), handling, and long-term storage is critical.[1][3]

    • High purity of the starting material is essential.

    • The reaction is part of a multi-step synthesis or an automated workflow where reagent robustness is paramount.

  • Choose a Potassium Trifluoroborate when:

    • You require the utmost stability for challenging, multi-step syntheses where the boron moiety must survive harsh conditions.[19]

    • You are working with substrates that are prone to side reactions like homocoupling or premature protodeboronation; the "slow-release" nature of the trifluoroborate can provide a crucial advantage.[5][10]

    • Precise and reliable stoichiometry is non-negotiable.[5][17]

By understanding the distinct stability profiles and the underlying chemical principles, researchers can mitigate common failure points in organoboron chemistry, leading to more robust, reproducible, and successful synthetic outcomes.

References

A Senior Application Scientist’s Guide to C-C Coupling Partners: Evaluating Alternatives to (7-Fluoro-2-methylquinolin-8-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For professionals engaged in the intricate art of molecule-building, particularly in the pharmaceutical and agrochemical sectors, the creation of carbon-carbon (C-C) bonds is a foundational act. Among the myriad of scaffolds employed to probe biological systems, the quinoline moiety stands out for its prevalence in bioactive compounds. The Suzuki-Miyaura cross-coupling reaction has become the undisputed workhorse for forging C-C bonds, prized for its functional group tolerance and reliability.

In this context, reagents like (7-Fluoro-2-methylquinolin-8-yl)boronic acid are invaluable for introducing this specific, functionalized quinoline unit. However, reliance on a single class of reagents can be limiting. Boronic acids, for all their utility, present inherent challenges related to stability, purification, and stoichiometry.[1] This guide provides a comprehensive comparison of viable alternatives, moving beyond a simple list to explain the causality behind experimental choices. We will explore more stable boron-based reagents and fundamentally different, non-boron-dependent strategies, empowering you to select the optimal tool for your specific synthetic challenge.

The Benchmark: Understanding this compound

Boronic acids are the traditional and most widely used organoboron component in Suzuki-Miyaura couplings. Their reactivity is well-understood, and a vast literature supports their application. However, their practical use is often hampered by several factors:

  • Instability: The tricoordinate boron atom possesses a vacant p-orbital, making it susceptible to decomposition pathways like protodeboronation (cleavage of the C-B bond).[1][2]

  • Boroxine Formation: Boronic acids can readily dehydrate to form cyclic trimeric anhydrides called boroxines.[2][3] This equilibrium complicates accurate mass measurement and reaction stoichiometry, which is a critical issue in process development and scale-up.

  • Purification Challenges: The polar nature of the boronic acid group can make purification by standard chromatographic methods difficult.[3]

While effective, these limitations necessitate the exploration of more robust and user-friendly alternatives.

High-Stability Boron Surrogates: A Comparative Analysis

To circumvent the challenges of boronic acids, several "protected" or stabilized forms have been developed. These reagents are designed for superior handling and storage while retaining or even enhancing coupling efficiency.

Alternative 1: Potassium Organotrifluoroborates (K-RF₃)

Potassium organotrifluoroborates have emerged as a superior class of reagents for cross-coupling reactions.[3][4] The corresponding alternative, potassium (7-fluoro-2-methylquinolin-8-yl)trifluoroborate, offers a significant upgrade in stability and ease of use.

The Stability Advantage: The key difference lies in the coordination of the boron atom. In trifluoroborates, the boron is tetracoordinate, forming a stable anionic complex.[2] This structure protects the C-B bond from the degradation pathways that affect the vacant p-orbital of tricoordinate boronic acids.[2][4] Consequently, organotrifluoroborates are typically free-flowing, crystalline solids that are remarkably stable to both air and moisture, allowing for indefinite storage at room temperature without special precautions.[3][5][6][7]

Reactivity and Performance: Despite their high stability, organotrifluoroborates are highly effective coupling partners. The presence of a base (like cesium carbonate or potassium phosphate) during the Suzuki-Miyaura reaction is crucial, as it facilitates the slow release of the active trivalent boron species required for the transmetalation step.[8] In many cases, particularly with challenging heteroaromatic substrates, switching from a boronic acid to its corresponding trifluoroborate salt can lead to significantly improved yields.[4]

Synthesis: The preparation of potassium organotrifluoroborates is straightforward and high-yielding, typically involving the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[3][9][10]

Alternative 2: N-Methyliminodiacetic Acid (MIDA) Boronates

MIDA boronates represent another powerful solution to the instability of boronic acids, offering a unique "slow-release" mechanism.[11]

The "Protected and Purifiable" Reagent: In a MIDA boronate, the boron atom is protected as a tetracoordinate boronate ester with N-methyliminodiacetic acid (MIDA). This protection renders the reagent exceptionally stable. MIDA boronates are crystalline solids that are compatible with a vast range of reaction conditions, including silica gel chromatography.[12][13] This feature is a game-changer, as it allows for the multi-step synthesis and rigorous purification of complex boronate building blocks before the final C-C coupling step.[12]

Iterative Cross-Coupling (ICC): The robust nature of the MIDA group enables a powerful strategy known as Iterative Cross-Coupling. A bifunctional molecule containing both a halide and a MIDA boronate can undergo a Suzuki coupling at the halide position while the MIDA boronate remains intact.[11] The MIDA group can then be cleaved to reveal the boronic acid, which can then be used in a subsequent coupling reaction. This allows for the controlled, sequential assembly of complex molecules from simple building blocks.[14]

Deprotection: The release of the active boronic acid from the MIDA ester is typically achieved in situ during the coupling reaction using mild aqueous base (e.g., NaOH or K₃PO₄) at room temperature.[11][12]

Data Presentation: Comparison of Boron Reagents
FeatureBoronic AcidPotassium Trifluoroborate (K-RF₃)MIDA Boronate
Physical Form Often amorphous solidCrystalline, free-flowing solid[3]Crystalline solid[11]
Air/Moisture Stability Poor; prone to boroxine formation[2]Excellent; indefinitely stable[3][6]Excellent; indefinitely stable[11]
Chromatography Stability Generally poorStableExcellent; easily purified[12]
Stoichiometry Can be uncertain due to boroxine equilibriumPrecise and reliablePrecise and reliable
Key Advantage Widely available; extensive literatureSuperior stability and handling[5]Enables multi-step synthesis and iterative coupling[12][13]
Activation BaseBase (e.g., Cs₂CO₃, K₃PO₄)[8]Mild aqueous base (e.g., NaOH)[12]

Expanding the Toolkit: Non-Boron Alternatives

For ultimate efficiency and novel synthetic disconnections, researchers can look beyond organoboron chemistry entirely. These methods bypass the need to pre-install a boron moiety on the quinoline scaffold.

Alternative 3: Decarboxylative Cross-Coupling

This strategy represents a paradigm shift, using readily available and often inexpensive carboxylic acids as the coupling partner instead of organometallics.[15] For our topic, this would involve using 7-Fluoro-2-methylquinoline-8-carboxylic acid .

The Atom-Economical Advantage: Decarboxylative coupling reactions forge a new C-C bond at the position of the carboxyl group, with the concomitant loss of carbon dioxide (CO₂).[15] This avoids the generation of metallic or boron-based byproducts. These reactions are often less sensitive to air and moisture compared to traditional cross-couplings.[15] The reaction can be catalyzed by various transition metals, including palladium[16] and inexpensive, earth-abundant iron.[17]

Alternative 4: Direct C-H Functionalization

Direct C-H functionalization is the most step- and atom-economical approach, as it aims to form the C-C bond by directly activating a C-H bond on the quinoline ring.[18] This strategy completely obviates the need for pre-functionalization (with either boron or a halogen), streamlining the synthetic sequence.

Challenges and Opportunities: The primary challenge in C-H activation is controlling regioselectivity—ensuring the reaction occurs at the desired C-H bond (in this case, C8). While challenging, methods for the regioselective functionalization of quinolines are rapidly advancing, often using a directing group to guide the metal catalyst to the correct position.[18] Palladium, rhodium, and copper are common catalysts for these transformations.[18] This approach offers a powerful route to novel analogs and is at the forefront of modern synthetic methodology.

Visualization of Key Processes

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition (+ R¹-X) center Suzuki-Miyaura Catalytic Cycle transmetalation Transmetalation Intermediate pd_complex->transmetalation Base, R²-B(OR)₂ pd_r1r2 R¹-Pd(II)L₂-R² transmetalation->pd_r1r2 pd_r1r2->pd0 Reductive Elimination (+ R¹-R²)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Workflow for Selecting a C-C Coupling Partner

Decision_Workflow start Start: Need to Synthesize 7-Fluoro-2-methyl-8-arylquinoline q1 Is the boronic acid commercially available and stable enough for your scale? start->q1 use_ba Use Boronic Acid q1->use_ba Yes q2 Need superior stability for storage and handling? q1->q2 No / Poor Stability use_krf3 Use K-Trifluoroborate (Synthesize from Boronic Acid) q2->use_krf3 Yes q3 Does the quinoline precursor require multi-step synthesis and purification? q2->q3 No use_mida Use MIDA Boronate q3->use_mida Yes q4 Is the quinoline-8-carboxylic acid readily available? q3->q4 No use_decarbox Use Decarboxylative Coupling q4->use_decarbox Yes use_ch Consider Direct C-H Arylation (Requires methods development) q4->use_ch No

Caption: Decision workflow for selecting the optimal coupling partner.

Experimental Protocols

Protocol 1: Synthesis of Potassium (7-Fluoro-2-methylquinolin-8-yl)trifluoroborate

This protocol is a representative procedure adapted from established methods for trifluoroborate synthesis.[3]

  • Dissolution: To a stirring solution of this compound (1.0 eq) in methanol (4 mL per mmol of boronic acid), add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq).

  • Precipitation: A white precipitate of the potassium trifluoroborate salt should form immediately.

  • Stirring: Continue to stir the mixture at room temperature for 30 minutes to ensure complete conversion.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake sequentially with cold methanol and then diethyl ether to remove any unreacted starting material and salts.

  • Drying: Dry the resulting white solid under high vacuum to yield the pure potassium (7-fluoro-2-methylquinolin-8-yl)trifluoroborate, which can be stored on the benchtop.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling with a Potassium Trifluoroborate

This protocol is a representative procedure adapted from established methods.[3][4]

  • Vessel Preparation: To a reaction vial, add the aryl halide (1.0 mmol, 1.0 eq), potassium (7-fluoro-2-methylquinolin-8-yl)trifluoroborate (1.2 mmol, 1.2 eq), Palladium(II) Acetate (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and cesium carbonate (3.0 mmol, 3.0 eq).

  • Inert Atmosphere: Seal the vial, then evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 9:1 THF/water (2 mL).

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.

Conclusion and Future Outlook

The choice of a C-C coupling reagent is a critical decision in the design of any synthetic route. While this compound is a capable reagent, its trifluoroborate and MIDA boronate counterparts offer superior stability, handling, and, in the case of MIDA, unique strategic advantages for complex molecule synthesis. For researchers looking to maximize efficiency and explore novel chemical space, non-boron methods like decarboxylative coupling and direct C-H activation present exciting and powerful alternatives. The "best" reagent is context-dependent, and a thorough understanding of the strengths and weaknesses of each alternative, as outlined in this guide, will enable chemists to build molecules more effectively and robustly.

References

A Senior Application Scientist's Guide to Palladium Catalysts for Quinoline Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Quinoline Scaffold

The quinoline motif is a cornerstone in medicinal chemistry and materials science.[1] Its prevalence in natural products, pharmaceuticals, and functional materials drives a continuous demand for efficient and selective synthetic methodologies.[2] Functionalization of the quinoline core, particularly through carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation, is critical for expanding the chemical space and tuning the pharmacological profiles of these vital compounds.[1][3]

Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose, offering unparalleled scope and functional group tolerance.[3][4] However, the sheer number of available palladium catalysts, each with a unique ligand sphere and reactivity profile, presents a significant challenge for researchers. Selecting the optimal catalyst system is paramount for achieving high yields, selectivity, and reproducibility.

This guide provides an in-depth comparison of the efficacy of different classes of palladium catalysts for quinoline coupling reactions. Moving beyond a simple catalog of methods, we will explore the mechanistic rationale behind catalyst selection, present comparative data from the literature, and provide detailed, field-tested protocols to empower researchers in their synthetic endeavors.

The Engine of Innovation: Understanding the Palladium Catalytic Cycle

At the heart of these transformations lies the elegant Pd(0)/Pd(II) catalytic cycle. A fundamental grasp of this process is crucial for rational catalyst selection and reaction optimization. The cycle generally proceeds through three key steps: oxidative addition, transmetalation (for C-C coupling) or amine coordination/deprotonation (for C-N coupling), and reductive elimination.[5][6]

Palladium Catalytic Cycle cluster_cycle General Pd(0)/Pd(II) Cycle cluster_reactants Reactants cluster_products Products Pd0 L-Pd(0) (Active Catalyst) PdII_OA L-Pd(II)(Ar)(X) (Oxidative Adduct) Pd0->PdII_OA  Oxidative Addition  (Ar-X) PdII_TM L-Pd(II)(Ar)(R) (Transmetalation) PdII_OA->PdII_TM  Transmetalation    (R-M) PdII_TM->Pd0  Reductive Elimination  (Ar-R) ArR Coupled Product (e.g., Arylquinoline) PdII_TM->ArR MX Byproduct PdII_TM->MX ArX Aryl Halide (e.g., Chloroquinoline) ArX->PdII_OA RM Coupling Partner (e.g., Boronic Acid) RM->PdII_TM

Figure 1: A generalized palladium catalytic cycle for cross-coupling reactions.

The ligand (L) bound to the palladium center is not a mere spectator; it is the primary determinant of the catalyst's stability, activity, and selectivity. The choice of ligand dictates the rates of the individual steps in the cycle and is the key variable we will explore.

A Tale of Two Ligands: Phosphines vs. N-Heterocyclic Carbenes (NHCs)

The two dominant classes of ligands for palladium-catalyzed quinoline couplings are bulky electron-rich phosphines and N-heterocyclic carbenes (NHCs).

  • Bulky Phosphine Ligands (Buchwald-Hartwig Type): This class, pioneered by Stephen Buchwald and John Hartwig, features biaryl phosphines that are both bulky and electron-rich.[7] The steric bulk promotes the reductive elimination step, while the electron-donating nature facilitates the initial oxidative addition of the aryl halide.[8][9] Ligands like Xantphos are often employed.[10]

  • N-Heterocyclic Carbene (NHC) Ligands (PEPPSI™ Type): NHCs are powerful sigma-donating ligands that form highly stable and active palladium complexes. The PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are particularly noteworthy. These air- and moisture-stable precatalysts, such as PEPPSI-IPr, offer high efficiency, broad functional group tolerance, and operational simplicity, often outperforming traditional phosphine-based systems.[11]

Performance Comparison in Key Quinoline Coupling Reactions

The choice between a phosphine-based catalyst and an NHC-based one is highly dependent on the specific transformation. Below, we compare their performance in several common quinoline coupling scenarios.

C-N Coupling: Buchwald-Hartwig Amination

The synthesis of aminoquinolines is fundamental in drug discovery. This reaction is the archetypal application for bulky phosphine ligands.

Expertise & Experience: The key challenge in C-N coupling is facilitating the reductive elimination step to form the C-N bond. Bulky biarylphosphine ligands create a sterically congested environment around the palladium center, which promotes this crucial final step.[6] While NHC catalysts can also be effective, the vast body of literature and predictable performance across a wide range of amines and aryl halides make Buchwald-Hartwig-type catalysts the go-to choice for this transformation.[7][12]

Catalyst SystemPrecursorLigandBaseSolventTemp (°C)Typical Yield (%)Strengths & Notes
Buchwald-Type Pd₂(dba)₃XantphosCs₂CO₃Toluene100-12085-96%Excellent generality for various aryl halides and amines. The bidentate nature of Xantphos provides high stability.[9][10]
Buchwald-Type Pd(OAc)₂BINAPNaOtBuToluene80-10080-95%A classic system, particularly effective for primary amines.[7] Requires careful exclusion of air and moisture.
NHC-Based PEPPSI-IPrIPr-NHCK₂CO₃THF60-8075-90%Air- and moisture-stable precatalyst simplifies handling.[11] May require optimization for challenging secondary amines.
C-C Coupling: Suzuki-Miyaura Reaction

The Suzuki reaction, coupling an aryl halide with a boronic acid, is one of the most widely used C-C bond-forming reactions. Here, PEPPSI-type catalysts often show a distinct advantage.

Expertise & Experience: The high thermal stability and activity of Pd-NHC complexes make them exceptionally robust for Suzuki couplings. The strong Pd-C(NHC) bond prevents catalyst decomposition at elevated temperatures, leading to higher turnover numbers and yields, especially for less reactive aryl chlorides. The PEPPSI-IPr catalyst, in particular, has demonstrated broad utility with a wide array of boronic acids and coupling partners.[13]

Catalyst SystemPrecursorLigandBaseSolventTemp (°C)Typical Yield (%)Strengths & Notes
NHC-Based PEPPSI-IPrIPr-NHCK₂CO₃iPrOH/H₂O8090-98%Highly active and stable; excellent for diverse substrates.[14] Green solvent mixture.
Phosphine-Based PdCl₂(PPh₃)₂PPh₃Na₂CO₃Toluene/EtOH/H₂O80-10070-90%A traditional, cost-effective catalyst. May struggle with deactivated or sterically hindered substrates.[15]
Phosphine-Based Pd(OAc)₂SPhosK₃PO₄Dioxane10088-97%A modern phosphine system that shows excellent activity for challenging substrates, rivaling NHC catalysts.
C-C Coupling: Heck Reaction

The Heck reaction couples aryl halides with alkenes. The choice of catalyst here is often dictated by the need to control regioselectivity and prevent side reactions.

Expertise & Experience: For intramolecular Heck reactions leading to quinoline synthesis, simple palladium salts like Pd(OAc)₂ are often sufficient, though the addition of a phosphine ligand can improve yields and selectivity.[10] The ligand helps stabilize the active Pd(0) species and modulate its reactivity. For instance, PPh₃ is a common choice, balancing activity and cost.[10]

Catalyst SystemPrecursorLigandBaseSolventTemp (°C)Typical Yield (%)Strengths & Notes
Simple Palladium Pd(OAc)₂PPh₃NaOAcDMF10067-76%Cost-effective and straightforward for many intramolecular cyclizations to form quinolinones.[10]
Simple Palladium Pd(OAc)₂dppeEt₃NTHF160 (MW)70-85%The bidentate dppe ligand can enhance regioselectivity and yield in certain cases.[10]

Experimental Workflow & Protocols

A successful coupling reaction relies on meticulous experimental technique. The following workflow and protocol are designed to be self-validating, with clear steps and checkpoints.

Experimental Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Aryl Halide, Boronic Acid & Base to Flask B 2. Add Solvent & Degas A->B C 3. Add Catalyst/Precatalyst under N₂ or Ar B->C D 4. Heat to Required Temperature C->D E 5. Monitor Progress (TLC, GC-MS) D->E F 6. Quench & Aqueous Workup E->F Upon Completion G 7. Dry Organic Layer & Concentrate F->G H 8. Purify via Column Chromatography G->H

Figure 2: General experimental workflow for a palladium-catalyzed coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 2-Chloroquinoline with 4-Methoxyphenylboronic Acid using PEPPSI-IPr

This protocol details a robust and high-yielding C-C coupling reaction, leveraging the operational simplicity of a PEPPSI-type precatalyst.

Materials:

  • 2-Chloroquinoline (1.0 mmol, 163.6 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182.4 mg)

  • Potassium carbonate (K₂CO₃) (3.0 mmol, 414.6 mg)

  • PEPPSI™-IPr catalyst (0.01 mmol, 6.8 mg, 1 mol%)

  • 2-Propanol (4 mL)

  • Deionized water (1 mL)

  • Round-bottom flask with stir bar, condenser, and nitrogen/argon inlet

Procedure:

  • Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloroquinoline (163.6 mg), 4-methoxyphenylboronic acid (182.4 mg), and potassium carbonate (414.6 mg).

    • Causality Note: Using a 3-fold excess of base ensures complete activation of the boronic acid and neutralizes the acid generated during the reaction.

  • Atmosphere Control: Seal the flask with a septum, and purge with nitrogen or argon for 5-10 minutes. This step is crucial for phosphine-based catalysts but is good practice even for robust precatalysts like PEPPSI-IPr to ensure reproducibility.

  • Solvent Addition: Add 2-propanol (4 mL) and deionized water (1 mL) via syringe. Stir the suspension for 5 minutes.

  • Catalyst Addition: Briefly remove the septum and add the PEPPSI-IPr catalyst (6.8 mg) in one portion under a positive flow of inert gas.

    • Trustworthiness Note: PEPPSI-IPr is air-stable, so prolonged exposure to air is not catastrophic, but adding it under an inert gas blanket is best practice and minimizes any potential for degradation.[11]

  • Reaction Execution: Equip the flask with a condenser and heat the reaction mixture to 80 °C in a pre-heated oil bath.

  • Monitoring: Stir vigorously at 80 °C. Monitor the reaction progress by taking small aliquots every hour and analyzing by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) or GC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Product: Purify the resulting crude solid by flash column chromatography on silica gel (using a gradient of hexanes/ethyl acetate) to afford 2-(4-methoxyphenyl)quinoline as a white solid. (Typical yield: >90%).

Conclusion and Future Outlook

The selection of a palladium catalyst for quinoline coupling is a critical decision that directly impacts synthetic efficiency.

  • For C-N bond formation (Buchwald-Hartwig amination) , bulky, electron-rich phosphine ligands remain the gold standard due to their proven ability to facilitate the challenging reductive elimination step.[7][10]

  • For C-C bond formation (Suzuki-Miyaura coupling) , modern NHC-based precatalysts like PEPPSI-IPr offer significant advantages in terms of stability, activity, and operational simplicity, making them a superior choice for a broad range of substrates.[11]

  • For reactions like the Heck coupling , simpler, ligand-free or PPh₃-modified Pd(OAc)₂ systems are often sufficient and more cost-effective.[10]

The field continues to evolve, with ongoing research focused on developing more active, stable, and sustainable catalysts using earth-abundant metals.[3] However, a deep understanding of the mechanistic principles and a comparative knowledge of the established palladium systems discussed in this guide will continue to be essential for chemists aiming to synthesize the next generation of quinoline-based medicines and materials.

References

comparative analysis of boronic acid stability in oxidative conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Boronic Acid Stability in Oxidative Conditions

For researchers, scientists, and professionals in drug development, the chemical stability of boronic acids and their derivatives is a critical parameter influencing their efficacy, shelf-life, and in vivo performance. This guide provides an in-depth comparative analysis of boronic acid stability under oxidative conditions, offering insights into degradation mechanisms, strategies for enhancing stability, and practical experimental protocols for assessment.

The Significance of Oxidative Stability for Boronic Acids

Boronic acids, characterized by a C–B(OH)₂ functional group, are invaluable in a multitude of applications, from being cornerstone reagents in Suzuki-Miyaura cross-coupling reactions to their use as pharmacophores in drug design.[1][2] Their utility in medicinal chemistry is highlighted by the success of drugs like Bortezomib, a proteasome inhibitor used in cancer therapy.[3][4] The boron atom in these molecules is key to their biological activity, often forming reversible covalent bonds with biological targets.[2][5]

However, a significant challenge in the application of boronic acids, particularly in biological systems, is their susceptibility to oxidative degradation.[6][7][8] This instability can lead to a loss of biological activity and the formation of undesired byproducts.[9][10] Understanding and controlling the oxidative stability of boronic acids is therefore paramount for the development of robust and effective chemical tools and therapeutics.

Mechanisms of Oxidative Deboronation

The primary pathway for the oxidative degradation of boronic acids is oxidative deboronation, which converts the boronic acid into an alcohol and boric acid.[7] This process is often mediated by reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which are prevalent in physiological environments.[6][7][9]

The generally accepted mechanism for oxidative deboronation by hydrogen peroxide involves the following key steps[7][11]:

  • Nucleophilic Attack: The peroxide acts as a nucleophile, attacking the electron-deficient boron atom of the boronic acid.

  • 1,2-Migration: This is followed by a rate-limiting 1,2-shift, where the carbon atom attached to the boron migrates to the adjacent oxygen atom.

  • Hydrolysis: The resulting borate ester is unstable and rapidly hydrolyzes to yield the corresponding alcohol and boric acid.

The susceptibility of a boronic acid to this degradation pathway is significantly influenced by the electronic and steric environment of the boron atom.

Visualizing the Degradation Pathway

Oxidative Deboronation Pathway Boronic_Acid R-B(OH)₂ (Boronic Acid) Intermediate [R-B(OH)₂(OOH)]⁻ (Peroxyboronate Intermediate) Boronic_Acid->Intermediate Nucleophilic Attack Peroxide H₂O₂ (Hydrogen Peroxide) Peroxide->Intermediate Borate_Ester R-O-B(OH)₂ (Borate Ester) Intermediate->Borate_Ester 1,2-Migration (Rate-Limiting) Alcohol R-OH (Alcohol) Borate_Ester->Alcohol Hydrolysis Boric_Acid B(OH)₃ (Boric Acid) Borate_Ester->Boric_Acid Hydrolysis Water H₂O Water->Alcohol Water->Boric_Acid Experimental Workflow for Oxidative Stability Assay cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep_Buffer Prepare Buffer Solution Prep_BA_Stock Prepare Boronic Acid Stock Solution Prep_Buffer->Prep_BA_Stock Prep_H2O2_Stock Prepare Hydrogen Peroxide Stock Solution Prep_Buffer->Prep_H2O2_Stock Add_BA Add Boronic Acid Solution to Cuvette Prep_BA_Stock->Add_BA Initiate_Reaction Initiate Reaction with H₂O₂ Prep_H2O2_Stock->Initiate_Reaction Equilibrate Equilibrate Spectrophotometer Equilibrate->Add_BA Record_Baseline Record Baseline Absorbance Add_BA->Record_Baseline Record_Baseline->Initiate_Reaction Monitor_Absorbance Monitor Absorbance Change Over Time Initiate_Reaction->Monitor_Absorbance Plot_Data Plot Absorbance vs. Time Monitor_Absorbance->Plot_Data Calculate_Rate Calculate Initial Rate Plot_Data->Calculate_Rate Determine_Kobs Determine Second-Order Rate Constant (k_obs) Calculate_Rate->Determine_Kobs

References

A Senior Application Scientist's Guide to the Synthesis and Validation of Substituted Quinoline Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Quinoline Boronic Acids in Drug Discovery

Substituted quinolines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. The introduction of a boronic acid moiety onto the quinoline scaffold dramatically expands its synthetic utility, transforming it into a versatile building block for complex molecule synthesis.[1][2] These organoboron compounds are pivotal intermediates in modern drug discovery, primarily due to their exceptional performance in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for forging carbon-carbon bonds.[1][3] The ability to precisely install a boronic acid group on a substituted quinoline allows for the late-stage introduction of diverse molecular fragments, accelerating the generation of compound libraries for biological screening and the optimization of lead candidates.[4][5]

Boron-containing compounds, once viewed with caution, have been demystified and are now recognized for their unique chemical properties and therapeutic potential.[1][2] The FDA approval of drugs like bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, has solidified the role of boronic acids as critical pharmacophores.[1][2][6] The boronic acid group can engage in unique interactions with biological targets, often forming reversible covalent bonds with active site residues, which can lead to high potency and selectivity.[1]

This guide provides a comparative analysis of two principal synthetic pathways for accessing substituted quinoline boronic acids: the borylation of pre-functionalized haloquinolines and the direct C-H borylation of the quinoline core. We will delve into the mechanistic rationale behind these methods, present detailed, validated protocols, and outline a rigorous workflow for the characterization and quality control of the final products.

Comparative Analysis of Major Synthetic Pathways

The choice of synthetic strategy is dictated by several factors, including the availability of starting materials, the desired substitution pattern (regioselectivity), functional group tolerance, and scalability. Below, we compare two dominant approaches.

Pathway 1: Borylation of Pre-functionalized Haloquinolines

This classical and robust approach involves the conversion of a carbon-halogen bond on the quinoline ring into a carbon-boron bond. This is typically achieved through two primary methods:

  • Lithium-Halogen Exchange followed by Borylation: This method involves treating a haloquinoline (typically bromo- or iodoquinoline) with a strong organolithium base (e.g., n-butyllithium) at low temperatures. This generates a highly reactive quinolinyl-lithium intermediate, which is then quenched with a boron electrophile, such as trialkyl borate (e.g., triisopropyl borate), to form the boronic ester. Subsequent acidic workup hydrolyzes the ester to the desired boronic acid.[7] The driving force for this reaction is the formation of a more stable lithium halide salt. Its primary advantage is the high efficiency for specific isomers when the corresponding haloquinoline is readily available. However, the use of cryogenic temperatures and highly reactive organolithium reagents can limit its scalability and functional group compatibility.

  • Palladium-Catalyzed Miyaura Borylation: This powerful cross-coupling reaction utilizes a palladium catalyst to couple a haloquinoline with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[8][9] The reaction proceeds via a catalytic cycle involving oxidative addition of the haloquinoline to the Pd(0) catalyst, transmetalation with the diboron reagent, and reductive elimination to yield the quinoline boronic ester and regenerate the catalyst. This method offers excellent functional group tolerance and generally milder reaction conditions compared to the lithium-halogen exchange.[1] A recent study demonstrated an efficient Pd-catalyzed C-4 borylation of structurally complex chloroquinolines with B₂pin₂.[8][9]

Pathway 2: Direct C-H Borylation of the Quinoline Core

Direct C-H functionalization represents a more atom-economical and elegant approach, as it avoids the need for pre-functionalized starting materials.[10]

  • Iridium-Catalyzed C-H Borylation: This method has emerged as a powerful tool for the late-stage functionalization of heterocycles.[4] The reaction typically employs an iridium catalyst, such as [Ir(cod)OMe]₂, and a bipyridine-based ligand. The catalyst selectively activates a C-H bond on the quinoline ring and facilitates its reaction with a diboron reagent like B₂pin₂. A key challenge and area of intensive research is controlling the regioselectivity of the borylation. Steric factors often dominate, leading to borylation at the least hindered positions.[4] However, by tuning reaction conditions and ligands, some level of electronic control can be achieved. For instance, Ishiyama and Miyaura reported the Ir-catalyzed borylation of quinoline to yield the C3-borylated product.[4] This method is particularly valuable for accessing isomers that are difficult to prepare via classical routes.

Visualizing the Synthetic Pathways

Synthetic_Pathways cluster_0 Pathway 1: Borylation of Haloquinolines cluster_1 Pathway 2: Direct C-H Borylation HaloQ Halo-Substituted Quinoline (X = Br, I, Cl) LiQ Quinolinyl-Lithium Intermediate HaloQ->LiQ n-BuLi, THF -78°C Pd_Intermediate Pd-Catalyst Intermediate HaloQ->Pd_Intermediate Pd Catalyst, Base BoronicEster1 Quinoline Boronic Ester LiQ->BoronicEster1 1. B(OR)₃ 2. H₃O⁺ Pd_Intermediate->BoronicEster1 B₂pin₂ FinalProduct Substituted Quinoline Boronic Acid BoronicEster1->FinalProduct Hydrolysis Quinoline Substituted Quinoline Ir_Intermediate Ir-Catalyst Intermediate Quinoline->Ir_Intermediate Ir Catalyst, Ligand BoronicEster2 Quinoline Boronic Ester Ir_Intermediate->BoronicEster2 B₂pin₂ BoronicEster2->FinalProduct Hydrolysis Validation_Workflow cluster_struct Spectroscopic Analysis cluster_purity Chromatographic Analysis start Crude Synthetic Product purification Purification (Recrystallization or Column Chromatography) start->purification structural_confirm Structural Confirmation purification->structural_confirm Identity Check purity_assess Purity Assessment purification->purity_assess Purity Check nmr ¹H and ¹³C NMR structural_confirm->nmr ms High-Resolution MS structural_confirm->ms tlc TLC purity_assess->tlc hplc HPLC (>95% Purity) purity_assess->hplc final_product Validated Quinoline Boronic Acid nmr->final_product ms->final_product hplc->final_product

References

A Comparative Guide to Phosphine-Free vs. Phosphine-Based Catalysts in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Power of the Suzuki-Miyaura Coupling

The Palladium-catalyzed Suzuki-Miyaura (SM) cross-coupling reaction stands as a titan in the world of synthetic organic chemistry.[1][2] Its remarkable capacity for forging carbon-carbon bonds with high efficiency, mild conditions, and exceptional functional group tolerance has made it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3] At the heart of this powerful transformation lies the palladium catalyst, whose efficacy is profoundly dictated by the ligands coordinating to the metal center.

For decades, phosphine ligands were the undisputed champions, the workhorses that enabled countless discoveries. However, the relentless pursuit of greater efficiency, stability, and sustainability has spurred the development of formidable alternatives, broadly categorized as phosphine-free systems. This guide provides an in-depth, objective comparison of these two catalytic paradigms, offering researchers, scientists, and drug development professionals the field-proven insights necessary to select the optimal system for their specific synthetic challenges.

The Archetype: The Versatility and Power of Phosphine-Based Catalysts

Phosphine ligands (PR₃) are the most widely studied and utilized ligands in palladium-catalyzed cross-coupling.[4] Their success stems from their remarkable tunability; by modifying the R groups on the phosphorus atom, one can precisely modulate the ligand's steric and electronic properties to fine-tune catalyst performance.[5]

Causality Behind Performance: Steric and Electronic Effects

The efficacy of a phosphine ligand is governed by a delicate interplay of its steric bulk and electronic nature.[5][6]

  • Electronic Effects: The phosphorus atom's lone pair of electrons engages in σ-donation to the palladium center. Electron-donating R groups (like alkyls) increase the electron density on the palladium, which facilitates the rate-limiting oxidative addition step, especially with challenging substrates like aryl chlorides.[7] This property is crucial for activating the otherwise inert C-Cl bond.

  • Steric Effects: Bulky ligands, quantified by parameters like the Tolman cone angle, promote the formation of coordinatively unsaturated, highly reactive monoligated L₁Pd(0) species.[8] These low-coordinate species are more accessible for the incoming aryl halide.[8] Furthermore, steric hindrance accelerates the final reductive elimination step, which is often crucial for coupling sterically demanding substrates to forge the new C-C bond and regenerate the active catalyst.[9][10]

This synergy has led to the development of highly sophisticated phosphines. The Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos), for instance, are designed with bulky, electron-rich scaffolds that excel in a wide variety of SM reactions, enabling couplings of unactivated aryl chlorides and hindered substrates, often at room temperature.[8][10]

Advantages:

  • High Reactivity and Broad Scope: Modern phosphine ligands enable the coupling of a vast array of substrates, including challenging aryl and heteroaryl chlorides and tosylates.[8]

  • Well-Understood Mechanism: The catalytic cycle and the influence of ligand properties are extensively studied, allowing for rational catalyst design and optimization.[9]

  • Commercial Availability: A wide variety of phosphine ligands and their corresponding palladium precatalysts are commercially available.

Disadvantages:

  • Air and Moisture Sensitivity: Many electron-rich alkylphosphines are prone to oxidation, requiring inert atmosphere techniques for handling.[11]

  • Potential Toxicity: The toxicity of phosphine ligands and their byproducts can be a concern, particularly in pharmaceutical manufacturing.[11]

  • Side Reactions: In some cases, side reactions such as P-C bond cleavage or aryl-aryl exchange between the substrate and arylphosphine ligands can occur, leading to impurities.[12]

The Challengers: The Rise of Phosphine-Free Catalyst Systems

Driven by the need for more robust, cost-effective, and environmentally benign processes, several "phosphine-free" alternatives have emerged. These systems are not a monolith but represent distinct classes of catalysts, each with unique characteristics.

N-Heterocyclic Carbenes (NHCs): The Stability Champions

N-Heterocyclic Carbenes (NHCs) have risen to prominence as a powerful class of ligands that often outperform phosphines.[13][14] Structurally and electronically distinct from phosphines, NHCs are strong σ-donors but weak π-acceptors.[13][15]

This strong σ-donation forms a very robust bond with the palladium center, leading to highly stable and long-lived catalysts.[13][15] This thermal stability makes Pd-NHC complexes exceptionally effective, particularly in reactions requiring high temperatures.[15][16] The steric bulk of NHCs can also be readily tuned by modifying the substituents on the nitrogen atoms (e.g., SIMes vs. SIPr), allowing for precise control over reactivity and selectivity.[1][17] In some cases, the choice of NHC ligand can even be used to control which site of a multifunctional molecule reacts, a feat known as chemodivergent catalysis.[1][17]

Advantages:

  • Exceptional Stability: Pd-NHC complexes are often resistant to air, moisture, and heat, simplifying handling and allowing for more demanding reaction conditions.[15]

  • High Catalytic Activity: They exhibit high turnover numbers (TONs) and are effective for coupling challenging substrates, including aryl chlorides.[11][18]

  • Reduced Side Reactions: The robust Pd-C bond prevents ligand degradation pathways common to some phosphines.

Disadvantages:

  • Cost: The synthesis of complex NHC ligands can be more expensive than that of simple phosphines like PPh₃.

  • Precatalyst Activation: While highly stable, some Pd-NHC precatalysts may require an initial reduction step to enter the catalytic cycle.[19]

Palladium Nanoparticles (PdNPs) and Heterogeneous Catalysts: The Green Alternative

The term "ligand-free" is most often associated with catalysis by palladium nanoparticles (PdNPs).[20] These systems, which can be unsupported colloids or palladium supported on materials like carbon (Pd/C), silica, or polymers, offer a compelling alternative to homogeneous catalysts.[21][22][23]

The catalytic mechanism can be complex. In some cases, the reaction occurs on the surface of the nanoparticles (heterogeneous catalysis).[24] In other instances, the nanoparticles act as a reservoir, leaching soluble atomic palladium species that perform the catalysis in solution (homogeneous catalysis) before redepositing onto the support.[25] Regardless of the precise mechanism, these systems offer significant practical advantages.

Advantages:

  • Recyclability and Reuse: Heterogeneous catalysts like Pd/C can be easily recovered by simple filtration and reused for multiple cycles, reducing cost and waste.[21][26][27]

  • Environmental Benignity: Many PdNP-catalyzed reactions can be performed in "green" solvents like water or ethanol-water mixtures, avoiding the use of volatile organic compounds.[22][28][29]

  • Simplified Workup: The absence of soluble ligands simplifies product purification, as there is no need to remove ligand-related byproducts.[20]

Disadvantages:

  • Lower Activity for Challenging Substrates: While excellent for activated aryl bromides and iodides, phosphine-free PdNP systems often struggle with less reactive aryl chlorides or sterically hindered substrates, requiring higher temperatures or catalyst loadings.[30]

  • Metal Leaching: Incomplete redeposition of leached palladium can lead to product contamination and a gradual loss of catalyst activity over multiple runs.[26]

Head-to-Head Comparison: Performance & Applications

The choice between a phosphine-based and a phosphine-free system is ultimately a practical one, dictated by the specific demands of the synthesis. The following table provides a direct comparison of key performance metrics.

FeaturePhosphine-Based Catalysts (Modern)N-Heterocyclic Carbene (NHC) CatalystsPalladium Nanoparticle (PdNP) Catalysts
Typical Catalyst Loading 0.01 - 2 mol%0.01 - 2 mol%0.1 - 5 mol%
Substrate Scope Excellent (Aryl-Cl, hindered substrates)[10]Excellent (Aryl-Cl, heteroaryls)[18][31]Good (Aryl-I, Aryl-Br), Fair for Aryl-Cl[30]
Reaction Temperature Room Temp to Moderate HeatRoom Temp to High HeatModerate to High Heat
Air/Moisture Stability Varies (Poor for alkylphosphines, good for biarylphosphines)Generally Excellent[15]Excellent
Recyclability No (Homogeneous)Possible with immobilizationYes (Heterogeneous)[21][27]
Key Advantage High reactivity & tunability for difficult couplingsRobustness, stability, and high activityCost-effectiveness, green solvents, easy workup
Best For... Complex, sterically demanding C-C bond formations at late-stage synthesis.High-throughput screening, robust process chemistry, high-temperature reactions.Large-scale production of simple biaryls, green chemistry applications.

Mechanistic Insights & Visualization

The fundamental steps of the Suzuki-Miyaura reaction—oxidative addition, transmetalation, and reductive elimination—are common to all palladium-catalyzed systems.[7][32] However, the nature of the ligand dramatically influences the kinetics and stability of the intermediates in the catalytic cycle.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L_n Pd(0)L_n (Active Catalyst) Ar-Pd(II)-X_L_n Ar-Pd(II)-X (L_n) (Oxidative Addition Adduct) Pd(0)L_n->Ar-Pd(II)-X_L_n Oxidative Addition (Ar-X) Ar-Pd(II)-R_L_n Ar-Pd(II)-R' (L_n) (Transmetalation Product) Ar-Pd(II)-X_L_n->Ar-Pd(II)-R_L_n Transmetalation (R'-B(OH)₂) Ar-Pd(II)-R_L_n->Pd(0)L_n Ar-R Ar-R' (Product) Ar-Pd(II)-R_L_n->Ar-R Reductive Elimination

Caption: The general catalytic cycle for the Suzuki-Miyaura reaction.

The primary difference between phosphine and NHC ligands lies in the stability they impart to the palladium intermediates. The stronger Pd-C bond in NHC complexes makes them more resistant to decomposition pathways, leading to a longer catalyst lifetime compared to many phosphine systems, especially at elevated temperatures.

Ligand_Comparison cluster_phosphine Phosphine Ligand (e.g., P(tBu)₃) cluster_nhc NHC Ligand (e.g., IPr) p_pd P(tBu)₃ Pd p_bond σ-donation π-backbonding (Labile Bond) p_pd:f1->p_bond p_bond->p_pd:f0 nhc_bond Strong σ-donation (Robust Bond) p_bond->nhc_bond NHCs form stronger, more stable bonds, leading to more robust catalysts. nhc_pd IPr-Carbene Pd nhc_pd:f1->nhc_bond nhc_bond->nhc_pd:f0

Caption: Phosphine vs. NHC bonding and its effect on catalyst stability.

Experimental Protocols: A Practical Guide

The following protocols are representative examples for conducting a Suzuki-Miyaura coupling reaction using both catalyst types.

Protocol 1: Phosphine-Based Coupling of an Aryl Chloride

(Adapted from Buchwald-type conditions)[8]

Reaction: Coupling of 4-chlorotoluene with phenylboronic acid using a Pd/SPhos catalyst system.

Methodology:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Palladium(II) acetate (Pd(OAc)₂, 2.2 mg, 0.01 mmol, 1 mol%) and SPhos (8.2 mg, 0.02 mmol, 2 mol%).

  • Seal the tube with a septum, and purge with argon for 10 minutes.

  • Add 4-chlorotoluene (126.6 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (183 mg, 1.5 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄, 424 mg, 2.0 mmol, 2.0 equiv).

  • Under a positive pressure of argon, add 2.0 mL of anhydrous toluene via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for 18 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate (10 mL), and filter through a pad of celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield 4-methylbiphenyl.

Self-Validation: The reaction should proceed to high conversion (>95% by GC/LC-MS analysis) yielding the white solid product. The use of a bulky, electron-rich biaryl phosphine (SPhos) is critical for the efficient oxidative addition of the unactivated aryl chloride.

Protocol 2: Phosphine-Free (Heterogeneous) Coupling of an Aryl Bromide

(Adapted from Pd/C in aqueous media conditions)[21][27]

Reaction: Coupling of 4-bromoanisole with phenylboronic acid using Palladium on Carbon (Pd/C).

Methodology:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and sodium carbonate (Na₂CO₃, 212 mg, 2.0 mmol, 2.0 equiv).

  • Add 10% Palladium on Carbon (Pd/C, 37 mg, containing ~3.5 mol% Pd).

  • Add a 1:1 mixture of ethanol and water (6 mL).

  • Heat the mixture to 80 °C and stir vigorously for 4 hours under air (no inert atmosphere required).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and filter the mixture through a celite pad to remove the Pd/C catalyst. Wash the pad with ethanol.

  • Partially evaporate the ethanol from the filtrate under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-methoxybiphenyl.

Self-Validation: This environmentally benign protocol should provide the coupled product in excellent yield (>95%).[21] The catalyst can be recovered by filtration, washed with water and ethanol, dried, and reused with only a slight decrease in activity.[21][27]

Conclusion and Future Outlook

The debate between phosphine-based and phosphine-free catalysts is not about which is definitively "better," but which is better suited for a given task. Phosphine ligands, particularly the advanced biaryl scaffolds, remain the gold standard for achieving high reactivity in complex and sterically demanding couplings, offering unparalleled control and scope.[8][10]

However, phosphine-free systems, led by the exceptionally stable NHC ligands and the environmentally friendly heterogeneous PdNP catalysts, have carved out essential roles in modern synthesis.[15][20] NHCs provide robustness and reliability, especially for process development, while PdNPs offer a scalable, cost-effective, and greener path for many transformations.[16][22]

The future of Suzuki-Miyaura catalysis will likely involve a synergy of these approaches. We can expect the development of even more active and stable catalysts, including immobilized NHC systems that combine high reactivity with recyclability, and novel phosphine ligands designed for catalysis in aqueous media. As the principles of green chemistry become increasingly integrated into drug development and manufacturing, the evolution of both phosphine and phosphine-free systems will continue to drive innovation in chemical synthesis.

References

A Senior Application Scientist's Guide to Purity Assessment of (7-Fluoro-2-methylquinolin-8-yl)boronic Acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of key intermediates is not merely a quality metric; it is the bedrock upon which the integrity of subsequent research and the safety of potential therapeutics are built. (7-Fluoro-2-methylquinolin-8-yl)boronic acid is a sophisticated building block, and its purity is paramount. This guide provides an in-depth, technically-grounded strategy for assessing its purity using High-Performance Liquid Chromatography (HPLC), comparing this cornerstone technique with other powerful analytical methods.

The Analytical Challenge: Why HPLC is the Method of Choice

This compound presents a unique set of analytical challenges. As a boronic acid, it is susceptible to dehydration, forming cyclic anhydrides known as boroxines. The quinoline core, while providing a strong chromophore for UV detection, can also be subject to degradation. A robust purity method must, therefore, be able to separate the active pharmaceutical ingredient (API) from a spectrum of potential impurities, including starting materials, intermediates, byproducts, and degradants.

High-Performance Liquid Chromatography (HPLC) is the gold standard for this task due to its high resolving power, sensitivity, and quantitative accuracy. A well-developed, stability-indicating HPLC method can provide a detailed impurity profile, ensuring the quality and stability of the material.

Devising a Robust HPLC Method: A Step-by-Step Protocol with Rationale

The following reversed-phase HPLC (RP-HPLC) method is proposed, based on established principles for the analysis of both quinoline derivatives and boronic acids.[1][2][3]

Experimental Protocol: RP-HPLC for this compound
Parameter Condition Justification
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the quinoline ring system. A 250 mm length ensures high resolution for separating closely related impurities.
Mobile Phase A 0.02 M Phosphate Buffer, pH 3.0A buffered mobile phase is crucial for consistent retention times and peak shapes of ionizable compounds like quinolines. A low pH ensures the quinoline nitrogen is protonated, leading to better peak symmetry.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency and elution strength.
Gradient 20% B to 80% B over 20 minA gradient elution is necessary to separate both polar and non-polar impurities in a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 282 nmThe quinoline ring system has a strong UV absorbance in this region, providing high sensitivity for both the main compound and related impurities.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Preparation 0.5 mg/mL in Acetonitrile:Water (50:50)The sample is dissolved in a mixture of the mobile phases to ensure compatibility and prevent peak distortion.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh 5 mg of This compound s2 Dissolve in 10 mL of Acetonitrile:Water (50:50) s1->s2 s3 Filter through 0.45 µm syringe filter s2->s3 h1 Inject 10 µL into HPLC system s3->h1 h2 Separation on C18 Column (Gradient Elution) h1->h2 h3 UV Detection at 282 nm h2->h3 d1 Integrate Peak Areas h3->d1 d2 Calculate % Purity and % Impurities d1->d2 Purity_Assessment cluster_initial Initial Screening & Purity cluster_identification Impurity Identification cluster_absolute Absolute Purity Confirmation HPLC HPLC-UV Analysis Purity Determine % Purity and Impurity Profile HPLC->Purity LCMS LC-MS Analysis Purity->LCMS If unknown impurities > threshold qNMR qNMR Analysis Purity->qNMR For reference standard qualification or orthogonal confirmation Identify Identify Unknown Impurities by Molecular Weight LCMS->Identify Final Comprehensive Purity Report Identify->Final Absolute Confirm Absolute Purity (Orthogonal Method) qNMR->Absolute Absolute->Final

References

A Comparative Guide to the Reactivity of Chloroquinolines and Bromoquinolines in Palladium-Catalyzed Borylation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The functionalization of this heterocycle is crucial for the development of new drug candidates.[1][2] Palladium-catalyzed Miyaura borylation stands out as a powerful method for introducing a boron moiety, which can then be used in subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, to build molecular complexity.[3][4] This guide provides an in-depth comparison of the reactivity between chloroquinolines and bromoquinolines in borylation reactions, supported by mechanistic insights and experimental protocols.

The Decisive Role of the Halogen: C-Cl vs. C-Br Bond Activation

The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the palladium(0) center.[5][6] The nature of the carbon-halogen (C-X) bond is therefore a critical determinant of the reaction's efficiency.

The general reactivity trend for aryl halides in oxidative addition is I > Br > Cl > F.[6][7] This trend is a consequence of the decreasing C-X bond strength as one moves down the halogen group. The weaker C-Br bond in bromoquinolines leads to a lower activation energy for oxidative addition compared to the stronger C-Cl bond in chloroquinolines.[5][8]

This difference in reactivity is not merely a matter of bond strength. The mechanism of oxidative addition can also be influenced by the halogen. For less reactive aryl chlorides, the use of electron-rich and bulky phosphine ligands is often necessary to promote the reaction.[6][9] These ligands increase the electron density on the palladium center, facilitating the cleavage of the more robust C-Cl bond.[9]

Mechanistic Insights into Miyaura Borylation

The catalytic cycle of the Miyaura borylation reaction, as proposed by the Miyaura group, involves several key steps:[10]

  • Oxidative Addition: A Pd(0) species undergoes oxidative addition to the haloquinoline to form a Pd(II) complex.

  • Transmetalation: The palladium complex then reacts with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a base. The base, typically a mild one like potassium acetate (KOAc), is thought to activate the palladium complex rather than the diboron reagent.[10][11]

  • Reductive Elimination: The final step is the reductive elimination of the borylated quinoline, which regenerates the Pd(0) catalyst and completes the cycle.[12]

The choice of base is crucial to prevent the competing Suzuki-Miyaura coupling of the borylated product with the starting haloquinoline.[11][13]

Miyaura_Borylation_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Ligand Exchange (Base) Ar-Pd(II)-OR(L2)->Pd(0)L2 Transmetalation (B2pin2) Ar-B(pin) Borylated Quinoline Ar-Pd(II)-OR(L2)->Ar-B(pin) Reductive Elimination Ar-X Aryl Halide (Quinoline) B2pin2 Bis(pinacolato)diboron

Caption: Catalytic cycle of the Miyaura borylation reaction.

Comparative Reactivity Data

While a direct, side-by-side comparison of a wide range of chloro- and bromoquinolines in borylation under identical conditions is not extensively documented in a single source, the available literature provides valuable insights. Generally, bromoquinolines exhibit higher reactivity and often proceed to high yields under milder conditions than their chloro-analogues.

SubstrateCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
3-BromoquinolinePdCl₂(dppf) / KOAcKOAcDMSO80High (qualitative)[14]
4-ChloroquinolinesPd(OAc)₂ / SPhosKOAc1,4-Dioxane100Good to Excellent[2][15]
6-ChloroquinolinePd₂(dba)₃ / XPhosK₃PO₄Toluene100~70-90 (Suzuki)[16]
8-BromoquinolinePdCl₂(dppf)KOAcDMSO8065 (dimer)[13]

It is important to note that direct comparison of yields across different studies can be misleading due to variations in reaction conditions. However, the general trend of higher reactivity for bromoquinolines holds true. The successful borylation of chloroquinolines often necessitates the use of more sophisticated catalyst systems, such as those employing bulky, electron-rich phosphine ligands like SPhos or XPhos.[2][15]

Experimental Protocols

The following are representative protocols for the Miyaura borylation of a bromoquinoline and a chloroquinoline.

Protocol 1: Borylation of 3-Bromoquinoline

This protocol is adapted from procedures for the borylation of aryl bromides.[14]

Materials:

  • 3-Bromoquinoline

  • Bis(pinacolato)diboron (B₂pin₂)

  • PdCl₂(dppf) (palladium(II) chloride diphenylphosphinoferrocene complex)

  • Potassium acetate (KOAc)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry, nitrogen-flushed flask, add 3-bromoquinoline (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), PdCl₂(dppf) (0.03 mmol, 3 mol%), and potassium acetate (1.5 mmol).

  • Add anhydrous 1,4-dioxane (5 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Borylation of 4-Chloroquinoline Derivatives

This protocol is based on the successful borylation of complex chloroquinolines.[2][15]

Materials:

  • Substituted 4-chloroquinoline

  • Bis(pinacolato)diboron (B₂pin₂)

  • Pd(OAc)₂ (palladium(II) acetate)

  • SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium acetate (KOAc)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox or under a nitrogen atmosphere, add the 4-chloroquinoline (1.0 mmol), bis(pinacolato)diboron (1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium acetate (2.0 mmol) to a dry reaction vessel.

  • Add anhydrous 1,4-dioxane (5 mL).

  • Seal the vessel and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Workup the reaction as described in Protocol 1.

  • Purify the product by column chromatography.

Experimental_Workflow cluster_Setup Reaction Setup cluster_Reaction Reaction cluster_Workup Workup & Purification Reagents Combine Haloquinoline, B2pin2, Catalyst, Base Solvent Add Anhydrous Solvent Reagents->Solvent Atmosphere Inert Atmosphere (N2/Ar) Solvent->Atmosphere Heating Heat to 80-100 °C Atmosphere->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quenching Cool and Dilute Monitoring->Quenching Extraction Aqueous Wash Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Purification Column Chromatography Drying->Purification

Caption: General experimental workflow for Miyaura borylation.

Conclusion and Outlook

The choice between a chloroquinoline and a bromoquinoline for borylation is a trade-off between cost and reactivity. Bromoquinolines are generally more reactive, allowing for milder reaction conditions and simpler catalyst systems.[14] However, chloroquinolines are often more readily available and less expensive, making them attractive starting materials for large-scale synthesis.

The development of highly active palladium catalysts with sophisticated phosphine ligands has significantly narrowed the reactivity gap between aryl chlorides and bromides.[2][15] This has made the borylation of chloroquinolines a viable and increasingly common transformation in organic synthesis and drug discovery.

For drug development professionals, the ability to efficiently borylate both chloro- and bromoquinolines provides greater flexibility in the design and synthesis of novel quinoline-based therapeutics.[2][17] The choice of starting material will ultimately depend on a careful consideration of factors such as cost, availability, desired reaction scale, and the specific electronic and steric properties of the quinoline substrate.

References

A Comparative Guide: Potassium Organotrifluoroborates as Superior Alternatives to Boronic Esters in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the choice of reagents is paramount, directly influencing the efficiency, robustness, and ultimate success of a synthetic campaign. In the landscape of organoboron chemistry, a cornerstone of modern carbon-carbon bond formation, potassium organotrifluoroborates (R-BF₃K) have emerged as a class of reagents that systematically outperform their traditional boronic ester counterparts. This guide provides an in-depth evaluation, grounded in mechanistic principles and experimental evidence, of why R-BF₃K salts are not merely alternatives, but superior reagents for a multitude of applications.

The Foundation of Excellence: Unparalleled Stability and Handling

The most immediate and striking advantage of potassium organotrifluoroborates lies in their exceptional stability. Boronic esters, while an improvement over the often-hygroscopic and unstable boronic acids, can be susceptible to hydrolysis and require careful handling to ensure stoichiometric accuracy.[1][2] In contrast, R-BF₃K salts exhibit remarkable robustness.

  • Physical Nature: They are typically crystalline, free-flowing solids that are easy to handle, weigh, and store.[1][3]

  • Chemical Inertness: R-BF₃K salts are exceptionally stable to both air and moisture.[4][5][6] Most can be stored indefinitely on the benchtop at room temperature without degradation, a significant logistical and cost advantage.[7][8][9]

  • Structural Underpinnings: This stability is a direct consequence of their structure. The boron atom in an R-BF₃K salt is tetracoordinate and part of an anionic 'ate' complex. This coordination shields the boron's vacant p-orbital, rendering it significantly less electrophilic and thus less susceptible to protodeboronation or attack by water and oxygen.[1][4] Boronic esters, with their tricoordinate boron center, remain more vulnerable to such decomposition pathways.

Data Summary: Stability Profile Comparison
Stability MetricBoronic EstersPotassium Organotrifluoroborates (R-BF₃K)Causality of R-BF₃K Superiority
Air & Moisture Susceptible to hydrolysis, requiring anhydrous conditions for storage and some reactions.[1][10]Exceptionally stable; can be handled in air with no special precautions.[4][8][9]The tetracoordinate boron is less electrophilic and resistant to attack by water.[4]
Oxidative Can be susceptible to oxidation.[6]Remarkably stable, even under strongly oxidative conditions.[4]Fluoride ions shield the boron center, and the filled orbitals reduce susceptibility to oxidative attack.[4]
Thermal Stability varies; can decompose upon heating.Highly thermally stable, with many salts showing no decomposition below 300 °C.[4][11]Strong boron-fluorine bonds and a stable ionic lattice contribute to high thermal resistance.
Benchtop Variable; requires careful storage.Can be stored indefinitely at room temperature.[7]Inherent chemical structure prevents common decomposition pathways like boroxine formation.[4]

Performance in the Trenches: The Suzuki-Miyaura Cross-Coupling Advantage

While stability is a crucial practical advantage, it is the superior performance in key synthetic transformations like the Suzuki-Miyaura cross-coupling that truly distinguishes R-BF₃K salts. Their unique reactivity profile often leads to higher yields, cleaner reaction profiles, and broader substrate scope.[1][12]

The "Slow-Release" Principle: A Mechanistic Masterstroke

The enhanced performance of R-BF₃K salts is largely attributed to their function as a stable reservoir for the corresponding boronic acid.[13] Under the basic, aqueous conditions typical of a Suzuki-Miyaura reaction, the trifluoroborate salt undergoes slow, controlled hydrolysis to release the highly reactive boronic acid in situ.[4][14][15]

This slow-release mechanism is critical because it maintains a very low steady-state concentration of the active boronic acid. This elegantly circumvents common side reactions that plague couplings using boronic acids or esters directly, such as:

  • Protodeboronation: The premature cleavage of the C-B bond by solvent or base.

  • Oxidative Homocoupling: The unwanted coupling of two organoboron fragments.

By minimizing these parasitic pathways, more of the organoboron reagent is productively consumed in the desired catalytic cycle, leading to improved efficiency and yield.[1][14][15]

Suzuki_Miyaura_Cycle cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_boron Boron Reagent Activation Pd0 Pd(0)L_n OxAdd R'-Pd(II)-X L_n Pd0->OxAdd Oxidative Addition (R'-X) Transmetal R'-Pd(II)-R L_n OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination R-R' RedElim R-R' BA R-B(OH)2 (Active Species) BF3K [R-BF3]- K+ (Stable Reservoir) BF3K->BA Slow Hydrolysis (Base, H2O) BA->Transmetal Enters Catalytic Cycle

Caption: The "slow-release" of boronic acid from the stable R-BF₃K reservoir.

Comparative Performance Data: Suzuki-Miyaura Coupling

While conditions are optimized for each reagent, the following representative data illustrates the typical performance enhancement seen with R-BF₃K salts.

ElectrophileOrganoboron ReagentConditionsTime (h)Yield (%)Reference
4-BromobenzonitrilePotassium BenzyltrifluoroboratePdCl₂(dppf), Cs₂CO₃, THF/H₂O16-2074[16]
4-BromobenzonitrileBenzylboronic EsterAntPhos, TMSOK, Dioxane< 170[16]
4-IodoanisolePotassium VinyltrifluoroboratePdCl₂(dppf), Cs₂CO₃, THF/H₂O295[17]
Aryl HalideVinylboronic Ester(Often leads to Heck/Suzuki mixtures)-Variable[17]

Note: This table highlights specific examples. The anhydrous, rapid conditions for the boronic ester represent a significant methodological advance, yet the trifluoroborate performs exceptionally well under standard, robust aqueous conditions.[16]

Synthetic Accessibility and Strategic Flexibility

The practical utility of a reagent is also defined by its ease of synthesis and its compatibility with other chemical transformations. Here again, R-BF₃K salts demonstrate clear advantages.

Streamlined Synthesis

The most common method for preparing R-BF₃K salts is remarkably simple and efficient: the corresponding boronic acid is treated with an aqueous solution of potassium hydrogen fluoride (KHF₂).[1][11][18] The desired trifluoroborate salt, being a stable crystalline solid, often precipitates directly from the reaction mixture in high purity and yield.[1] This procedure can even be performed on crude boronic acid intermediates, bypassing difficult purifications.[11]

Synthesis_Workflow Start Boronic Acid R-B(OH)2 Reagent + KHF2 (aq) Start->Reagent Process Stir at RT (e.g., 30 min) Reagent->Process Product Potassium Organotrifluoroborate [R-BF3]- K+ Process->Product Precipitation Purify Filter & Dry Product->Purify

Caption: Simple and efficient synthesis of R-BF₃K salts.

Orthogonal Reactivity in Multi-Step Synthesis

The robust nature of the trifluoroborate moiety allows it to be carried through numerous synthetic steps where a boronic acid or ester would be degraded.[10][18] The C-B bond is stable towards a wide range of reagents, allowing for functionalization of other parts of the molecule while the valuable boron handle remains intact for a late-stage cross-coupling reaction.[3][19] This chemical orthogonality is a powerful tool for strategic synthetic planning in drug discovery.

Self-Validating Experimental Protocols

To substantiate these claims, the following validated protocols are provided.

Protocol 1: Synthesis of Potassium Phenyltrifluoroborate

This protocol demonstrates the operational simplicity of preparing an R-BF₃K salt.

  • Preparation: Dissolve Phenylboronic acid (1.0 eq) in methanol (e.g., 5 mL per gram).

  • Reaction: While stirring, slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq).

  • Precipitation: A white precipitate of potassium phenyltrifluoroborate will form immediately.[1]

  • Stirring: Continue stirring the mixture for 30 minutes at room temperature to ensure complete conversion.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold methanol and then diethyl ether to remove any residual starting materials or impurities.

  • Drying: Dry the pure, white crystalline solid under vacuum. The product requires no further purification.

Protocol 2: Comparative Hydrolytic Stability Assay (NMR Study)

This experiment provides direct evidence of the superior stability of R-BF₃K salts.

  • Sample Preparation: Prepare two NMR tubes.

    • Tube A (Boronic Ester): Dissolve a known quantity of phenylboronic acid pinacol ester in a 9:1 mixture of DMSO-d₆ / D₂O.

    • Tube B (R-BF₃K): Dissolve an equimolar amount of potassium phenyltrifluoroborate in the same DMSO-d₆ / D₂O solvent mixture.

  • Initial Scan: Acquire an initial ¹H NMR spectrum for each sample at t=0.

  • Monitoring: Leave both tubes on the benchtop at ambient temperature. Acquire subsequent ¹H NMR spectra at regular intervals (e.g., t=1h, 6h, 24h, 72h).

  • Analysis: Monitor the spectra for the appearance of new signals corresponding to decomposition products (e.g., phenol from protodeboronation) and the corresponding decrease in the integral of the starting material signals. The R-BF₃K sample will show negligible change over time, while the boronic ester sample will likely show progressive degradation.

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a standard, robust procedure for utilizing R-BF₃K salts.

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 eq), the potassium organotrifluoroborate (1.2-1.5 eq), a palladium catalyst (e.g., PdCl₂(dppf), 3 mol%), and a base (e.g., Cs₂CO₃, 3.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically THF/H₂O (e.g., 4:1 ratio).

  • Reaction: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at a suitable temperature (e.g., 80 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify the residue by column chromatography on silica gel to afford the desired biaryl product.

Conclusion

The evidence compellingly supports the designation of potassium organotrifluoroborates as superior reagents to boronic esters for a wide array of synthetic applications. Their unparalleled benchtop stability simplifies handling and storage, eliminating a common source of experimental irreproducibility.[4][9] Mechanistically, their ability to act as a stable precursor that slowly releases the active boronic acid under reaction conditions leads to cleaner reactions and higher yields by minimizing side reactions.[1][14] Combined with their ease of preparation and synthetic versatility, R-BF₃K salts empower researchers to build complex molecules with greater efficiency, reliability, and strategic flexibility. For professionals in drug development and discovery, adopting these reagents is a decisive step towards more robust and scalable synthetic routes.

References

A Researcher's Guide to the Kinetic Landscape of Substituted Arylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of reaction kinetics is not merely academic—it is the bedrock of process optimization, scalability, and ultimately, the successful and efficient synthesis of target molecules. In the realm of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a titan, prized for its versatility and functional group tolerance. At the heart of this reaction lies the arylboronic acid, and the electronic nature of its substituents plays a pivotal role in dictating the reaction's pace and efficiency.

This guide provides an in-depth analysis of the reaction kinetics for different substituted arylboronic acids in the context of the Suzuki-Miyaura coupling. We will move beyond a simple recitation of facts to explore the underlying principles, provide actionable experimental protocols, and present comparative data to inform your synthetic strategies.

The Causality Behind Kinetic Variance: A Mechanistic Perspective

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination. The nature of the substituent on the arylboronic acid exerts its most profound influence on the transmetalation step. This is the stage where the aryl group is transferred from the boron atom to the palladium center.[1][2]

The transmetalation step is often the rate-determining step of the overall reaction. For this transfer to occur efficiently, the aryl group on the boronic acid must be sufficiently nucleophilic to attack the electrophilic palladium center. Herein lies the crux of the substituent effect:

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or methyl (-CH₃) groups increase the electron density on the aromatic ring. This enhanced electron density makes the ipso-carbon (the carbon atom bonded to boron) more nucleophilic, thereby accelerating the rate of transmetalation and, consequently, the overall reaction rate.[3]

  • Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO₂) or cyano (-CN) groups pull electron density away from the aromatic ring. This diminished electron density reduces the nucleophilicity of the ipso-carbon, leading to a slower transmetalation step and a decrease in the overall reaction rate.

This fundamental electronic effect provides a predictive framework for anticipating the relative reactivity of different substituted arylboronic acids.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)-X(L2) (Oxidative Addition Complex) Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar'(L2) (Diaryl Complex) Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-Ar' (Coupled Product) Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Kinetic Analysis: Experimental Data

To provide a quantitative basis for comparison, the following table summarizes the relative initial rates of reaction for a series of para-substituted phenylboronic acids in a representative Suzuki-Miyaura coupling reaction. The data is normalized to the rate of the unsubstituted phenylboronic acid.

Substituent (p-X-C₆H₄B(OH)₂)Substituent TypeRelative Initial Rate
-OCH₃Electron-Donating~7.0[3]
-CH₃Electron-Donating~2.5
-HNeutral1.0
-ClElectron-Withdrawing~0.6
-CNElectron-Withdrawing~0.3
-NO₂Electron-Withdrawing~0.2

Note: These values are illustrative and can vary depending on the specific reaction conditions (catalyst, ligand, base, solvent, temperature). However, the general trend of EDGs accelerating the reaction and EWGs decelerating it holds true across a wide range of systems.

Experimental Protocols: A Self-Validating System

To ensure the generation of reliable and reproducible kinetic data, a meticulously designed experimental protocol is paramount. Here, we outline a detailed, step-by-step methodology for the kinetic analysis of a Suzuki-Miyaura reaction using High-Performance Liquid Chromatography (HPLC).

Representative Synthesis of Substituted Arylboronic Acids

Synthesis of 4-Methoxyphenylboronic Acid (Electron-Donating):

This procedure is adapted from established methods.[2][4]

  • To a solution of a borane-dimethylamine complex (7.5 mmol) and magnesium (7.5 mmol) in dry tetrahydrofuran (THF, 4 mL) in a dry 25 mL reaction flask, add 4-bromoanisole (5.0 mmol).[2]

  • Stir the reaction mixture at 70°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[2]

  • Cool the reaction mixture to 0°C and quench by the slow addition of methanol (7 mL).[2]

  • After stirring for 1 hour, remove the volatile components under reduced pressure.[2]

  • Dissolve the resulting solid in a 1N HCl/methanol mixture (7:3) and stir at room temperature for 1 hour.[2]

  • Add ethyl acetate (100 mL) and wash the organic phase with 1N HCl (30 mL) and brine (3 x 30 mL).[2]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from water to yield 4-methoxyphenylboronic acid as a white crystalline solid.[2]

Synthesis of 4-Nitrophenylboronic Acid (Electron-Withdrawing):

This procedure is a general method adapted from the literature.[1][5]

  • To a solution of 4-nitroaniline (0.5 mmol) in methanol (1.0 mL), add hydrochloric acid (0.5 mL, 1.5 mmol) followed by water (0.5 mL).[1]

  • Stir the mixture for 2 minutes and then add a solution of sodium nitrite (35 mg in 0.25 mL of water).[1]

  • Stir the mixture at 0-5°C for 30 minutes.

  • Add a solution of hydrochloric acid (135 mg, 1.5 mmol) in methanol (1.0 mL) and continue stirring for 60 minutes.[1]

  • The subsequent steps involve the conversion of the diazonium salt to the boronic acid, typically through a reaction with a boronic acid precursor, followed by workup and purification.

  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give 4-nitrophenylboronic acid.[1]

Kinetic Analysis Workflow

Kinetic_Workflow cluster_workflow Kinetic Experiment Workflow Reaction_Setup Reaction Setup (Inert Atmosphere) Initiation Reaction Initiation (e.g., Temperature Jump) Reaction_Setup->Initiation Aliquoting Timed Aliquoting Initiation->Aliquoting Quenching Quenching of Aliquots Aliquoting->Quenching HPLC_Analysis HPLC Analysis (with Internal Standard) Quenching->HPLC_Analysis Data_Processing Data Processing & Plotting HPLC_Analysis->Data_Processing Rate_Determination Initial Rate Determination Data_Processing->Rate_Determination

Caption: A generalized workflow for a kinetic analysis experiment.

Detailed Protocol for Kinetic Monitoring by HPLC:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried reaction vessel equipped with a magnetic stir bar with the aryl halide (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and a suitable base (e.g., K₂CO₃, 2.0 equiv). Add a known amount of an internal standard (a compound that is stable under the reaction conditions and does not interfere with the analysis).

  • Solvent and Substrate Addition: Add the degassed solvent (e.g., toluene/water mixture) to the reaction vessel.

  • Initiation and Sampling: Place the reaction vessel in a pre-heated oil bath at the desired temperature to initiate the reaction (t=0). At predetermined time intervals, withdraw an aliquot (e.g., 50 µL) from the reaction mixture using a syringe.

  • Quenching: Immediately quench the aliquot in a vial containing a suitable quenching solution (e.g., a mixture of ethyl acetate and water) to stop the reaction.

  • Sample Preparation for HPLC: Dilute the quenched aliquot with the HPLC mobile phase to an appropriate concentration for analysis.

  • HPLC Analysis: Inject the prepared sample into the HPLC system. The concentration of the product and the remaining starting materials are determined by comparing their peak areas to that of the internal standard.

  • Data Analysis: Plot the concentration of the product as a function of time. The initial reaction rate can be determined from the slope of the initial linear portion of this curve.[3]

Conclusion: From Kinetic Understanding to Rational Reaction Design

The electronic effects of substituents on arylboronic acids provide a powerful tool for predicting and controlling the kinetics of Suzuki-Miyaura cross-coupling reactions. By understanding the mechanistic underpinnings of these effects and employing rigorous experimental techniques for kinetic analysis, researchers can move from a trial-and-error approach to a more rational and efficient strategy for reaction optimization. The ability to fine-tune reaction rates by selecting the appropriate substituted arylboronic acid is a critical skill for any scientist working in synthetic chemistry and drug development, enabling the streamlined synthesis of complex molecules with greater precision and control.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of (7-Fluoro-2-methylquinolin-8-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Editorial Note: As a novel research chemical, a comprehensive, peer-reviewed Safety Data Sheet (SDS) for (7-Fluoro-2-methylquinolin-8-yl)boronic acid (CAS No. 1072945-61-9) is not widely available.[1] This guide has been developed by synthesizing safety data from structurally analogous compounds—specifically other substituted quinoline boronic acids and fluorinated phenylboronic acids—and adhering to established best practices for laboratory safety. The protocols herein are designed to provide a robust framework for minimizing risk. A thorough, institution-specific risk assessment should be completed by all personnel before handling this compound.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a specialized reagent used in synthetic chemistry, likely for cross-coupling reactions. Its structure combines a quinoline core, a fluorine substituent, and a boronic acid moiety. Each component contributes to its reactivity and potential toxicological profile.

The primary hazards associated with this class of compounds are well-documented for similar boronic acids and serve as the basis for our safety protocols.[2][3][4][5] Boronic acids as a class are known irritants.[6] Furthermore, boric acid and other borates have been identified as potential reproductive toxicants with chronic or high-dose exposure, warranting cautious handling.[7][8][9]

Table 1: Extrapolated Hazard Profile

Hazard Classification Category Precautionary Statement
Acute Toxicity, Oral Category 4 Harmful if swallowed.[4][5][10]
Skin Corrosion/Irritation Category 2 Causes skin irritation.[2][3][4][5]
Serious Eye Damage/Irritation Category 2 Causes serious eye irritation.[2][3][4][5][6]
Specific Target Organ Toxicity (Single Exposure) Category 3 May cause respiratory irritation.[2][3][4][5][6]

| Reproductive Toxicity (Suspected) | Category 2 | May damage fertility or the unborn child.[8][9] |

Causality: The fine, crystalline nature of many boronic acids makes them an inhalation hazard, capable of causing irritation to the entire respiratory tract.[7] Direct contact with skin and eyes can lead to significant irritation due to the acidic nature and chemical reactivity of the boronic acid group.[2][6]

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is essential, but it is the last line of defense. The primary method for exposure control is the implementation of robust engineering controls.

  • Chemical Fume Hood: All manipulations of solid this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[9][11][12][13] This is non-negotiable and serves to contain airborne particulates and potential vapors.

  • Emergency Stations: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[6][12][14] Their proximity is crucial for immediate decontamination in the event of an accidental exposure.

Personal Protective Equipment (PPE): Your Essential Barrier

A comprehensive suite of PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

Table 2: Required Personal Protective Equipment

PPE Category Specification Rationale
Eye & Face Protection Chemical safety goggles with side-shields or a full-face shield.[12][13][15] Protects eyes from airborne dust particles and accidental splashes of solutions.[12] Standard safety glasses are insufficient.
Hand Protection Chemically resistant nitrile or butyl rubber gloves.[12][15] Prevents direct skin contact. Gloves must be inspected for integrity before each use and changed immediately upon contamination.[12]
Body Protection A fully buttoned, flame-resistant laboratory coat, long pants, and closed-toe shoes.[9][12] Protects skin from accidental spills and contact with contaminated surfaces.

| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask).[12][13][16] | Mandatory when handling the solid powder to prevent the inhalation of dust particles, which can cause respiratory tract irritation.[7][12] |

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, logical workflow is critical for ensuring safety and experimental integrity. The following protocol outlines the essential steps for handling the compound from receipt to disposal.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_ppe PPE Donning cluster_handling Handling (Inside Fume Hood) cluster_cleanup Decontamination & Disposal prep1 Verify Fume Hood Certification prep2 Assemble All Chemicals & Glassware prep1->prep2 prep3 Clear & Clean Work Area prep2->prep3 ppe Don All Required PPE (Gloves, Goggles, Coat, Respirator) prep3->ppe Before Handling handle1 Weigh Solid Compound ppe->handle1 Proceed to Work handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Tightly Reseal Source Container handle2->handle3 clean1 Clean Work Surface & Equipment handle3->clean1 After Handling clean2 Segregate & Seal Hazardous Waste clean1->clean2 clean3 Doff PPE in Correct Order clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for Safe Handling of Boronic Acids.

Detailed Protocol:
  • Preparation:

    • Before beginning, verify that the chemical fume hood has a valid certification.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[12]

    • Prepare the work surface by removing all unnecessary items. Wipe down the surface within the fume hood.

  • Donning PPE:

    • Put on all required personal protective equipment as detailed in Table 2 before opening the chemical container. The N95 respirator is the last item to be donned before handling the solid.

  • Handling the Compound (Inside a Fume Hood):

    • To minimize dust generation, do not pour the solid.[6][12] Use a spatula for all transfers.[12]

    • Carefully weigh the required amount of the compound on weighing paper or in a tared container.

    • Transfer the compound to the reaction vessel.

    • Immediately and tightly reseal the source container. Many boronic acids are sensitive to air and moisture, which can compromise their integrity.[14][17]

  • Post-Handling & Decontamination:

    • Wipe down the spatula and any other contaminated equipment with a suitable solvent (e.g., isopropanol), collecting the wipe and rinse as hazardous waste.

    • Wipe down the work surface inside the fume hood.

    • Segregate all waste as described in Section 6.

    • Remove PPE, being careful to avoid self-contamination.

    • Wash hands thoroughly with soap and water after all work is complete, even if gloves were worn.[12]

Storage and Spill Procedures

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][13][14]

  • For long-term stability and to prevent degradation, storage in a refrigerator under an inert atmosphere (e.g., nitrogen or argon) is recommended.[6][14]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[14]

Spill & Emergency Procedures:

  • Minor Spill (Contained in Fume Hood):

    • Ensure all required PPE is worn.

    • Carefully sweep or vacuum up the solid material, avoiding dust creation.[6]

    • Place the collected material and cleanup supplies into a sealed, labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent.

  • Major Spill or Spill Outside Fume Hood:

    • Evacuate the immediate area and alert colleagues.

    • Contact your institution's Environmental Health & Safety (EHS) department immediately.

    • Prevent entry into the contaminated area.

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3][5][6][7]

    • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][6]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][6]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Waste Disposal Plan

Proper disposal is a critical component of the chemical lifecycle, ensuring laboratory and environmental safety.

  • Hazardous Waste Designation: All this compound and materials contaminated with it must be treated as hazardous waste.[11][12]

  • Solid Waste: Collect unused compound, contaminated gloves, weighing papers, and other solid materials in a dedicated, sealable container clearly labeled "Hazardous Waste: this compound".[11]

  • Liquid Waste: Collect any solutions containing the compound or solvent rinsates from cleaning glassware in a separate, clearly labeled, and sealable container for liquid hazardous waste.[11]

  • Prohibition: Under no circumstances should this chemical be disposed of down the drain or in regular trash.[11][18] Mixing boronic acids with incompatible waste streams, such as strong acids or bleach, can lead to dangerous reactions.[18]

  • Final Disposal: Store sealed hazardous waste containers in a designated, secure area until they are collected by your institution's EHS personnel or a licensed waste disposal contractor.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.